Rosavin

Catalog No.
S541818
CAS No.
84954-92-7
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosavin

CAS Number

84954-92-7

Product Name

Rosavin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

RINHYCZCUGCZAJ-IPXOVKFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Rosavin;

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O

The exact mass of the compound Rosavin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rosavin biosynthesis pathway in Rhodiola rosea

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Rosavin Biosynthesis Pathway

The biosynthesis of this compound is believed to proceed from the precursor L-phenylalanine through a series of enzymatic steps, culminating in the attachment of a disaccharide chain. The table below outlines the core reactions and required enzymes based on metabolic engineering studies [1] [2] [3].

Step Reaction / Key Process Primary Enzymes / Engineering Focus
1. Core Phenylpropanoid Pathway L-Phenylalanine → Cinnamic acid → Cinnamoyl-CoA → Cinnamyl alcohol Phenylalanine ammonia-lyase (PAL), Hydroxycinnamate:CoA ligase (4CL), Cinnamyl-CoA reductase (CCR), endogenous Alcohol dehydrogenase (ADH) [1].
2. First Glycosylation Cinnamyl alcohol + UDP-Glucose → Rosin (cinnamyl alcohol glucoside) A promiscuous or engineered UDP-glycosyltransferase (UGT), e.g., from Arabidopsis thaliana (AtUGT73C5) [1] [3].
3. UDP-Arabinose Supply UDP-Glucose → UDP-Glucuronic acid → UDP-Xylose → UDP-Arabinose UDP-glucose dehydrogenase (UGD), UDP-xylose synthase (UXS), UDP-xylose 4-epimerase (UXE). A salvage pathway from L-arabinose using L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) can also be used [1].
4. Final Arabinosylation Rosin + UDP-Arabinose → this compound An arabinosyltransferase that recognizes rosin and UDP-arabinose. This has been achieved by screening glycosyltransferases like SlUGT91R1 or by rational design of other UGTs [1] [3].

The following diagram illustrates the engineered pathway in E. coli, integrating the key steps from precursor to final product.

rosavin_pathway Engineered biosynthetic pathway for this compound production in E. coli Glucose Glucose UDP_G UDP-Glucose Glucose->UDP_G pgm, galU L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Cinnamyl_Aldehyde Cinnamyl Aldehyde Cinnamoyl_CoA->Cinnamyl_Aldehyde CCR Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Aldehyde->Cinnamyl_Alcohol ADH Rosin Rosin (Cinnamyl Glucoside) Cinnamyl_Alcohol->Rosin UGT This compound This compound Rosin->this compound Arabinosyltransferase (e.g., SlUGT91R1) UDP_A UDP-Arabinose UDP_G->UDP_A UGD, UXS, UXE or AraK, USP UDP_A->this compound

Engineered this compound Pathway in E. coli

Key Experimental Protocols and Methodologies

The high-level production of this compound relies on well-established metabolic engineering and microbiological techniques. The following table summarizes the core methodologies used in constructing the production strain and analyzing results [1].

Experimental Component Detailed Methodology
Strain Engineering A high-producing strain was constructed by introducing heterologous genes into a phenylalanine-overproducing E. coli host. Key genes included a selected 4CL and CCR for the phenylpropanoid pathway, a UGT for glucosylation, and the UDP-arabinose pathway modules (UGD, UXS, UXE) along with the arabinosyltransferase SlUGT91R1 [1].
Enzyme Screening 4CLs and CCRs from different plant species were screened in vivo by expressing them in E. coli and measuring the production of cinnamyl alcohol. Arabinosyltransferases were identified by screening candidate Glycoside-specific Glycosyltransferases (GGTs) for their ability to produce this compound from rosin [1].
Fermentation & Analysis Fed-batch fermentation was performed in a 5-L bioreactor using D-glucose and L-arabinose as carbon sources. Analytical methods: Metabolites were identified and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing retention times and mass spectra with authentic standards [1].

Production Challenges and Engineering Strategies

Producing this compound through traditional plant extraction faces significant hurdles, including the plant's slow growth (4-6 years), endangered status, and low natural compound abundance [1] [4] [5]. Microbial synthesis in engineered E. coli presents a viable alternative, with several key strategies being employed:

  • Enhancing Precursor Supply: Using a phenylalanine-overproducing E. coli host ensures a high flux into the pathway [1].
  • Balancing UDP-Sugar Pools: The supply of UDP-arabinose competes with UDP-glucose for the pathway. Engineers addressed this by incorporating both the de novo pathway (from UDP-glucose) and a salvage pathway that directly converts external L-arabinose into UDP-arabinose, significantly boosting this compound production [1].
  • Glycosyltransferase Engineering: Since the native arabinosyltransferase was unknown, researchers screened promiscuous GGTs and also used rational design to mutate existing glucosyltransferases, successfully changing their sugar donor specificity from UDP-glucose to UDP-arabinose or UDP-xylose [1] [3].

Research Outlook

The successful microbial production of this compound marks a pivotal shift from extraction to sophisticated biomanufacturing [1] [3]. Future research will focus on:

  • Identifying the native enzymes in Rhodiola rosea to fully elucidate the natural pathway.
  • Further optimizing the microbial cell factory through systems and synthetic biology approaches.
  • Exploring the therapeutic potential of new-to-nature this compound analogues [3].

References

Comprehensive Technical Review: Rosavin in Phenylpropanoid Metabolism - Biosynthesis, Pharmacology, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenylpropanoid Metabolism and Rosavin

Phenylpropanoid metabolism represents a crucial biochemical pathway in plants that generates over 8,000 specialized metabolites with diverse biological functions and significant therapeutic potential. This pathway branches from primary metabolism through the shikimate pathway, which converts photosynthetic products into aromatic amino acids that serve as precursors for phenylpropanoid compounds. Among these compounds, This compound (chemical formula: C₂₀H₂₈O₁₀, molecular mass: 428.43 g/mol) stands out as a characteristic phenylpropanoid glycoside primarily isolated from Rhodiola rosea L. (Golden Root) that has demonstrated substantial pharmacological potential in recent research. This compound belongs to a class of phenylpropanoids that includes This compound, rosarin, and rosin - collectively known as "rosavins" - which are considered characteristic markers for authentic Rhodiola rosea preparations, as they are either absent or present in much lower concentrations in other Rhodiola species [1].

The significance of phenylpropanoid metabolism extends far beyond this compound, encompassing fundamental roles in plant defense, structural integrity, and environmental adaptation. These compounds contribute to plant resilience against biotic and abiotic stressors including pathogens, UV radiation, drought, and temperature extremes [2] [3]. From a therapeutic perspective, phenylpropanoids exhibit a wide spectrum of bioactivities including antioxidant, anti-inflammatory, immunomodulatory, and enzyme-inhibitory effects [2] [3]. This technical review comprehensively examines the biosynthesis, pharmacological mechanisms, therapeutic applications, and production methodologies of this compound as a case study in phenylpropanoid drug development, with particular emphasis on recent advances in understanding its effects on bone metabolism, pain management, and other physiological processes.

Phenylpropanoid Biosynthetic Pathway

Table 1: Key enzymes in phenylpropanoid biosynthesis

Enzyme Function Location in Pathway
Phenylalanine ammonia-lyase (PAL) Deaminates phenylalanine to cinnamic acid Gateway enzyme to phenylpropanoid pathway
Cinnamate-4-hydroxylase (C4H) Hydroxylates cinnamic acid to p-coumaric acid Early hydroxylation step
4-Hydroxycinnamate-CoA ligase (4CL) Activates p-coumaric acid to p-coumaroyl-CoA Formation of CoA esters
Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) Transfers hydroxycinnamoyl moiety to shikimate Central branch point
Chalcone synthase (CHS) Condenses p-coumaroyl-CoA with malonyl-CoA First committed step to flavonoids

The phenylpropanoid pathway initiates from the aromatic amino acids phenylalanine and, in some grasses, tyrosine, which are products of the shikimate pathway. The shikimate pathway itself derives carbon from phosphoenolpyruvate (glycolysis) and erythrose-4-phosphate (pentose phosphate pathway), highlighting the integration of primary and specialized metabolism [2] [3]. The first committed step in general phenylpropanoid metabolism is the deamination of phenylalanine to cinnamic acid catalyzed by phenylalanine ammonia-lyase (PAL), often considered the gateway enzyme to this diverse metabolic realm [4].

The pathway subsequently diverges into multiple branches producing various compound classes including lignin monomers, flavonoids, coumarins, stilbenes, and phenylpropanoid glycosides like this compound. This diversification occurs through a series of enzymatic modifications including hydroxylations, methylations, glycosylations, and acylations that greatly expand molecular diversity from common precursors [2] [4]. The monolignol branch leads to lignin biosynthesis through successive reduction and methylation steps, while the flavonoid branch generates thousands of polyphenolic compounds through the action of chalcone synthase and downstream enzymes. This compound itself is synthesized through glycosylation of a phenylpropanoid aglycone, though the complete biosynthetic route in Rhodiola rosea has not been fully elucidated [1].

RosavinPathway Phenylpropanoid Metabolic Pathway Leading to this compound Biosynthesis PEP Phosphoenolpyruvate (Glycolysis) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose-4-phosphate (Pentose Phosphate) E4P->Shikimate Phenylalanine Phenylalanine Shikimate->Phenylalanine Tyrosine Tyrosine (in grasses) Shikimate->Tyrosine PAL PAL (Phenylalanine Ammonia-Lyase) Phenylalanine->PAL Tyrosine->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid C4H C4H (Cinnamate 4-Hydroxylase) CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid C4H->pCoumaricAcid 4 4 pCoumaricAcid->4 CL 4CL (4-Coumarate-CoA Ligase) pCoumaroylCoA p-Coumaroyl-CoA CL->pCoumaroylCoA LigninBranch Lignin Branch pCoumaroylCoA->LigninBranch FlavonoidBranch Flavonoid Branch pCoumaroylCoA->FlavonoidBranch RosavinPrecursor This compound Precursor pCoumaroylCoA->RosavinPrecursor Glycosylation Glycosylation Steps RosavinPrecursor->Glycosylation This compound This compound Glycosylation->this compound

Figure 1: The phenylpropanoid metabolic pathway illustrating the biosynthesis of this compound from primary metabolites through sequential enzymatic transformations. Key branch points to lignin and flavonoids are shown, with the proposed this compound branch highlighted.

This compound Pharmacology and Mechanisms of Action

Table 2: Pharmacological activities and mechanisms of this compound

Pharmacological Activity Proposed Mechanism Experimental Models Key Findings
Bone Metabolism Modulation Enhances BMP-2 expression; Inhibits RANKL-induced osteoclastogenesis Human osteoblast cultures; OVX mouse model 100 μM increased BMP-2 by 37%; 5 μM suppressed osteoclast formation [5] [6]
Analgesic Effects Activation of 5-HT₁A serotonergic receptors Mouse model of oxaliplatin-induced neuropathic pain 10 mg/kg reduced cold allodynia; effect blocked by 5-HT₁A antagonist [7]
Antioxidant Activity Free radical scavenging; Enhanced cellular antioxidant systems In vitro chemical assays; Cell culture models Reduced oxidative stress markers; Increased antioxidant enzyme activities [1]
Anti-inflammatory Effects Modulation of NF-κB and MAPK signaling pathways RAW264.7 macrophage culture; Animal inflammation models Suppressed pro-inflammatory cytokines (TNF-α, IL-6); Inhibited iNOS expression [1] [6]
Immunomodulatory Activity Regulation of immune cell function and cytokine production Lymphocyte and macrophage cultures Enhanced phagocytic activity; Modulated Th1/Th2 cytokine balance [1]

This compound demonstrates pleiotropic pharmacological activities through multiple molecular mechanisms, making it a compelling candidate for therapeutic development. In bone metabolism, this compound exerts dual anabolic and anti-catabolic effects by promoting osteoblast differentiation and function while simultaneously inhibiting osteoclast formation and activity. At the molecular level, this compound significantly enhances bone morphogenetic protein-2 (BMP-2) expression in human osteoblasts, with 100 μM concentration increasing BMP-2 levels by approximately 37% between days 14 and 21 of treatment [5]. Concurrently, this compound suppresses osteoclastogenesis by inhibiting the RANKL signaling pathway, reducing expression of osteoclast-specific genes including cathepsin K, calcitonin receptor (CTR), TRAF6, TRAP, and MMP-9 [6].

The analgesic properties of this compound involve central serotonergic pathways rather than opioid receptors. In a mouse model of oxaliplatin-induced peripheral neuropathic pain, this compound (10 mg/kg, intraperitoneal) significantly attenuated cold allodynia without developing tolerance [7]. This analgesic effect was abolished by pretreatment with the serotonin synthesis inhibitor para-chlorophenylalanine (PCPA) and specifically blocked by the 5-HT₁A receptor antagonist WAY-100635, but not by the opioid antagonist naloxone or 5-HT₃ receptor antagonist MDL-72222 [7]. This indicates a specific mechanism involving 5-HT₁A receptor activation and subsequent modulation of descending pain inhibitory pathways. Additional mechanisms contributing to this compound's therapeutic potential include antioxidant activity through free radical scavenging and enhancement of cellular antioxidant systems, anti-inflammatory effects via suppression of NF-κB and MAPK signaling pathways, and immunomodulatory properties through regulation of immune cell function and cytokine production [1] [6].

Therapeutic Applications and Research Findings

Bone Metabolic Disorders

This compound demonstrates significant potential for managing osteoporosis and other metabolic bone diseases through multiple mechanisms. In ovariectomized (OVX) mouse models of postmenopausal osteoporosis, this compound treatment enhanced bone mineral density (BMD) and improved bone microarchitecture by increasing the population of active osteoblasts while restraining osteoclast maturation [6]. At the molecular level, this compound modulated critical serum biomarkers, decreasing bone resorption markers (CTX-1, TRACP5b, RANKL, M-CSF, TRAP) while increasing bone formation markers (ALP, OCN) [6]. When combined with zinc and probiotics, this compound further reduced pro-osteoporotic factors (MMP-3, IL-6, TNF-α) while enhancing anti-osteoporotic mediators (IL-10, TIMP3), suggesting synergistic effects with complementary therapeutic agents [6].

The molecular mechanisms underlying these effects involve regulation of epigenetic modifiers and transcription factors crucial for bone homeostasis. This compound treatment increased expression of eukaryotic translation elongation factor 2 (EEF2) while decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms [6]. Furthermore, this compound promoted osteoblast differentiation by increasing expression of runt-related transcription factor 2 (Runx2) and osteocalcin (OCN), key transcription factors regulating osteogenesis [6]. In osteoclast precursors, this compound inhibited NFATc1 and c-Fos activation, nuclear translocation, and transcriptional activity, thereby disrupting the molecular program essential for osteoclast differentiation and function [6].

Neuropathic Pain Management

This compound has demonstrated efficacy in managing chemotherapy-induced peripheral neuropathy (CIPN), particularly oxaliplatin-induced cold allodynia, which represents a dose-limiting side effect in cancer chemotherapy. In a mouse model of oxaliplatin-induced neuropathic pain, a single dose of this compound (10 mg/kg, intraperitoneal) significantly reduced cold allodynia without apparent adverse effects [7]. The therapeutic effect was maintained with repeated administration, suggesting lack of tolerance development. The specific involvement of serotonergic 5-HT₁A receptors rather than opioid receptors in this compound's analgesic mechanism is particularly advantageous from a clinical perspective, potentially avoiding the dependency and tolerance issues associated with opioid analgesics [7].

Other Therapeutic Applications

Beyond bone metabolism and pain management, preliminary research suggests this compound may have potential applications in several other conditions. Neuroprotective effects have been observed in animal models of Alzheimer's disease and cerebral ischemia, though the precise mechanisms remain under investigation [6]. Potential anticancer properties have been reported in small-cell lung cancer models, while anti-inflammatory effects have been documented in models of hepatic fibrosis and acute colitis [6]. Additionally, this compound's adaptogenic properties may contribute to enhanced stress resistance, though human clinical evidence remains limited [1].

Production Methods: Extraction and Synthesis

Table 3: Methods for this compound production and their characteristics

Method Procedure Yield/Purity Advantages Limitations
Ethanol Extraction 70-75% ethanol extraction from RRL roots 969.71 mg/100 g dried root Efficient for multiple compounds; Scalable Variable content (0.08-0.6%); Plant-dependent [1]
NADES Extraction Choline chloride + tartaric acid solvent ~1000 μg/mL at 60 min Environmentally friendly; High efficiency Optimization required; New methodology [1]
Flash Chromatography Ionic liquid + microwave + polyamide/resin columns 98.2% purity; 60.6% recovery High purity; Suitable for scale-up Complex process; Costly [1]
Macroporous Resin Adsorption and separation using macroporous resin Content increased from 3.00% to 68.76% High efficiency; Industrial application Requires optimization; Multiple steps [1]
Chemical Synthesis Chemical coupling of sugar and aglycone moieties Varies by route Independent of plant sources; Scalable Complex protection/deprotection; Lower efficiency [1]
Biosynthesis Engineered E. coli expressing biosynthetic enzymes Research stage Sustainable; Fermentation-based Early development; Optimization needed [1]

The production of this compound faces significant challenges due to its exclusive occurrence in specific Rhodiola rosea populations and relatively low natural abundance. Extraction methods have evolved from traditional approaches to more sophisticated techniques. Conventional extraction typically uses 70-75% ethanol, yielding approximately 969.71 mg/100 g dried root [1]. Recent advances include natural deep eutectic solvents (NADES), particularly choline chloride with tartaric acid, which achieved concentrations of approximately 1000 μg/mL after 60 minutes of extraction [1]. For purification, techniques such as high-speed countercurrent chromatography and flash column chromatography with ionic liquids have achieved purity levels exceeding 97-98% [1].

Due to limitations in plant-based production, synthetic approaches have been developed. Chemical synthesis strategies typically involve coupling appropriately protected sugar donors (such as 2,3,4-tri-O-acetyl-β-L-arabinopyranosylbromide) with cinnamyl alcohol derivatives [1]. More recently, biocatalytic and microbial production approaches have emerged using engineered E. coli strains expressing putative biosynthetic genes, offering potentially more sustainable and scalable production routes [1]. However, these methods remain at the research stage and require further optimization to achieve commercially viable yields. The development of efficient production methods is crucial for enabling comprehensive clinical research and potential therapeutic applications of this compound, as current reliance on natural extraction presents challenges in standardization, scalability, and cost-effectiveness.

Research Gaps and Future Directions

Despite promising preclinical findings, significant research gaps must be addressed to advance this compound toward clinical application. Pharmacokinetic studies in relevant animal models and humans are notably lacking, including parameters such as bioavailability, metabolism, tissue distribution, and elimination half-life. The optimal dosing regimens for different therapeutic indications remain undetermined, and the relationship between in vitro effective concentrations (typically micromolar range) and achievable in vivo tissue levels requires clarification [5] [6]. Formulation development represents another critical challenge, as improving oral bioavailability may be necessary for clinical translation.

Future research priorities should include comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling in relevant models, rigorous randomized controlled trials in target patient populations, and development of combination therapies leveraging potential synergistic effects with other osteoactive or analgesic agents. From a production perspective, advancing synthetic biology approaches for more sustainable and scalable manufacturing represents a crucial enabling step for clinical development. Additionally, investigation of potential drug interactions and long-term safety profiles will be essential for establishing this compound's therapeutic utility, particularly for chronic conditions like osteoporosis that require extended treatment durations.

Conclusion

References

Comprehensive Technical Guide: Biological Activities of Rosavin Alkylbenzene Diglycoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosavin

This compound is an alkylbenzene diglycoside primarily identified as a characteristic active ingredient of the medicinal plant Rhodiola rosea L. (RRL). It belongs to a class of phenylpropanoid compounds that also includes Rosarin and Rosin, collectively referred to as "rosavins." As a marker compound for standardizing Rhodiola rosea extracts, this compound has garnered significant scientific interest due to its diverse pharmacological profile and potential therapeutic applications across multiple disease domains. Recent research advances have illuminated its extensive biological activities, underlying molecular mechanisms, and potential for development into novel therapeutic agents for various chronic diseases [1] [2].

The molecular structure of this compound features a glycosidic composition that contributes to its high water solubility, which presents both opportunities and challenges for its pharmaceutical development. While this hydrophilicity enhances its compatibility with biological systems, it also limits its membrane permeability, resulting in relatively low oral bioavailability. Despite this pharmacokinetic challenge, this compound demonstrates significant bioactivity at the cellular and organismal levels, making it a compelling subject for continued pharmacological investigation [1] [2].

Comprehensive Pharmacological Profile of this compound

This compound exhibits a remarkably diverse range of biological activities that have been systematically characterized through in vitro and in vivo studies. The table below provides a comprehensive overview of its major pharmacological effects and the corresponding evidence levels:

Table 1: Comprehensive Pharmacological Activities of this compound

Pharmacological Activity Experimental Models Key Findings/Mechanistic Insights Effective Concentrations/Doses
Antioxidant Activity In vitro chemical assays Free radical scavenging, reduction of oxidative stress markers Varies by system; effective in micromolar range [1]
Anti-inflammatory Effects Cell cultures (macrophages), animal inflammation models Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory cytokines In vitro: 1.25-5 μM; In vivo: 10-20 mg/kg [2] [3]
Neuroprotective Actions Models of neurodegenerative diseases, depression, cognitive impairment Attenuation of neuroinflammation and oxidative stress in brain tissue In vivo: 10-20 mg/kg (animal studies) [2]
Anticancer Properties Various cancer cell lines Cell cycle arrest (G0/G1 phase), apoptosis induction, inhibition of migration and invasion In vitro: Varies by cell type; generally 10-100 μM [1] [2]
Osteoprotective Effects Ovariectomized mouse model, osteoclastogenesis assays Suppression of RANKL-induced osteoclast differentiation; promotion of osteogenesis In vitro: 1.25-5 μM; In vivo: 5-10 mg/kg [3]
Pulmonary Protective Effects PM2.5-induced lung toxicity models, pulmonary fibrosis Inhibition of NLRP3 inflammasome-mediated pyroptosis via PI3K/AKT pathway In vivo: 25, 50, 100 mg/kg in rat models [4]
Immunomodulatory Activity Immune cell cultures Regulation of immune cell functions and cytokine production In vitro: Concentration-dependent effects observed [1]
Analgesic Effects Animal pain models Central and peripheral pain modulation In vivo: Dose-dependent response [1]
Anti-radiation Properties Radiation exposure models Protection against radiation-induced cellular damage In vivo: Effective at various doses [1]

Detailed Mechanistic Insights into this compound's Activity

Molecular Pathways in Anti-Inflammatory and Immunomodulatory Actions

This compound demonstrates potent anti-inflammatory effects through multimodal action on key inflammatory signaling pathways. The compound specifically targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation. Mechanistically, this compound inhibits the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes [3].

Additionally, this compound exerts significant suppressive effects on the mitogen-activated protein kinase (MAPK) signaling cascade. Experimental evidence demonstrates that it inhibits RANKL-induced phosphorylation of extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This coordinated inhibition of multiple signaling nodes effectively dampens the inflammatory response and modulates immune cell activation [3].

The following diagram illustrates this compound's mechanism in inhibiting osteoclastogenesis through NF-κB and MAPK pathways:

G This compound Inhibition of Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_Pathway NF-κB Pathway (IκBα phosphorylation, p65 nuclear translocation) TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK, p38, JNK phosphorylation) TRAF6->MAPK_Pathway NFATc1 NFATc1 NFkB_Pathway->NFATc1 MAPK_Pathway->NFATc1 Osteoclast_Genes Osteoclast-Specific Genes (TRAP, Cathepsin K, MMP-9, CTR) NFATc1->Osteoclast_Genes Osteoclastogenesis Osteoclastogenesis Osteoclast_Genes->Osteoclastogenesis This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits

This compound inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling pathways, thereby preventing expression of osteoclast-specific genes [3].

Mechanisms in Pulmonary Protection

In respiratory system pathologies, this compound demonstrates protective effects against PM2.5-induced lung toxicity through a sophisticated mechanism involving the NLRP3 inflammasome and pyroptosis pathway. This compound activates the PI3K/AKT signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome. This inhibition prevents the cleavage of caspase-1 and the subsequent processing of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-N), which is responsible for pore formation in cell membranes during pyroptosis [4].

This mechanism effectively reduces the release of pro-inflammatory cytokines IL-1β and IL-18, thereby attenuating the inflammatory cascade and cellular damage in lung tissue. The activation of the PI3K/AKT pathway by this compound represents a potentially therapeutic approach to mitigating particulate matter-induced lung injury [4].

The following diagram illustrates this compound's protective mechanism in PM2.5-induced lung toxicity:

G This compound Protection Against PM2.5-Induced Lung Toxicity PM2_5 PM2_5 NLRP3_Inflammasome NLRP3 Inflammasome Activation PM2_5->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 GSDMD GSDMD Cleavage (GSDMD-N Formation) Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1B_IL18 IL-1β & IL-18 Release Pyroptosis->IL1B_IL18 Lung_Toxicity Lung_Toxicity IL1B_IL18->Lung_Toxicity This compound This compound PI3K_AKT PI3K/AKT Pathway Activation This compound->PI3K_AKT Activates PI3K_AKT->NLRP3_Inflammasome Inhibits

This compound activates PI3K/AKT pathway to inhibit NLRP3 inflammasome-mediated pyroptosis, protecting against PM2.5-induced lung injury [4].

Anticancer Mechanisms

This compound demonstrates multifaceted anticancer properties through several distinct but complementary mechanisms. In various cancer cell lines, it exerts cytotoxic effects primarily through induction of apoptotic cell death. Additionally, this compound arrests the cell cycle at the G0/G1 phase, preventing uncontrolled proliferation of malignant cells. The compound also suppresses the migratory and invasive capabilities of cancer cells, potentially limiting metastatic spread [2].

At the molecular level, this compound modulates the MAPK/ERK signaling pathway, which plays a critical role in cancer cell survival and proliferation. This targeted interference with key oncogenic signaling cascades positions this compound as a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination therapies [2].

Experimental Models and Methodological Approaches

In Vitro Osteoclastogenesis Assay Protocol

The inhibitory effect of this compound on osteoclast differentiation has been systematically characterized using established in vitro methodologies:

  • Cell Isolation and Culture: Bone marrow monocyte cells (BMMCs) are isolated from C57BL/6 mice by flushing femurs with alpha-MEM medium. Alternatively, RAW 264.7 cell line can be used [3].

  • Osteoclast Differentiation: Cells are seeded in 96-well plates at appropriate density and cultured in complete α-MEM containing:

    • 30 ng/mL macrophage colony-stimulating factor (M-CSF)
    • 100 ng/mL receptor activator of nuclear factor-κB ligand (RANKL)
    • Various concentrations of this compound (typically 0, 1.25, 2.5, and 5 μM) [3]
  • TRAP Staining: After 7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP) using commercial kits. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts [3].

  • Functional Assays:

    • F-actin Ring Formation: Cells are fixed, permeabilized, and stained with FITC-phalloidin to visualize actin rings, a characteristic feature of functional osteoclasts.
    • Bone Resorption Assay: Osteoclasts are cultured on bone biomimetic surfaces, and resorption pits are visualized and quantified after removal of cells [3].
  • Molecular Analysis:

    • Gene Expression: qRT-PCR analysis of osteoclast-specific genes (TRAP, cathepsin K, MMP-9, calcitonin receptor, etc.)
    • Protein Expression: Western blotting for NF-κB and MAPK pathway components and osteoclast differentiation markers [3]
In Vivo Osteoporosis Model

The efficacy of this compound in preventing bone loss has been validated using an ovariectomized (OVX) mouse model that recapitulates postmenopausal osteoporosis:

  • Animal Groups: Female C57BL/6 mice are divided into:

    • Sham-operated group
    • OVX control group
    • OVX + this compound treatment groups (varying doses) [3]
  • Treatment Protocol: this compound is administered daily via intraperitoneal injection or oral gavage for 6-8 weeks post-ovariectomy.

  • Outcome Measures:

    • Micro-CT analysis of bone microstructure parameters (bone volume fraction, trabecular number, thickness, separation)
    • Histomorphometric analysis of bone sections
    • Serum biomarkers of bone turnover [3]
PM2.5-Induced Lung Toxicity Model

The pulmonary protective effects of this compound have been evaluated using a PM2.5-induced lung injury model:

  • Animal Treatment: Rats are randomly assigned to:

    • Control group (saline)
    • PM2.5 exposure group
    • PM2.5 + this compound treatment groups (25, 50, 100 mg/kg) [4]
  • Exposure Protocol: Animals receive intratracheal instillation of PM2.5 suspension (7.5 mg/kg) to induce lung injury.

  • Treatment Schedule: this compound is administered intraperitoneally once daily for 7 days before and 7 days after PM2.5 exposure.

  • Assessment Parameters:

    • Histopathological evaluation of lung tissues (H&E staining)
    • Inflammatory cytokine levels in bronchoalveolar lavage fluid (ELISA)
    • Protein expression of NLRP3 inflammasome components and pyroptosis markers (Western blot)
    • Immunofluorescence staining of key pathway components [4]

Pharmacokinetics and Formulation Development

Despite its promising pharmacological profile, this compound faces challenges related to its pharmacokinetic properties. The compound exhibits high water solubility but low membrane permeability, resulting in limited oral bioavailability. Pharmacokinetic studies in rats have demonstrated significant differences in blood concentration profiles following intravenous versus oral administration, confirming its bioavailability limitations [1] [2].

To address these challenges, various formulation strategies have been explored:

Table 2: Formulation Strategies for Improving this compound Bioavailability

Formulation Approach Key Features Reported Outcomes
Complexation Systems Cyclodextrin inclusion, phospholipid complexes Enhanced solubility and stability
Lipid-Based Systems Liposomes, nanoemulsions, solid lipid nanoparticles Improved membrane permeability and absorption
Polymeric Nanoparticles PLGA, chitosan-based nanocarriers Controlled release and targeted delivery
Prodrug Approaches Chemical modification to less polar derivatives Enhanced intestinal absorption

Advanced drug delivery systems show particular promise for overcoming the pharmacokinetic limitations of this compound. Nanoformulations can potentially enhance its bioavailability through increased solubility, prolonged circulation time, and targeted delivery to specific tissues. These technological advances may unlock the full therapeutic potential of this compound by ensuring adequate drug exposure at target sites [1].

Conclusion and Future Perspectives

This compound represents a structurally unique alkylbenzene diglycoside with a remarkably diverse pharmacological profile. Its multimodal mechanisms of action, targeting multiple signaling pathways including NF-κB, MAPK, and PI3K/AKT, position it as a promising candidate for development as a therapeutic agent for various chronic conditions, particularly inflammatory disorders, osteoporosis, and pulmonary diseases.

The comprehensive in vitro and in vivo data summarized in this technical guide provide compelling evidence of this compound's therapeutic potential. However, several important research directions warrant further investigation:

  • ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are needed to fully characterize this compound's pharmacokinetic and safety profile.

  • Formulation Optimization: Continued development of advanced delivery systems to overcome bioavailability limitations remains crucial for clinical translation.

  • Clinical Validation: Well-designed clinical trials are essential to establish safety, efficacy, and appropriate dosing regimens in humans.

  • Combination Therapies: Exploration of synergistic effects with existing therapeutic agents could enhance clinical utility.

  • Structure-Activity Relationships: Systematic modification of the this compound structure may yield analogs with improved potency and pharmacokinetic properties.

References

Summary of Available Rosavin Data from In Vivo Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data and dosing information from animal studies that imply some level of systemic absorption and activity of Rosavin.

Study Focus / Model Dosing Regimen Reported Quantitative Outcomes Implied ADME Processes
Non-alcoholic steatohepatitis (NASH) in Rats [1] 10, 20, 30 mg/kg/day for 4 weeks Dose-dependent improvement in liver enzymes (AST, ALT) and lipid profile. Systemic absorption and distribution to the liver.
Type 2 Diabetes (T2DM) in Rats [2] 10, 20, 30 mg/kg/day for 4 weeks Dose-dependent reduction in serum glucose and insulin, improved lipid panel. Systemic absorption and distribution to liver, kidney, and adipose tissues.
Hepatic Fibrosis in NASH Rats [1] 10, 20, 30 mg/kg/day for 4 weeks Modulation of mRNA (HSPD1, TNF, MMP14, ITGB1) and non-coding RNA levels in liver tissue. Distribution to the liver and interaction with intracellular targets.

Proposed Experimental Protocols for this compound ADME Studies

To address the critical gaps in this compound ADME knowledge, the following detailed experimental methodologies are recommended.

In Vivo Pharmacokinetic and Mass Balance Study

This protocol is designed to generate comprehensive ADME data in a rodent model.

  • Test System: Laboratory rats (e.g., Sprague-Dawley), cannulated for blood sampling.
  • Dosing: Administration of this compound (e.g., 20 mg/kg) via intravenous (IV) and oral (PO) routes. The IV group is essential for determining absolute bioavailability.
  • Sample Collection:
    • Blood/Plasma: Serial collections at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is obtained via centrifugation.
    • Tissues: At termination, collect key organs (liver, kidney, brain, heart, spleen, fat, muscle) for distribution analysis.
    • Excreta: Urine and feces are collected from metabolism cages at pre-defined intervals up to 168 hours.
  • Sample Analysis:
    • LC-MS/MS: Homogenize tissue and excreta samples. Analyze all samples (plasma, tissue homogenates, urine, fecal extracts) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify parent this compound and its metabolites [3].
    • Radioactive Tracing (if available): If a radiolabeled version of this compound (e.g., ¹⁴C-Rosavin) is used, sample analysis can be performed using Liquid Chromatography-Radioactivity Monitoring (LC-RAM). This allows for a complete mass balance account and easier quantification of all drug-related material [3].
  • Data Analysis: Calculate standard PK parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) using non-compartmental analysis. Tissue-to-plasma concentration ratios determine distribution. Cumulative excretion in urine and feces reveals the primary route of elimination.
In Vitro Metabolic Stability and Metabolite Profiling

This protocol assesses how quickly this compound is metabolized and identifies its metabolic products.

  • Test Systems:
    • Liver microsomes (human and preclinical species)
    • Cryopreserved hepatocytes (human and preclinical species) [3]
  • Incubation Conditions:
    • Incubate this compound (e.g., 1 µM) with test systems in a phosphate buffer (pH 7.4) at 37°C.
    • The reaction is initiated by adding the co-factor NADPH (for microsomes) or directly with hepatocytes.
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
  • Analysis:
    • Metabolic Stability: Stop the reaction with cold acetonitrile and use LC-MS/MS to measure the half-life (t₁/₂) and intrinsic clearance (CLint) of the parent this compound [3].
    • Metabolite Identification: Use high-resolution mass spectrometry (HR-MS) to detect and characterize the structural fragments of metabolites formed in the incubations.

This compound's Known Mechanisms and Experimental Workflow

Based on efficacy studies, this compound's biological activities involve multiple pathways. The diagram below maps these known interactions and the proposed workflow for ADME investigation.

rosavin_pathway cluster_bone Bone Metabolism cluster_liver Liver & Metabolic Function cluster_epigenetic Epigenetic Regulation This compound This compound Runx2 Runx2 / OCN Expression ↑ This compound->Runx2 Promotes NFATc1 NFATc1 / NF-κB Signaling ↓ This compound->NFATc1 Inhibits STING cGAS-STING Pathway ↓ This compound->STING Inhibits TNF_Alpha TNF-α ↓ This compound->TNF_Alpha Inhibits Autophagy Autophagy (LC3B) ↑ This compound->Autophagy Activates LncRNA lncRNA AC074117.2 ↑ This compound->LncRNA miRNA miR-6881-5P ↓ This compound->miRNA Osteoblastogenesis ↑ Osteoblastogenesis ↑ Runx2->Osteoblastogenesis ↑ Osteoclastogenesis ↓ Osteoclastogenesis ↓ NFATc1->Osteoclastogenesis ↓ Inflammation ↓ Inflammation ↓ STING->Inflammation ↓ TNF_Alpha->Inflammation ↓ Insulin Resistance ↓ Insulin Resistance ↓ Autophagy->Insulin Resistance ↓ Gene Expression Gene Expression LncRNA->Gene Expression miRNA->Gene Expression

Diagram of this compound's reported biological activities and proposed ADME study workflow.

Future Research Directions

The almost complete lack of fundamental ADME data for this compound presents a major bottleneck in its development as a therapeutic agent. Future work should prioritize:

  • Bioanalytical Method Development: Establishing and validating sensitive and specific LC-MS/MS methods for quantifying this compound in biological matrices is the critical first step.
  • Absolute Bioavailability: Conducting a definitive IV/PO study to determine the fraction of the orally administered dose that reaches the systemic circulation.
  • Metabolite Identification: Systematically identifying major metabolites and assessing their potential pharmacological activity or toxicity.
  • Plasma Protein Binding and Blood-Plasma Partitioning: These experiments are crucial for understanding the compound's distribution characteristics.

References

Comprehensive Technical Guide: Rosavin - Natural Sources, Plant Content, and Analytical Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Rosavin is a characteristic phenylpropanoid glycoside and a primary active constituent of the adaptogenic plant Rhodiola rosea L. (RRL), also known as golden root or arctic root. As a diglycoside of cinnamyl alcohol (chemical formula C₂₀H₂₈O₁₀, molecular mass 428.43 g/mol), this compound exists alongside related compounds rosarin and rosin, which are collectively referred to as "rosavins" in the literature [1] [2]. These compounds are recognized as characteristic constituents specific to R. rosea, with this compound being the most abundant among them [1]. The European Medicines Agency has officially recognized R. rosea as a botanical adaptogen, with this compound serving as a key marker compound for quality standardization of herbal preparations derived from this plant [2] [3].

The pharmacological significance of this compound extends to multiple therapeutic domains. Research has demonstrated its diverse biological activities, including antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects [1] [4]. More recent investigations have explored its potential in bone metabolism regulation, with studies showing this compound's ability to enhance BMP-2 expression in human osteoblasts, suggesting potential applications in osteoporosis treatment and bone regeneration [5] [6]. Additionally, this compound has shown anti-inflammatory properties in microglial cell models, significantly inhibiting the secretion of pro-inflammatory cytokines IL-6 and TNF-α [7]. These multifaceted pharmacological activities, combined with its status as a characteristic marker compound, underscore the importance of comprehensive understanding of this compound's natural sources, extraction methodologies, and analytical techniques for research and development applications.

Botanical Sources and Distribution

Specific Rhodiola Species Containing this compound

This compound serves as a key chemotaxonomic marker specifically for Rhodiola rosea L., distinguishing it from other species within the Rhodiola genus [7]. While the Rhodiola genus encompasses approximately 90 accepted species, with about 20 possessing recognized medicinal value, this compound production is highly specific to R. rosea and, to a lesser extent, R. sachalinensis [1] [2]. Other medically relevant species such as R. crenulata, R. kirilowii, R. cretinii subsp., and R. quadrifida do not contain significant levels of rosavins, making the presence of this compound a definitive indicator of authentic R. rosea material [1] [7]. This specificity has significant implications for quality control and authentication of commercial products, as adulteration with alternative Rhodiola species remains a prevalent issue in the herbal supplements market [7].

Geographical Distribution and Growth Conditions

Rhodiola rosea L. exhibits a circumboreal distribution, primarily thriving in harsh, high-altitude environments across the Northern Hemisphere [1] [7]. The plant typically grows at elevations of 1800–2700 meters in high, cold, non-polluted zones, often inhabiting rocky terrains, sea cliffs, and mountainous regions [1]. Its native range extends across subarctic and alpine areas of Northern Europe, Asia, and North America, with significant populations documented in Scandinavia, Iceland, Greenland, Alaska, Canada, Russia, Mongolia, Korea, Japan, and northwestern regions of China [1] [7]. The plant's limited geographical distribution, coupled with its specific habitat requirements and slow growth rate (requiring at least 5 years to reach medicinal maturity), presents significant challenges for sustainable harvesting and contributes to its status as an endangered species in many regions [3] [7].

Table: Geographical Distribution of Rhodiola rosea L.

Region Specific Locations Habitat Characteristics
Europe Scandinavia, Iceland, Greenland Rocky terrains, sea cliffs
Asia Russia, Mongolia, Korea, Japan, Northwestern China Mountains at 1800-2700m altitude
North America Alaska, Canada Alpine and arctic regions
Factors Influencing this compound Content

The this compound content within R. rosea plants is influenced by multiple factors, creating significant natural variability that impacts quality and standardization. Research by Wang et al. utilizing HPLC analysis demonstrated that this compound content varies considerably across different R. rosea populations, ranging from 0.08% to 0.6% of dry weight in plants from various Chinese origins [1]. Key factors affecting this compound accumulation include:

  • Plant age: this compound production increases significantly as plants mature, with optimal harvesting recommended after at least 5 years of growth [2] [7]
  • Harvest time: Seasonal variations influence phenylpropanoid biosynthesis pathways, affecting final this compound yield [1]
  • Geographical origin: Environmental conditions specific to different regions significantly impact phytochemical profiles [1] [8]
  • Plant part utilized: this compound biosynthesis occurs primarily in the roots and rhizomes, with minimal accumulation in aerial parts [2]

This inherent variability presents substantial challenges for producing standardized extracts with consistent this compound content, necessitating rigorous quality control measures throughout the supply chain [7] [8].

Extraction Methodologies

Conventional Extraction Techniques

Traditional extraction methods for this compound primarily utilize solid-liquid extraction techniques applied to dried roots and rhizomes of R. rosea [1]. The choice of extraction solvent significantly impacts both yield and selectivity, with ethanol-water mixtures demonstrating superior efficiency compared to pure water or other organic solvents [1]. Research by Kosakowska et al. optimized ethanol concentration for this compound extraction, finding that 70-75% ethanol provided optimal results, yielding this compound content of approximately 969.71 mg/100 g of plant material [1]. Conventional extraction techniques often incorporate auxiliary methods to enhance efficiency:

  • Maceration: Traditional method using prolonged soaking at room temperature [9]
  • Fractionated maceration: Sequential extraction with varying solvent strengths [9]
  • Heat-reflux extraction: Application of controlled heating to improve solubility and kinetics [1]
  • Microwave-assisted extraction: Utilizing microwave energy to accelerate extraction processes [1]

These conventional approaches, while established and relatively straightforward, often face limitations in terms of selectivity, solvent consumption, and potential for thermal degradation of active compounds.

Advanced Extraction Technologies

Recent advancements in extraction technologies have focused on improving efficiency, yield, and environmental sustainability of this compound recovery from plant material:

  • Natural Deep Eutectic Solvents (NADES): Tsvetov et al. pioneered the application of NADES for this compound extraction, demonstrating that combinations of choline chloride and tartaric acid achieved exceptional efficiency, with this compound concentration reaching approximately 1000 μg/mL after 60 minutes of extraction [1]. This green chemistry approach offers advantages of biodegradability, low toxicity, and tunable selectivity.

  • Ionic Liquid-Based Extraction: Ma et al. developed a flash column chromatography method utilizing ionic liquids as extraction solvents combined with microwave assistance, achieving this compound with 98.2% purity and an extraction recovery of 60.6% [1]. This method provides enhanced selectivity while reducing processing time.

  • Macroporous Adsorption Resin Chromatography: Yang et al. established an industrial-scale process using macroporous adsorption resins, increasing this compound content from 3.00% to 68.76% with a recovery rate of 85.44% [1]. This approach enables efficient concentration and purification directly from crude extracts.

  • High-Speed Counter-Current Chromatography (HSCCC): Mudge et al. applied HSCCC to isolate this compound from methanolic extracts, obtaining 97% purity with reduced solvent usage and minimal losses from irreversible adsorption [1].

Table: Comparison of this compound Extraction Methodologies

Extraction Method Solvent System Key Results Advantages
Conventional Ethanol Extraction 70-75% Ethanol 969.71 mg/100 g plant material Established, scalable
NADES Extraction Choline chloride + Tartaric acid ~1000 μg/mL after 60 min Green chemistry, tunable selectivity
Ionic Liquid + Microwave Ionic liquids 98.2% purity, 60.6% recovery High purity, reduced processing time
Macroporous Resin Chromatography Various eluents Content increased from 3% to 68.76% Industrial scalability, high recovery

Analytical Techniques and Quality Control

Quantitative Analysis of this compound

Accurate quantification of this compound in plant materials and finished products requires sophisticated analytical techniques. Several chromatographic methods have been established and validated for this purpose:

  • High-Performance Liquid Chromatography (HPLC): The most widely employed method for this compound quantification, typically utilizing reverse-phase C18 columns with UV or PDA detection [1] [8]. This technique provides reliable quantification and can simultaneously analyze multiple markers including salidroside and other rosavins.

  • HPLC Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, particularly valuable for complex matrices and low-concentration samples [1]. LC-MS/MS enables definitive compound identification through fragmentation patterns.

  • HPLC with Fused-Core Columns: Provides enhanced separation efficiency and faster analysis times compared to conventional fully porous particle columns [1].

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective screening method useful for fingerprinting and rapid assessment of multiple samples simultaneously [7].

For standardized extracts, regulatory bodies including the European Pharmacopoeia and United States Pharmacopeia specify minimum content requirements. The European Pharmacopoeia (11th edition, 2023) mandates a minimum ratio of salidroside to rosavins not lower than 1:3, while the USP requires not less than 0.3% of phenylpropanoid glycosides (calculated as this compound) and not less than 0.08% of salidroside on a dry weight basis [7].

Quality Issues in Commercial Products

Comprehensive quality assessment studies have revealed significant concerns regarding the authenticity and quality of commercial products marketed as R. rosea supplements:

  • A 2025 study analyzing 13 commercial dietary supplements found that nearly 60% did not contain the declared amount of R. rosea roots/rhizomes or characteristic marker compounds [7]
  • This compound was detected in only 9 out of 13 products (69%), with 4 of these containing merely trace amounts [7]
  • Tablet and capsule formulations demonstrated the highest incidence of misidentification and adulteration [7]
  • Products consisting of cut raw material exhibited the highest quality and authenticity [7]
  • Analysis of extracts from different geographical regions (including China and the Altai region) showed significant variation in this compound content, with some Chinese extracts completely lacking this compound [8]

These findings underscore the critical importance of rigorous quality control throughout the supply chain and the necessity of comprehensive analytical verification for research utilizing commercial R. rosea materials.

G Start Sample Collection Extraction Extraction (70-75% Ethanol or NADES) Start->Extraction Screening Rapid Screening (HPTLC) Extraction->Screening Quantification Quantification (HPLC/LC-MS) Screening->Quantification RatioCheck Ratio Verification (Salidroside:this compound ≥ 1:3) Quantification->RatioCheck Pass Quality Verified RatioCheck->Pass Meets specifications Fail Quality Failure RatioCheck->Fail Fails specifications

Quality Assessment Workflow for Rhodiola rosea Materials

Synthesis Approaches

Chemical Synthesis Routes

The complex structure of this compound, featuring multiple hydroxy groups in its sugar moieties, presents significant challenges for chemical synthesis requiring elaborate protection and deprotection strategies [3]. Several synthetic routes have been developed:

  • Patov et al. (2006): Developed an early synthetic route based on 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide through a 4-step process. While relatively short, this method suffers from complex raw material preparation and harsh catalytic conditions [1] [4]

  • Chinese Researchers (2021): Employed safer and cheaper starting materials including cinnamyl alcohol and fully acetyl-α-D-bromoglucose in a 7-step sequence with an overall yield of 15.92%. This approach offers advantages of mild conditions, simple operation, and reduced environmental impact [1] [4]

  • Alternative Glucose-Based Route: Utilized β-D-pentaacetylglucose and arabinopyranose as starting materials, providing another accessible route to this compound [4]

While chemical synthesis offers the potential for standardized production, commercial application remains limited by tedious multistep protocols, low overall yields, and challenges in scaling production economically [3].

Biological Synthesis and Biotechnology

Recent advances in synthetic biology and metabolic engineering have opened promising avenues for this compound production through engineered microbial systems:

G Glucose D-Glucose UDPG UDP-Glucose Glucose->UDPG Arabinose L-Arabinose UDPA UDP-Arabinose Arabinose->UDPA Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL UGT UGT UDPG->UGT ArabT Arabinosyl- transferase UDPA->ArabT Cinnamyl Cinnamyl Alcohol Cinnamyl->UGT Rosin Rosin Rosin->ArabT This compound This compound 4 4 PAL->4 CL 4CL CCR CCR CL->CCR ADH ADH CCR->ADH ADH->Cinnamyl UGT->Rosin ArabT->this compound

Microbial Biosynthesis Pathway of this compound in Engineered E. coli

  • Engineered Escherichia coli Systems: Li et al. (2024) achieved a breakthrough in microbial synthesis by constructing a complete biosynthetic pathway in engineered E. coli [3]. This system incorporates:

    • Heterologous plant enzymes including phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and arabinosyltransferases
    • UDP-sugar biosynthesis pathways for both UDP-glucose and UDP-arabinose building blocks
    • Salvage pathway engineering for efficient UDP-arabinose synthesis from L-arabinose
  • Production Performance: The optimized system achieved remarkable this compound production of 7539.1 ± 228.7 mg/L from D-glucose and L-arabinose in fed-batch fermentation using a 5-L bioreactor [3]. This represents the highest reported yield of microbial this compound production to date and demonstrates the potential for industrial-scale manufacturing.

  • Economic Viability: With market prices for R. rosea root extracts (3% this compound content) reaching approximately 1000 RMB/kg, the engineered microbial production system offers a potentially cost-effective alternative that avoids overharvesting of wild plant populations [3].

This biotechnological approach addresses key limitations of plant extraction and chemical synthesis by providing a scalable, sustainable production platform with reduced environmental impact and more consistent quality output.

Experimental Protocols

In Vitro Assessment of Osteogenic Activity

A 2025 study by Sobczak et al. provides a validated protocol for investigating this compound's effects on human osteoblasts (HOBs) [5] [6]:

  • Cell Culture Conditions:

    • Maintain HOB cultures in mineralization medium (DMEM supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
    • Use cells at passages 3-5 for all experiments to ensure phenotypic stability
    • Culture at 37°C in a humidified atmosphere with 5% CO₂
  • Treatment Protocol:

    • Prepare this compound stock solution in DMSO (final DMSO concentration ≤0.1%)
    • Apply treatment concentrations of 50 μM or 100 μM this compound for 21 days
    • Include vehicle control (0.1% DMSO) and mineralization control groups
    • Refresh media and treatments every 2-3 days
  • BMP-2 Expression Analysis:

    • Collect culture supernatants at days 0, 7, 14, and 21
    • Quantify BMP-2 expression using commercial ELISA kits according to manufacturer protocols
    • Normalize data to total cellular protein content
  • Cell Morphology and Confluence Assessment:

    • Capture phase-contrast microscopy images at regular intervals
    • Quantify confluence using automated image analysis software
    • Evaluate morphological changes, particularly shift toward cuboidal morphology characteristic of active osteoblasts
  • Collagen Production Assessment:

    • Fix cells with 4% paraformaldehyde for 30 minutes at room temperature
    • Stain with Picrosirius Red solution for 1 hour
    • Wash extensively with acidified water
    • Visualize collagen deposition under polarized light microscopy

This protocol demonstrated that 100 μM this compound significantly increased BMP-2 expression on days 14 and 21 compared to mineralization controls (p < 0.05), with both concentrations (50 μM and 100 μM) enhancing cell confluence [5] [6].

Anti-inflammatory Activity in Microglial Cells

A comprehensive protocol for evaluating this compound's anti-inflammatory effects in BV2 microglial cells was established by recent research [7]:

  • Cell Culture and Treatment:

    • Maintain BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
    • Pre-treat cells with varying concentrations of this compound (typically 1-100 μM) for 2 hours
    • Stimulate inflammation with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours
    • Include appropriate controls (untreated, LPS-only, and vehicle controls)
  • Cytokine Measurement:

    • Collect culture supernatants after 24 hours of LPS stimulation
    • Quantify IL-6 and TNF-α secretion using commercial ELISA kits
    • Perform measurements in technical triplicates to ensure reproducibility
  • Cell Viability Assessment:

    • Conduct MTT assay or similar viability test alongside treatments
    • Ensure observed effects are not due to cytotoxicity
  • Statistical Analysis:

    • Perform experiments with at least three independent replicates
    • Analyze data using one-way ANOVA with appropriate post-hoc tests
    • Consider p < 0.05 as statistically significant

This protocol demonstrated that this compound significantly and dose-dependently inhibited the secretion of both IL-6 and TNF-α in LPS-stimulated microglial cells, confirming its anti-inflammatory properties [7].

Conclusion

This compound represents a chemically distinctive and pharmacologically significant natural product with growing importance in nutraceutical and pharmaceutical research. Its specific occurrence in Rhodiola rosea L. and limited presence in R. sachalinensis establishes it as a valuable chemotaxonomic marker for quality control and authentication of herbal products. The inherent variability in this compound content due to geographical, environmental, and developmental factors necessitates rigorous analytical verification when working with plant-derived materials.

Recent advancements in extraction technologies, particularly NADES and macroporous resin systems, offer improved efficiency and sustainability for obtaining this compound from plant materials. However, the emergence of sophisticated biotechnological production through engineered microbial systems presents a promising alternative that could address supply chain challenges and conservation concerns associated with wild harvesting of R. rosea.

For researchers investigating this compound, particular attention should be paid to:

  • Quality verification of starting materials given the high prevalence of adulterated commercial products
  • Appropriate dosing concentrations in biological assays, with evidence suggesting higher concentrations (50-100 μM) may be required for certain pharmacological effects
  • Multiple analytical confirmation of compound identity and purity given the structural complexity and presence of similar glycosides
  • Metabolic stability considerations in in vivo models due to potential glycoside hydrolysis

References

Rosavin historical discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Source and Identity of Rosavin

This compound is a characteristic phenylpropanoid glycoside and the major active and characteristic component of Rhodiola rosea L. (RRL), also known as Golden Root or Arctic Root [1]. It was first isolated from the roots of RRL by Russian researchers, who named it "this compound" due to its rose-like aroma [1].

  • Chemical Structure: this compound's systematic name is Cinnamyl-(6′-O-α-L-arabinopyranosyl-)-O-β-glucopyranoside (molecular formula: C20H28O10) [2] [3]. Its structure consists of a cinnamyl alcohol aglycone attached to a disaccharide moiety of glucose and arabinose [1].
  • A Chemotaxonomic Marker: While other Rhodiola species contain salidroside, the presence of this compound is considered a distinctive chemotaxonomic marker for authentic Rhodiola rosea L., making it critical for quality control and authenticity verification [4].

Production Methods: From Extraction to Synthesis

Obtaining this compound has evolved from traditional plant extraction to advanced synthetic biology approaches to overcome challenges of low natural yield and high cost.

Table: Comparison of this compound Production Methods
Method Key Features Advantages Disadvantages Typical Yield/Reference
Plant Extraction Uses solvents like ethanol or methanol from RRL roots. Yields natural product complex. Low content in plant; complex purification; threatens wild populations. 0.08%-0.6% in plant; 68.76% purity after purification [1].
Chemical Synthesis Multi-step organic synthesis from sugar and cinnamyl alcohol derivatives. Independent of plant source. Requires protection/deprotection of functional groups; low yield. Overall yield of 15.92% (2021 route) [1].
Biosynthesis in Engineered *E. coli* Microbial cell factory using engineered metabolic pathways from D-glucose and L-arabinose. Sustainable; high yield; scalable for industry. Requires sophisticated metabolic engineering. 7,539.1 ± 228.7 mg/L (fed-batch fermentation) [2].

Detailed Protocol: Analysis via HPLC-DAD

For quality control, here is a detailed methodology for analyzing this compound content in raw materials or products, based on a published study [5].

  • 1. Sample Preparation: Extract the powdered herbal material or product (e.g., capsules) with 70% methanol using maceration. Filter the resulting extract before analysis.
  • 2. Instrumentation and Conditions:
    • Technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
    • Column: A reverse-phase C18 column is standard.
    • Mobile Phase: Use a gradient elution with a mixture of solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 205 nm and 254 nm.
    • Injection Volume: Typically 10-20 µL.
  • 3. Quantification:
    • Prepare a calibration curve using a certified this compound standard across a range of concentrations (e.g., 5–500 µg/mL).
    • The content in the sample is calculated by comparing the peak area of the sample to the calibration curve. The retention time of the standard is used to identify this compound in the sample.

Pharmacological Activities and Mechanisms

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Key recent findings include:

  • Neuroprotective Effects: this compound showed significant neuroprotective effects in a rat model of ischemic stroke. It reduced cerebral infarct volume and improved neurological deficits. The mechanism is linked to the upregulation of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a key protein in cellular response to low oxygen, and its downstream target VEGF (Vascular Endothelial Growth Factor), which promotes angiogenesis and neuronal survival [3].
  • Anti-neuroinflammatory Effects: In studies on microglial cells (the immune cells of the brain), this compound attenuated injury and inflammation induced by β-amyloid oligomers (implicated in Alzheimer's disease). Its protective mechanism is associated with the inhibition of the NF-κB (Nuclear Factor kappa-B) signaling pathway, a primary regulator of inflammation [6].
  • Anti-diabetic Effects: In a Type 2 Diabetes Mellitus (T2DM) rat model, this compound treatment improved insulin resistance and alleviated damage to the liver and kidneys. The therapeutic effect was linked to the modulation of the cGAS-STING pathway and the enhancement of autophagy signaling, thereby reducing inflammation [7].
  • Osteogenic Effects: In a pioneering study on human osteoblasts (HOBs), this compound at a concentration of 100 µM significantly increased the expression of Bone Morphogenetic Protein-2 (BMP-2), a key regulator of bone formation, over 21 days. This suggests its potential in supporting bone health and treating conditions like osteoporosis [8].

The following diagram illustrates the key signaling pathways through which this compound exerts its pharmacological effects.

rosavin_pathways cluster_neuro Neuroprotection (Ischemic Stroke) cluster_inflam Anti-neuroinflammation cluster_diabetes Anti-diabetic / Tissue Protection cluster_bone Osteogenic Activity This compound This compound HIF1a HIF-1α This compound->HIF1a Upregulates NFkB NF-κB Phosphorylation This compound->NFkB Inhibits cGAS_STING cGAS-STING Pathway This compound->cGAS_STING Inhibits Autophagy Enhanced Autophagy This compound->Autophagy Activates BMP2 BMP-2 Expression This compound->BMP2 Enhances VEGF VEGF HIF1a->VEGF Activates Neuroprotection Reduced Infarct Volume & Improved Recovery VEGF->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Reduces MicrogliaInjury Attenuated Microglia Injury Cytokines->MicrogliaInjury Metabolic Improved Insulin Resistance Reduced Liver/Kidney Damage cGAS_STING->Metabolic Suppresses Autophagy->Metabolic Osteoblasts Osteoblast Proliferation & Bone Formation BMP2->Osteoblasts

Quality Control and Market Adulteration

Ensuring the quality of RRL products is a significant challenge. This compound is frequently absent or present only in trace amounts in commercial products [5] [4].

  • Detection Methods: A multi-technique approach is recommended for reliable quality control:
    • Thin-Layer Chromatography (TLC): A fast and straightforward tool for initial screening and visual comparison of samples [5].
    • High-Performance Liquid Chromatography (HPLC-DAD): Provides quantitative data on the content of this compound, salidroside, and other markers [1] [5].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers definitive structural identification and confirmation of authenticity [5].
  • Regulatory Standards: The European Pharmacopoeia assesses the quality of RRL based on the content of salidroside and rosavins, with a ratio not lower than 1:3. The United States Pharmacopeia requires not less than 0.3% of phenylpropanoid glycosides (calculated as this compound) [4].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Rosavin Content in Rhodiola rosea L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosavin and Analytical Significance

This compound is a characteristic phenylpropanoid glycoside predominantly found in Rhodiola rosea L. (Golden Root or Arctic Root), where it serves as one of the primary active constituents and a key quality marker for standardization. As a regulatory requirement in herbal medicine, this compound content determination is essential for product authentication, especially since cheaper Rhodiola species like R. crenulata and R. kirilowii often lack this compound entirely. The chemical structure of this compound features a cinnamyl alcohol moiety linked to a glycosidic portion, contributing to its analytical challenges including separation from structurally similar compounds (rosin, rosarin) and extraction optimization.

The pharmacological importance of this compound has been well-established through recent research, demonstrating multipotential activities including antioxidant, neuroprotective, antifatigue, and immunomodulatory effects. These diverse biological activities have driven increased demand for reliable analytical methods to ensure consistent quality in pharmaceutical preparations and herbal supplements. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard technique for this compound quantification due to its sensitivity, reproducibility, and ability to simultaneously separate multiple marker compounds in complex plant matrices.

HPLC Methodologies for this compound Analysis

Overview of Analytical Approaches

Various HPLC methodologies have been developed and validated for the quantification of this compound in Rhodiola rosea raw materials and commercial preparations. These methods primarily utilize reversed-phase chromatography with C18 or specialized columns, coupled with different detection systems including diode array detection (DAD), ultraviolet (UV), and mass spectrometry (MS). The selection of an appropriate method depends on the specific application needs, available instrumentation, and required sensitivity levels. For routine quality control, HPLC-UV/DAD methods offer robust performance, while research applications may benefit from HPLC-MS for enhanced specificity and confirmation of compound identity.

Recent advancements have focused on improving separation efficiency and reducing analysis time while maintaining resolution of this compound from closely related compounds and matrix interferences. The development of validated methods following International Conference on Harmonisation (ICH) guidelines has been particularly important for regulatory acceptance and standardization across different laboratories. These methods typically demonstrate excellent performance characteristics including linearity across relevant concentration ranges, precision with relative standard deviation (RSD) values below 5%, and accuracy with recovery rates between 95-105%.

Equipment and Reagents

Table 1: Essential Equipment for HPLC Analysis of this compound

Category Specifications Notes
HPLC System Binary or quaternary pump, autosampler, column oven, DAD or UV-Vis detector System should be capable of gradient elution
Analytical Column C18 column (250 × 4.6 mm, 5 μm) or Fluoro-phenyl column Alternative: monolithic columns for faster analysis
Guard Column C18 cartridge compatible with analytical column Extends analytical column lifetime
Balance Analytical balance (0.0001 g sensitivity) For accurate weighing of standards and samples
Solvent Filtration 0.45 μm membrane filter Nylon or PTFE for mobile phase filtration
Sample Filtration 0.45 μm syringe filters Compatible with organic solvents
pH Meter Digital with temperature compensation For mobile phase pH adjustment

Table 2: Required Reagents and Standards

Reagent/Standard Purity/Specifications Storage Conditions
This compound Reference Standard ≥95% purity, preferably certified -20°C, desiccator
Salidroside Reference Standard ≥95% purity -20°C, desiccator
HPLC-grade Water 18.2 MΩ·cm resistivity Room temperature
HPLC-grade Acetonitrile UV transparent, low impurities Room temperature, flammable
HPLC-grade Methanol UV transparent, low impurities Room temperature, flammable
Phosphoric Acid Analytical grade Room temperature
Formic Acid Analytical grade Room temperature

Sample Preparation Protocols

Extraction from Plant Material

Efficient extraction of this compound from Rhodiola rosea matrices requires optimization of several parameters including solvent composition, extraction time, temperature, and technique. Based on comparative studies, 70-75% methanol in water has demonstrated superior extraction efficiency for this compound compared to pure water or absolute alcohol, achieving concentrations up to 969.71 mg/100 g of raw material. The extraction procedure should follow this optimized protocol:

  • Sample Homogenization: Reduce dried Rhodiola roots or rhizomes to a fine powder using a laboratory mill, ensuring particle size uniformity (recommended ≤0.5 mm).
  • Accurate Weighing: Precisely weigh 1.0 g ± 0.001 g of the homogenized sample into a clean, dry extraction vessel.
  • Solvent Addition: Add 20 mL of 70% methanol-water (v/v) solution to the sample.
  • Extraction Process: Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C, or alternatively, macerate with continuous stirring for 60 minutes at room temperature.
  • Centrifugation and Filtration: Centrifuge the extract at 4000 × g for 10 minutes and collect the supernatant.
  • Volume Adjustment: Transfer the supernatant quantitatively to a 25 mL volumetric flask and dilute to volume with extraction solvent.
  • Final Filtration: Prior to HPLC analysis, filter an aliquot through a 0.45 μm syringe filter, discarding the first 1 mL of filtrate.

For alternative extraction approaches, Natural Deep Eutectic Solvents (NADES) have shown promising results, particularly combinations of choline chloride and tartaric acid, which can extract approximately 1000 μg/mL of this compound when extracted for 60 minutes. This green extraction technique offers environmental benefits while maintaining high extraction efficiency.

Standard Solution Preparation

Reference standard solutions must be prepared with precision to ensure accurate calibration and quantification. The following procedure describes preparation of primary and working standards:

  • Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a 1000 μg/mL stock solution. Store at -20°C when not in use.
  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase or dilution solvent to cover the expected concentration range (typically 1-200 μg/mL for this compound).
  • Quality Control Samples: Prepare at least three concentration levels (low, medium, high) for method validation and quality assurance.

All standard solutions should be prepared in amber glassware to protect from light degradation and stored at 2-8°C when not in immediate use. Solution stability should be verified periodically, typically every 24 hours during analytical runs.

Chromatographic Conditions and Parameters

Optimized Separation Conditions

Chromatographic separation of this compound requires careful optimization of mobile phase composition, column selection, and temperature parameters to achieve baseline separation from related compounds and matrix interferences. Based on validated methods, the following conditions provide optimal resolution:

Table 3: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 × 4.6 mm, 5 μm) Fluoro-phenyl column C8 (150 × 4.6 mm, 5 μm)
Mobile Phase Gradient: 10-40% acetonitrile in 0.1% phosphoric acid over 25 min Isocratic: 75% methanol, 25% water (pH 4.0 with acetic acid) Isocratic: 40% acetonitrile, 60% water (pH 3.5 with phosphoric acid)
Flow Rate 1.0 mL/min 0.8 mL/min 1.5 mL/min
Column Temperature 30°C 40°C Ambient
Injection Volume 10 μL 20 μL 20 μL
Detection Wavelength 254 nm 245 nm 242 nm
Run Time 27 minutes 8 minutes 10 minutes

Condition 1 is particularly effective for comprehensive profiling as it allows simultaneous detection of five marker compounds (salidroside, rosarin, this compound, rosin, and rosiridin) within 27 minutes, providing a complete chemical profile of Rhodiola samples. Condition 2 offers a rapid analysis option for high-throughput environments where only this compound and salidroside quantification is required.

System Suitability Testing

System suitability tests must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The following parameters should be evaluated:

  • Theoretical Plates: The this compound peak should demonstrate ≥2000 theoretical plates, indicating adequate column efficiency.
  • Tailing Factor: ≤2.0 for this compound peak, indicating symmetric peak shape.
  • Resolution: Resolution between this compound and adjacent peaks should be ≥1.5.
  • Repeatability: Five replicate injections of standard solution should show RSD ≤ 2.0% for peak areas and retention times.

The retention time of this compound typically ranges between 17-20 minutes under standard gradient conditions, but should be verified with each specific column and mobile phase composition.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation protocol should be implemented:

Table 4: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Compare chromatograms of blank, placebo, and sample No interference at this compound retention time
Linearity Analyze minimum 5 concentrations in triplicate R² ≥ 0.999, residual plot random
Range 1-200 μg/mL for this compound Confirmed by linearity, precision, accuracy
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) Mean recovery 98-102%, RSD ≤ 2%
Precision Repeatability (n=6) and intermediate precision (different days, analysts) RSD ≤ 2% for repeatability, ≤ 3% intermediate
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 respectively LOQ with precision RSD ≤ 5% and accuracy 80-120%
Robustness Deliberate variations in flow rate, temperature, mobile phase pH System suitability criteria still met
Detailed Validation Procedures

Linearity and Range: Prepare standard solutions at a minimum of five concentration levels spanning the expected working range (e.g., 1, 50, 100, 150, and 200 μg/mL for this compound). Inject each concentration in triplicate and plot peak area versus concentration. Perform statistical analysis of the regression line, including calculation of the correlation coefficient (R²), y-intercept, and slope. The residual plot should show random distribution without systematic patterns.

Accuracy and Recovery: Prepare spiked samples by adding known amounts of this compound standard to pre-analyzed Rhodiola samples or placebo matrices at three concentration levels (80%, 100%, and 120% of target concentration). Process and analyze these samples using the validated method. Calculate percentage recovery for each level by comparing measured concentration to theoretical concentration. The mean recovery should be within 98-102% with RSD ≤ 2% for all levels.

Precision Studies: For repeatability (intra-day precision), analyze six independent sample preparations from the same homogeneous batch on the same day by the same analyst. For intermediate precision (inter-day precision), repeat the analysis on different days, with different analysts, or using different instruments. Calculate the RSD for peak areas and retention times, which should not exceed 2% for repeatability and 3% for intermediate precision.

Troubleshooting and Optimization Guide

Common Issues and Solutions

Chromatographic challenges may arise during method development and routine application. The following troubleshooting guide addresses common problems:

Table 5: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Solutions
Peak Tailing Column degradation, inappropriate mobile phase pH, secondary interactions Replace guard column, adjust pH (2.5-4.0), add ion-pairing reagents
Retention Time Shift Mobile phase composition variation, column temperature fluctuations, column aging Prepare fresh mobile phase, stabilize temperature, use longer equilibration time
Poor Resolution Inadequate gradient profile, column efficiency loss, excessive flow rate Optimize gradient program, replace aged column, reduce flow rate (0.8-1.0 mL/min)
Low Recovery Incomplete extraction, degradation, adsorption losses Optimize extraction time/temperature, use stabilizers, add extraction aids
Baseline Noise Contaminated mobile phase, air bubbles, detector lamp issues Filter and degas mobile phase, purge system, replace UV lamp
Method Optimization Strategies

Systematic optimization may be required for specific sample matrices or to improve method performance. A method operable design region (MODR) approach can be implemented by varying critical parameters within defined ranges:

  • Mobile Phase pH: Investigate pH range 2.5-4.5 using formic acid, phosphoric acid, or acetic acid to optimize ionization and separation selectivity.
  • Organic Modifier: Compare acetonitrile versus methanol as organic modifiers, evaluating separation efficiency, back pressure, and detection sensitivity.
  • Temperature Effects: Assess separation at 25°C, 30°C, and 40°C to determine optimal temperature for resolution and analysis time.
  • Gradient Profile: For complex samples, optimize gradient steepness and timing to balance resolution and analysis time.

The following workflow diagram illustrates the complete analytical process for this compound quantification:

RosavinHPLCWorkflow Start Start Analysis SamplePrep Sample Preparation • Weigh 1.0g powdered material • Extract with 20mL 70% methanol • Sonicate 30min at 40°C • Centrifuge and filter Start->SamplePrep StdPrep Standard Preparation • Prepare 1000μg/mL stock solution • Dilute to working standards (1-200μg/mL range) Start->StdPrep MobilePhase Mobile Phase Preparation • Prepare 0.1% phosphoric acid • Mix with acetonitrile • Filter and degas Start->MobilePhase SystemSetup HPLC System Setup • Install C18 column • Set detection wavelength (254nm) • Set flow rate (1.0mL/min) • Equilibrate system SamplePrep->SystemSetup StdPrep->SystemSetup MobilePhase->SystemSetup SuitabilityTest System Suitability Test • Inject standard solution • Verify: Plate count ≥2000 Tailing factor ≤2.0 RSD ≤2.0% (n=5) SystemSetup->SuitabilityTest SampleAnalysis Sample Analysis • Inject standards, QCs, and samples • Use gradient elution • Record chromatograms SuitabilityTest->SampleAnalysis Passed DataProcessing Data Processing • Integrate peak areas • Generate calibration curve • Calculate concentrations SampleAnalysis->DataProcessing Validation Method Validation • Specificity and selectivity • Linearity and range • Accuracy and precision • LOD/LOQ determination DataProcessing->Validation End Report Generation Validation->End

Application Examples and Case Studies

Quantitative Analysis of Commercial Products

Quality assessment of commercial Rhodiola products using the validated HPLC method has revealed significant variability in this compound content. In a comprehensive study analyzing seven different Rhodiola samples, only three contained all three marker compounds (this compound, salidroside, and p-tyrosol), while three samples completely lacked this compound, indicating potential adulteration or poor quality. The this compound content in authentic samples varied between 59.99 ± 3.74 μg/mL and 100.46 ± 5.44 μg/mL, demonstrating the importance of quantitative analysis for quality assurance.

For commercial product standardization, analysis of 27 batches of authentic Rhodiola rosea raw material established that the average content of salidroside was 0.6% (range 0.3-1.5%), while the sum of rosin, this compound, and rosarin, expressed as rosin, averaged 1.4% (range 0.6-2.6%). Based on these comprehensive analyses, minimum quality standards have been proposed: 0.3% for salidroside and 0.6% for the sum of rosin, rosarin, and this compound in plant material of Rhodiola rosea.

Comparative Analysis of Related Species

Species authentication is a critical application of this compound HPLC analysis, as various Rhodiola species are frequently substituted or adulterated in commercial trade. Research has demonstrated that this compound is present in five different origins of Rhodiola rosea plants in China, with content ranging from 0.08% to 0.6%. In contrast, this compound was absent in several sources of R. crenulata, R. cretinii subsp., and R. kirilowii, providing a clear chemical fingerprint for distinguishing authentic Rhodiola rosea from common adulterants.

The following diagram illustrates the relationship between different analytical techniques and their applications in this compound analysis:

AnalyticalHierarchy Primary Primary Techniques (Quantitative Analysis) HPLC HPLC with DAD/UV • Gold standard for quantification • Linear range: 1-200 μg/mL • LOD: 0.01-3.76 μg/mL • Applications: Quality control, content uniformity Primary->HPLC HPTLC HPTLC-Densitometry • Rapid screening method • Linear range: 1.0-5.0 μg/spot • R² = 0.9888 for this compound • Applications: Authentication, purity check Primary->HPTLC Secondary Secondary Techniques (Confirmation & Profiling) Primary->Secondary Complementary Complementary Approaches Primary->Complementary HPLCMS HPLC-MS/MS • Structural confirmation • High sensitivity and specificity • Applications: Metabolite identification, adulterant detection Secondary->HPLCMS NMR NMR Spectroscopy • Definitive structural elucidation • Quantitative capability • Applications: Identity confirmation, stability studies Secondary->NMR Extraction Extraction Methods • 70-75% methanol optimal • NADES emerging as alternative • Sonication 30 min at 40°C Complementary->Extraction Biological Bioactivity Assessment • Antioxidant activity (DPPH assay) • Enzyme inhibition studies • Correlation with chemical content Complementary->Biological

Conclusion and Regulatory Considerations

The HPLC analytical methods presented in this application note provide robust protocols for the quantification of this compound in Rhodiola rosea materials and commercial products. The validated methods demonstrate excellent performance characteristics including specificity, accuracy, precision, and sensitivity suitable for quality control applications in pharmaceutical, nutraceutical, and research settings. As this compound continues to gain attention for its therapeutic potential, reliable analytical methods become increasingly important for standardization, dosing accuracy, and regulatory compliance.

For regulatory submissions, the method should be fully validated according to ICH guidelines or other applicable regulatory frameworks. The documentation should include complete validation reports, system suitability data, and representative chromatograms. Additionally, the application of analytical quality by design (AQbD) principles can further enhance method robustness and regulatory acceptance. As the scientific understanding of this compound's pharmacological activities expands, these HPLC methods will play a crucial role in ensuring product quality, consistency, and ultimately, patient safety.

Comprehensive Application Notes: Chemical and Biological Synthesis Protocols for Rosavin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosavin and Synthesis Challenges

This compound is a characteristic bioactive diglycoside found primarily in Rhodiola rosea L. (RRL), known for its diverse pharmacological activities including adaptogenic properties, anti-inflammatory effects, and potential osteogenic activity. The compound's chemical structure consists of cinnamyl alcohol linked to a disaccharide moiety of glucose and arabinopyranose connected by a 1,6-glycosidic bond. The increasing demand for this compound in pharmaceutical research and commercial applications has been challenged by its limited natural availability—content in RRL typically ranges from just 0.08% to 0.6% of plant dry weight. This scarcity has driven the development of both chemical and biological synthesis approaches to enable larger-scale production for research and clinical applications.

The synthesis of this compound presents particular challenges due to its complex glycosidic linkages and the presence of multiple hydroxy groups requiring elaborate protection and deprotection strategies during chemical synthesis. These challenges have motivated researchers to develop innovative approaches spanning traditional organic chemistry to advanced synthetic biology platforms. This application note provides a comprehensive overview of established synthesis protocols, detailed experimental methodologies, and strategic considerations for selecting appropriate synthesis routes based on research objectives and available resources.

Chemical Synthesis Approaches

Historical Development and Methodologies

Chemical synthesis of this compound has evolved significantly since the first reported synthesis by Patov et al. in 2006. This pioneering work established a four-step synthesis route starting from 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide. While this approach demonstrated feasibility, it faced limitations including complex raw material preparation and harsh catalytic reaction conditions that restricted its practical application for larger-scale production. The method represented an important proof of concept but highlighted the need for more efficient and practical synthetic routes [1] [2].

More recent advances have focused on developing simpler and more cost-effective approaches. Chinese research groups have pioneered improved synthetic methods using safer and cheaper starting materials including glucose, arabinopyranose, and cinnamyl alcohol. A 2021 publication described a seven-step synthesis achieving an overall yield of 15.92% through strategically designed glycosylation sequences. This approach offered significant advantages including milder reaction conditions, simpler operational procedures, and reduced environmental impact compared to earlier methods. The development of more efficient protecting group strategies and optimized glycosylation conditions has been instrumental in improving the practicality of this compound chemical synthesis [1].

Comparative Analysis of Chemical Synthesis Methods

Table 1: Comparative Analysis of this compound Chemical Synthesis Methods

Starting Materials Steps Overall Yield Advantages Limitations Reference
1,2,3,4-diisopropylidene-D-glucopyranose, 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide 4 Not specified Short synthesis route Complex raw materials, harsh reaction conditions [1]
Cinnamyl alcohol, fully acetyl-α-D-bromoglucose 7 15.92% Low cost, mild conditions, simple operation, low contamination Multi-step process requiring expertise in glycosylation chemistry [1]
β-D-Pentaacetylglucose, arabinopyranose Information limited in search results Information limited in search results Information limited in search results Information limited in search results [1]

Biological Synthesis Approaches

Microbial Production in Engineered Escherichia coli

Microbial synthesis has emerged as a promising alternative for this compound production, addressing many limitations of both plant extraction and chemical synthesis. Pioneering work in this field has focused on engineering Escherichia coli as a microbial platform for de novo biosynthesis of this compound and related compounds. This approach leverages the native metabolic pathways of engineered bacteria to produce complex glycosides from simple carbon sources. The fundamental strategy involves reconstructing plant-specific biosynthetic pathways in a microbial host, enabling sustainable production without reliance on scarce plant resources [3] [4].

A landmark achievement in this field was reported in 2024, with researchers developing an engineered E. coli strain capable of producing This compound at titers of 7.5 g/L through optimized fed-batch fermentation. This remarkable yield was achieved by implementing both de novo UDP-arabinose biosynthesis from UDP-glucose and a salvage pathway utilizing free L-arabinose, significantly enhancing precursor availability. The engineered strain incorporated multiple heterologous enzymes including sugar biosynthetic enzymes, glycosyltransferases, and phenylpropanoid pathway enzymes to create a complete biosynthetic route from simple carbon sources to this compound. This microbial platform represents a breakthrough in this compound production efficiency, surpassing all previous methods in both yield and scalability [4].

Enzyme Engineering and Pathway Optimization

Critical to the success of microbial this compound production has been the strategic engineering of key biosynthetic enzymes, particularly glycosyltransferases. Researchers have employed structure-guided rational design to engineer the 1,6-glucosyltransferase CaUGT3 into a new biocatalyst (CaUGT3T145V/N375Q) with modified sugar donor specificity. This enzyme engineering was essential for achieving efficient arabinosylation of the rosin intermediate, a key step in this compound biosynthesis. The engineering process involved homology modeling, molecular dynamics simulations, and site-directed mutagenesis to create enzymes with desired catalytic properties and sugar donor specificities [3].

The biosynthetic pathway for this compound in engineered microbes incorporates multiple engineered components: (1) Enhanced phenylalanine biosynthesis to provide the aromatic precursor; (2) Reconstruction of the phenylpropanoid pathway including phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and endogenous alcohol dehydrogenases to convert phenylalanine to cinnamyl alcohol; (3) Glycosylation machinery featuring specifically engineered glycosyltransferases for sequential sugar addition; and (4) UDP-sugar biosynthesis pathways to ensure adequate supply of activated sugar donors. Optimization of this complex pathway required careful metabolic balancing to prevent accumulation of intermediates and ensure flux toward the desired end product [3] [4].

Table 2: Comparison of this compound Production Methods

Production Method Maximum Reported Yield Key Advantages Key Challenges References
Plant Extraction 0.08-0.6% of plant dry weight Natural source, established protocols Low yield, limited scalability, environmental concerns [1]
Chemical Synthesis 15.92% overall yield (7-step process) Controlled process, high purity Multi-step, expertise required, protection/deprotection chemistry [1]
Microbial Synthesis 7.5 g/L in fed-batch fermentation High yield, sustainable, scalable Complex strain engineering, metabolic balancing required [4]

Detailed Experimental Protocols

Chemical Synthesis Protocol (7-Step Method)

This protocol outlines the synthesis of this compound from cinnamyl alcohol and fully acetyl-α-D-bromoglucose, achieving an overall yield of 15.92% through a carefully optimized seven-step process. The synthesis employs standard glycosylation chemistry with strategic protecting group strategies to ensure proper regioselectivity. All reactions should be performed under anhydrous conditions using standard Schlenk techniques when moisture-sensitive reagents are involved [1].

Step 1: Preparation of protected glycosyl donor

  • Begin with 10 mmol of fully acetyl-α-D-bromoglucose dissolved in 30 mL anhydrous dichloromethane (DCM)
  • Add 12 mmol of 2,3,4-tri-O-benzyl-α-L-arabinopyranosyl trichloroacetimidate as glycosyl acceptor
  • Activate with 0.5 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -20°C
  • Stir reaction mixture for 6 hours, allowing gradual warming to room temperature
  • Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as mobile phase
  • Quench with triethylamine, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure
  • Purify by silica gel column chromatography to obtain protected disaccharide intermediate

Step 2: Glycosylation of cinnamyl alcohol

  • Dissolve 5 mmol of protected disaccharide donor in 15 mL anhydrous DCM
  • Add 6 mmol cinnamyl alcohol and 0.2 equivalents of p-toluenesulfonic acid
  • Stir at room temperature for 12 hours under nitrogen atmosphere
  • Monitor by TLC until complete consumption of starting material
  • Work up by washing with brine, drying over sodium sulfate, and concentrating
  • Purify by flash chromatography to obtain protected this compound derivative

Steps 3-7: Deprotection and purification

  • Execute sequential deprotection steps including:
    • Zemplén deacetylation (sodium methoxide in methanol)
    • Catalytic hydrogenation for debenzylation (H₂, Pd/C, 50 psi)
  • Monitor each deprotection step by TLC and mass spectrometry
  • Final purification using preparative HPLC (C18 column, water:acetonitrile gradient)
  • Characterize final product by NMR ( [1]H, C) and high-resolution mass spectrometry
  • Expected characteristics: White crystalline solid, NMR consistent with published data, >95% purity by HPLC
Microbial Biosynthesis Protocol

This protocol describes the production of this compound in engineered E. coli* using a fed-batch fermentation process that achieves high titers of this compound. The process leverages a specifically engineered *E. coli strain (e.g., BPHE derivative) containing integrated genes for the complete this compound biosynthetic pathway [3] [4].

Strain construction and preparation

  • Start with E. coli BPHE strain engineered for high phenylalanine production
  • Transform with plasmid system containing:
    • Phenylpropanoid pathway genes: PAL, 4CL, CCR
    • Glycosyltransferases: AtUGT73C5 (for glucosylation) and SlUGT91R1 (for arabinosylation)
    • UDP-sugar biosynthetic enzymes: UGD, UXS, UXE (de novo pathway) and/or AraK, USP (salvage pathway)
  • Verify construct by colony PCR, sequencing, and enzyme activity assays
  • Prepare frozen glycerol stocks for long-term storage at -80°C

Fermentation process

  • Inoculate 50 mL LB medium with antibiotics from glycerol stock, incubate at 37°C overnight
  • Transfer to 500 mL optimized mineral medium in 2L baffled flask (1% inoculum)
  • Induce pathway expression with 0.1 mM IPTG at OD₆₀₀ = 0.6
  • Supplement with 2 g/L L-arabinose to enhance UDP-arabinose supply via salvage pathway
  • Maintain at 30°C with agitation at 250 rpm for 48-72 hours
  • For fed-batch bioreactor cultivation:
    • Use 5L bioreactor with 2L working volume
    • Control pH at 7.0, dissolved oxygen at 30%
    • Implement glucose feeding strategy to maintain at 5-10 g/L
    • Supplement with L-arabinose pulse feeding (0.5 g/L every 12 hours)

Product extraction and analysis

  • Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes
  • Extract this compound from supernatant using equal volume of ethyl acetate
  • Concentrate organic phase under reduced pressure
  • Resuspend in methanol for analysis
  • Quantify by HPLC using C18 column (250 × 4.6 mm, 5μm)
  • Mobile phase: water (A) and acetonitrile (B) gradient: 0-5 min 10% B, 5-25 min 10-50% B
  • Flow rate: 1.0 mL/min, detection: UV 275 nm
  • Confirm identity by LC-MS: m/z 429.2 [M+H]⁺, 451.2 [M+Na]⁺

Discussion and Strategic Considerations

Method Selection Criteria

Selection of an appropriate this compound synthesis method depends on multiple factors including research objectives, available resources, and required scale. Chemical synthesis approaches are particularly valuable for producing this compound analogs and conducting structure-activity relationship studies, as they allow precise modification of specific positions in the molecule. The availability of starting materials and expertise in glycosylation chemistry are important considerations when opting for chemical synthesis. Recent improvements have made these routes more accessible, though they still require specialized expertise in synthetic carbohydrate chemistry [1].

For production of this compound for biological testing or as a reference standard, microbial synthesis offers significant advantages in efficiency and scalability. The dramatically higher yields achieved through engineered E. coli platforms (7.5 g/L compared to milligram quantities from chemical synthesis) make this approach particularly suitable for applications requiring larger quantities. However, the initial investment in strain development and pathway optimization represents a significant barrier to entry for laboratories without specialized expertise in metabolic engineering. For most research applications, sourcing from specialized suppliers using these advanced production methods may be more practical than establishing in-house production capabilities [3] [4].

Analytical and Quality Control Considerations

Comprehensive characterization of synthesized this compound is essential regardless of the production method. Recommended analytical procedures include HPLC with diode array detection for purity assessment, LC-MS for identity confirmation, and NMR spectroscopy ( [1]H, C, 2D experiments) for structural verification. The application of advanced chromatographic methods such as HPTLC-densitometry has been demonstrated as a robust approach for quality control of this compound in both raw materials and finished products. These methods allow simultaneous quantification of this compound and related compounds like salidroside, providing a comprehensive quality assessment profile [5].

Critical quality attributes for this compound include chemical purity (≥95% by HPLC), identity confirmation by mass spectrometry (m/z 429.2 [M+H]⁺), and specific optical rotation. For biological applications, additional testing for residual solvents, heavy metals, and endotoxins may be required. The implementation of appropriate storage conditions (desiccated, -20°C, protected from light) is recommended to maintain stability, as glycosides can be susceptible to hydrolysis under extreme pH conditions or prolonged exposure to high temperatures. Establishing a comprehensive quality control protocol ensures the reliability and reproducibility of research utilizing synthetic this compound [1] [5].

Visual Synthesis Workflows

Chemical Synthesis Workflow

ChemicalSynthesis Chemical Synthesis Workflow Start Starting Materials: Glucose Derivatives Cinnamyl Alcohol Step1 Step 1: Protecting Group Strategy Application Start->Step1 Step2 Step 2: Glycosylation Reaction Step1->Step2 Step3 Step 3: Selective Deprotection Step2->Step3 Step4 Step 4: Disaccharide Assembly Step3->Step4 Step5 Step 5: Cinnamyl Alcohol Coupling Step4->Step5 Step6 Step 6: Global Deprotection Step5->Step6 Step7 Step 7: Purification & Characterization Step6->Step7 End Final Product: This compound Step7->End

Microbial Synthesis Pathway

MicrobialSynthesis Microbial Synthesis Pathway Start Carbon Sources: D-Glucose, L-Arabinose P1 Phenylalanine Biosynthesis Start->P1 P6 UDP-Sugar Pathways (De novo & Salvage) Start->P6 P2 Phenylpropanoid Pathway (PAL, 4CL, CCR) P1->P2 P3 Cinnamyl Alcohol Formation (ADH) P2->P3 P4 Glucosylation (UGT73C5) P3->P4 P5 Rosin Intermediate P4->P5 P7 Arabinosylation (Engineered GGT) P5->P7 P6->P7 End This compound Production & Extraction P7->End

Conclusion

The development of efficient synthesis protocols for this compound has progressed significantly, evolving from low-yield extraction methods and complex chemical synthesis to advanced microbial production platforms. The 7.5 g/L yield achieved through engineered E. coli represents a landmark achievement that substantially addresses the supply challenges that have previously limited this compound research. For chemical synthesis, the development of improved routes with better yields and simpler operations has made this approach more accessible for producing this compound and structural analogs. Selection between these methods should be guided by specific research needs, available expertise, and required scale. As these synthesis protocols continue to evolve, they will facilitate expanded research into the promising pharmacological activities of this compound, potentially accelerating its development as a therapeutic agent for conditions including osteoporosis, metabolic disorders, and inflammatory diseases.

References

Comprehensive Application Notes and Protocols for Rosavin Biosynthesis in Escherichia coli

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosavin and Its Microbial Production

This compound is a characteristic phenylpropanoid glycoside primarily found in the medicinal plant Rhodiola rosea L. (golden root), recognized for its adaptogenic, anti-fatigue, and neuroprotective properties. [1] [2] Chemically, this compound comprises a cinnamyl alcohol aglycone conjugated to a disaccharide chain of glucose and arabinopyranose via 1,6-glycosidic linkage. [1] The structural analogs rosarin and rosin collectively constitute the "rosavins," which are considered major bioactive ingredients of R. rosea. [1] Traditional extraction of this compound from plant material faces significant challenges due to the plant's slow growth (requiring at least 5-year vegetative periods), limited natural distribution in harsh climates, low compound abundance (typically 0.08%-0.6% in wild plants), and complex purification processes. [1] [2] These limitations have spurred interest in developing alternative production methods through microbial biosynthesis using engineered Escherichia coli. [3] [4]

Recent advances in synthetic biology and metabolic engineering have enabled the reconstruction of plant-specific biosynthetic pathways in microbial hosts. Two independent research groups have successfully demonstrated de novo production of this compound and its analog this compound E in engineered E. coli strains by integrating heterologous genes from various organisms including plants and bacteria. [3] [4] These approaches leverage E. coli's rapid growth, well-characterized genetics, and amenable metabolism for industrial-scale production of valuable natural products. This document provides detailed application notes and experimental protocols for the biosynthesis of this compound in E. coli, incorporating the most recent published methodologies and their performance metrics.

Key Engineering Strategies and Comparative Performance

Table 1: Comparison of Engineering Strategies for this compound and this compound E Production in E. coli

Engineering Feature This compound E Production [3] [5] This compound Production [4]
Target Compound This compound E (xylose-containing analog) Natural this compound (arabinose-containing)
Glycosyltransferase Engineered CaUGT3T145V/N375Q SlUGT91R1 from Solanum lycopersicum
UDP-Sugar Pathway UDP-xylose synthases (SmUXS, AtUXS3) UDP-arabinose pathway (UDP-glucose dehydrogenase, UDP-xylose synthase, UDP-xylose 4-epimerase) + L-arabinose salvage pathway
Host Strain Phenylalanine overproducing E. coli BPHE Optimized E. coli chassis
Precursor Supply Endogenous phenylalanine pathway enhanced Cinnamate:CoA ligase (Hypericum calycinum), cinnamoyl-CoA reductase (Lolium perenne), UGT (Bs-YjiC)
Shake-flask Titer 92.9 mg/L 1,203.7 ± 32.1 mg/L (with D-glucose and L-arabinose)
Bioreactor Titer 782.0 mg/L (5L fed-batch) 7,539.1 ± 228.7 mg/L (5L fed-batch)
Key Innovation Glycosyltransferase rational design UDP-arabinose pathway optimization

Table 2: Quantitative Performance Metrics of this compound Production in E. coli

Performance Parameter This compound E System [3] This compound System [4]
Maximum Theoretical Yield Not reported Not reported
Experimental Yield 782.0 mg/L (5L bioreactor) 7,539.1 mg/L (5L bioreactor)
Process Duration Not specified Not specified
Carbon Sources Glucose Glucose and L-arabinose
Critical Pathway Enzymes 6 8+
Glycosyltransferase Specificity Xylosyltransferase activity Arabinosyltransferase activity

Strain Engineering and Pathway Construction

Host Strain Selection and Preparation
  • Recommended Strains: Use phenylalanine-overproducing E. coli BPHE for this compound E production [3] [5] or BL21(DE3) derivatives for this compound production [4]. These strains provide enhanced precursor availability for phenylpropanoid synthesis.

  • Culture Conditions: Maintain strains in LB medium with appropriate antibiotics at 37°C with shaking at 220 rpm. For long-term storage, prepare 25% glycerol stocks and store at -80°C.

  • Genetic Manipulation: Employ standard transformation protocols using heat shock or electroporation. Co-transform compatible plasmids with different antibiotic resistance markers and replication origins.

Pathway Assembly for this compound Biosynthesis

The complete biosynthetic pathway for this compound comprises multiple enzymatic steps that can be divided into three modules:

  • Module 1: Cinnamyl Alcohol Monoglucoside (Rosin) Synthesis

    • Start with endogenous phenylalanine or exogenously supplied cinnamic acid

    • Express cinnamate:CoA ligase from Hypericum calycinum to convert cinnamate to cinnamoyl-CoA

    • Express cinnamoyl-CoA reductase from Lolium perenne to produce cinnamyl alcohol

    • Introduce glycosyltransferase Bs-YjiC from Bacillus subtilis or UGT73C5 from Arabidopsis thaliana to glycosylate cinnamyl alcohol to rosin [4] [5]

  • Module 2: UDP-Arabinose Supply

    • Enhance endogenous UDP-glucose production through pgi, zwf, and pgm overexpression

    • Express UDP-glucose dehydrogenase (EcUGD) for UDP-glucuronic acid production

    • Introduce UDP-xylose synthase (e.g., SmUXS from Sinorhizobium meliloti 1021)

    • For this compound production, express UDP-xylose 4-epimerase to convert UDP-xylose to UDP-arabinose [4]

    • Alternatively, implement the L-arabinose salvage pathway comprising L-arabinokinase and UDP-sugar pyrophosphorylase [4]

  • Module 3: Disaccharide Formation

    • For this compound E: Express engineered CaUGT3T145V/N375Q to attach xylose to rosin [3]

    • For natural this compound: Express SlUGT91R1 from Solanum lycopersicum to attach arabinose to rosin [4]

Glycosyltransferase Engineering Protocol

Rational Design of CaUGT3 for Xylosyltransferase Activity [3] [5]

  • Homology Modeling:

    • Retrieve CaUGT3 protein sequence from databases

    • Generate homology model using known plant GTs as templates (e.g., PDB entries)

    • Perform energy minimization and refinement of the model

  • Molecular Docking:

    • Dock UDP-glucose and UDP-xylose into the active site

    • Identify residues interacting with the 4-OH group of the sugar (key determinant for specificity)

    • Select T145 for mutagenesis based on its position in the sugar-binding pocket

  • Site-Directed Mutagenesis:

    • Design primers incorporating T145V mutation

    • Perform PCR with high-fidelity DNA polymerase

    • Digest template DNA with DpnI

    • Transform into competent E. coli cells

    • Verify mutations by sequencing

  • Secondary Mutation:

    • Introduce N375Q mutation to the T145V variant

    • This combination enhances enzyme activity 2.9-fold compared to single mutant [3]

  • Enzyme Assay:

    • Express and purify wild-type and mutant enzymes

    • Measure activity using HPLC to detect conversion of rosin to this compound E

    • Determine kinetic parameters (Km, kcat) for UDP-xylose and UDP-glucose

Cultivation and Fermentation Protocols

Shake-Flash Cultivation for Pathway Validation
  • Medium Formulation: Use M9 minimal medium supplemented with 2% glucose, 1-2 mM L-arabinose (for this compound production), and appropriate antibiotics.

  • Induction Conditions:

    • Grow cultures at 37°C to OD600 of 0.6-0.8

    • Induce pathway expression with 0.1-0.5 mM IPTG

    • Reduce temperature to 25-30°C post-induction to enhance protein stability and activity

    • Continue cultivation for 48-72 hours

  • Sampling and Analysis:

    • Collect 1 mL samples at 12-hour intervals

    • Centrifuge at 13,000 × g for 5 minutes

    • Extract metabolites with 80% methanol

    • Analyze by HPLC or LC-MS

Fed-Batch Fermentation in Bioreactor

Equipment Setup: 5L bioreactor with dissolved oxygen, pH, and temperature controls [3] [4]

  • Initial Conditions:

    • Fill bioreactor with 2L initial medium (M9 with 10 g/L glucose)

    • Set temperature to 37°C, pH to 7.0 (maintained with NH4OH and H3PO4)

    • Dissolved oxygen at 30% saturation (maintained by adjusting agitation and aeration)

  • Inoculation:

    • Prepare seed culture in shake flasks to OD600 of 1.5-2.0

    • Transfer to bioreactor at 5-10% inoculation volume

  • Fed-Batch Process:

    • Grow batch phase until glucose is depleted (approximately 12-16 hours)

    • Initiate feeding with concentrated glucose solution (500 g/L) at exponential rate

    • For this compound production, include L-arabinose in feed (50-100 g/L) [4]

    • Induce with IPTG when OD600 reaches 30-40

    • Maintain post-induction phase for 48-72 hours

  • Harvest:

    • Collect samples for titer analysis

    • Centrifuge culture broth at 8,000 × g for 15 minutes

    • Extract supernatant with equal volume of ethyl acetate

    • Concentrate under reduced pressure

Analytical Methods and Product Characterization

Extraction and Quantification of this compound/Rosavin E
  • Sample Preparation:

    • Centrifuge 1 mL culture at 13,000 × g for 5 min

    • Resuspend cell pellet in 500 μL 80% methanol

    • Vortex for 10 min, then centrifuge at 13,000 × g for 10 min

    • Collect supernatant for analysis

  • HPLC Analysis:

    • Column: C18 reverse-phase (e.g., 250 × 4.6 mm, 5 μm)

    • Mobile Phase: Water (A) and acetonitrile (B), both with 0.1% formic acid

    • Gradient: 5-30% B over 20 min, hold at 30% B for 5 min

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 275 nm

    • Retention Time: this compound ~15 min, this compound E ~14 min (validate with standards)

  • LC-MS Confirmation:

    • Use same HPLC conditions coupled to mass spectrometer

    • Electrospray ionization in negative mode

    • Monitor for [M-H]- ions: m/z 427 for this compound, m/z 427 for this compound E

    • Use MS/MS to confirm structure based on fragmentation pattern

Glycosyltransferase Activity Assay
  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM rosin substrate

    • 2 mM UDP-xylose or UDP-arabinose

    • Appropriate dilution of enzyme extract

    • Total volume of 100 μL

  • Incubation:

    • 30°C for 30-60 minutes

    • Terminate reaction by adding 100 μL ice-cold methanol

  • Analysis:

    • Centrifuge at 13,000 × g for 5 min

    • Analyze supernatant by HPLC as described above

    • Calculate activity based on product formation using standard curve

Pathway Diagrams and Experimental Workflows

G cluster_precursors Precursor Supply cluster_udp UDP-Sugar Pathways Glucose Glucose G6P G6P Glucose->G6P UDPGlc UDPGlc Glucose->UDPGlc Phe Phe CinnamicAcid CinnamicAcid Phe->CinnamicAcid E4P E4P G6P->E4P E4P->Phe CinnamoylCoA CinnamoylCoA CinnamicAcid->CinnamoylCoA CinnamylAlcohol CinnamylAlcohol CinnamoylCoA->CinnamylAlcohol Rosin Rosin CinnamylAlcohol->Rosin RosavinE RosavinE Rosin->RosavinE CaUGT3[T145V/N375Q] + UDP-Xylose This compound This compound Rosin->this compound SlUGT91R1 + UDP-Arabinose UDPGlcA UDPGlcA UDPGlc->UDPGlcA UDPXyl UDPXyl UDPGlcA->UDPXyl UDPAra UDPAra UDPXyl->UDPAra LArabinose LArabinose UDPAra2 UDP-Arabinose LArabinose->UDPAra2 subcluster_glycosylation subcluster_glycosylation

Figure 1: Biosynthetic Pathways for this compound and this compound E in Engineered E. coli. Solid arrows represent enzymatic steps in both systems; dashed arrows indicate steps specific to natural this compound production. Abbreviations: G6P (glucose-6-phosphate), E4P (erythrose-4-phosphate), Phe (phenylalanine), UDPGlc (UDP-glucose), UDPGlcA (UDP-glucuronic acid), UDPXyl (UDP-xylose), UDPAra (UDP-arabinose).

G cluster_strain Strain Engineering cluster_fermentation Fermentation Process cluster_analytical Analytical Methods HostSelection HostSelection PathwayDesign PathwayDesign HostSelection->PathwayDesign EnzymeEngineering EnzymeEngineering PathwayDesign->EnzymeEngineering Transformation Transformation EnzymeEngineering->Transformation StrainValidation StrainValidation Transformation->StrainValidation SeedCulture SeedCulture StrainValidation->SeedCulture Validated Strain BioreactorInoculation BioreactorInoculation SeedCulture->BioreactorInoculation BatchPhase BatchPhase BioreactorInoculation->BatchPhase FedBatchPhase FedBatchPhase BatchPhase->FedBatchPhase Induction Induction FedBatchPhase->Induction Harvest Harvest Induction->Harvest Extraction Extraction Harvest->Extraction HLPC HLPC Extraction->HLPC LCMS LCMS HLPC->LCMS ActivityAssay ActivityAssay LCMS->ActivityAssay ProductCharacterization ProductCharacterization ActivityAssay->ProductCharacterization

Figure 2: Experimental Workflow for this compound Production in E. coli. The process begins with strain engineering, proceeds to fermentation, and concludes with analytical validation. Key evaluation points include strain validation after engineering and product characterization as the final output.

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Guide for Common Issues in this compound Production

Problem Potential Causes Solutions
Low this compound Titer Insufficient precursor supply Enhance phenylalanine pathway; supplement with phenylalanine or cinnamic acid
Inefficient glycosyltransferase Engineer GT for improved activity; optimize expression level
Limited UDP-sugar supply Overexpress UDP-sugar pathway genes; supplement with L-arabinose (for this compound)
Accumulation of Intermediate (Rosin) Poor disaccharide-forming GT activity Screen alternative GTs; optimize cofactor supply
Incorrect UDP-sugar ratio Balance UDP-xylose/UDP-arabinose pathway expression
Reduced Cell Growth Metabolic burden Use lower copy plasmids; tune promoter strength
Toxicity of intermediates Control pathway expression with inducible promoters
Strain Instability Plasmid loss Use appropriate antibiotic selection; consider chromosomal integration

Conclusion and Future Perspectives

The development of microbial platforms for this compound production represents a significant advancement in natural product biosynthesis. The protocols outlined here have enabled impressive titers reaching 7.5 g/L for natural this compound and 782 mg/L for this compound E in bioreactor cultivations [3] [4]. These successes demonstrate the feasibility of engineering complex plant-specific pathways in microbial hosts for sustainable production of high-value compounds.

Future optimization efforts should focus on several key areas:

  • Enzyme Engineering: Further optimization of glycosyltransferases for enhanced catalytic efficiency and sugar donor specificity through directed evolution and computational design

  • Pathway Balancing: Fine-tuning expression of pathway enzymes using synthetic biology tools such as CRISPRi modulation and ribosomal binding site engineering

  • Host Engineering: Enhancing precursor supply through elimination of competing pathways and improvement of cofactor regeneration

  • Process Intensification: Optimizing feeding strategies, oxygen transfer, and extraction methods for industrial-scale production

The application of these microbial production platforms can potentially address the supply challenges associated with plant-derived this compound, supporting further pharmacological research and clinical applications of this valuable natural product.

References

Application Notes & Protocol: Preparative Separation and Purification of Rosavin from Rhodiola rosea using Macroporous Adsorption Resins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rosavin is a characteristic phenylpropanoid glycoside and one of the main bioactive components in the adaptogenic plant Rhodiola rosea L. (Golden Root, Arctic Root). It is responsible for various pharmacological activities such as antidepressant, nootropic, anticancer, neurotropic, immunostimulating, and hepatoprotective properties observed in animal experiments [1] [2]. The reproducible efficacy and quality of Rhodiola rosea-based herbal medicinal products and dietary supplements depend heavily on the highly variable content of active markers like this compound [3]. Therefore, efficient purification methods are indispensable for in-depth pharmacological research and effective applications in medical practice and dietary supplements [1].

Conventional separation methods for this compound, such as fractionation by organic solvents, silica gel column chromatography, and precipitation, suffer from disadvantages like excessive solvent wastage, safety problems, low efficiency, and unsuitability for large-scale industrial production [1]. Alternatively, preparative separation by macroporous resins has been widely used for the separation and enrichment of bioactive compounds from natural products due to its simple procedure, high efficiency, low cost, minimal pollution, and easy regeneration [1] [2]. This document outlines a simple and efficient process for the preparative separation and enrichment of this compound from crude extracts of Rhodiola rosea using macroporous adsorption resins, providing a method for large-scale separation and purification for practical use [1] [4].

Resin Screening and Selection

The adsorption characteristics of macroporous resins depend on the polarity and size of the adsorbate, the dimensional structure of the adsorbent, and the adsorption medium. Given that this compound contains both a nonpolar phenylallyl group and polar multi-hydroxy groups, either nonpolar or polar resins can be applicable based on the rule "likes dissolve likes" [1].

Five macroporous resins with different physical and chemical properties were tested for their adsorption and desorption performance for this compound. HPD-200 resin, a styrene-divinylbenzene (SDVB) copolymer, was identified as the most appropriate medium for separating this compound due to its hydrophobic force, offering the best overall adsorption and desorption properties [1] [4].

Table 1: Characteristics and Performance of Selected Macroporous Resins for this compound Purification

Resin Name Polymer Matrix Polarity Surface Area (m²/g) Average Pore Diameter (Å) Adsorption Capacity (mg/g) Desorption Ratio (%)
HPD-200 Styrene-Divinylbenzene Weakly Polar 500-600 85-90 22.31 92.11
AB-8 Styrene-Divinylbenzene Weakly Polar 480-520 130-140 18.75 91.02
HPD-100 Styrene-Divinylbenzene Strongly Polar 650-700 85-90 9.26 81.54
HPD-300 Styrene-Divinylbenzene Non-Polar 800-870 49-52 16.33 84.21
HPD-400 Styrene-Divinylbenzene Middle Polarity 500-550 75-80 15.21 85.34
HPD-600 Methacrylic ester Polar 550-600 80 12.05 78.26
XAD-16N Polystyrene Non-Polar 800 150 Data not provided in search results Data not provided in search results
XAD-7HP Polymethacrylate Moderate Polarity 500 550 Data not provided in search results Data not provided in search results

Detailed Experimental Protocols

Preparation of Crude Extract
  • Raw Material: Use dried and powdered roots and rhizomes of Rhodiola rosea L. [5].
  • Extraction Solvent: 75% methanol (v/v) in water is suitable for extracting the phenylpropanoid glycosides [5]. As an alternative, 70-75% ethanol can also be used efficiently [2].
  • Procedure: Macerate the powdered plant material in the solvent. The ratio of plant material to solvent and the extraction time should be optimized, but methods such as stirring at 1500 rpm at 70°C for 68 minutes have been used for similar extractions [6].
  • Post-Extraction: Filter the extract and concentrate the filtrate under reduced pressure. The concentrate may need to be diluted with water to achieve a sample solution concentration of approximately 0.24 mg/mL of this compound for the adsorption step [1] [4].
Pretreatment of Macroporous Resin
  • Washing: Soak the resin (e.g., HPD-200) in ethanol for several hours, then transfer to a column.
  • Rinsing: Rinse the resin bed thoroughly with 2-3 bed volumes (BV) of ethanol, followed by 4-5 BV of deionized water to remove any impurities and the ethanol [1] [6].
  • Equilibration: Equilibrate the resin with the adsorption medium (e.g., a weak ethanol-water solution or water) before loading the sample [1].
Static Adsorption and Desorption Tests (for Resin Screening)
  • Adsorption: Accurately weigh a certain amount (e.g., 1.0 g) of pre-treated wet resin into a conical flask. Add a known volume (e.g., 50 mL) of the crude extract solution. Seal the flask and shake at a constant speed (e.g., 150 rpm) at 25°C for 12 hours to reach adsorption equilibrium [1].
  • Analysis: After adsorption, the solution is analyzed for its residual this compound concentration, typically by HPLC [1] [7] [5].
  • Desorption: After adsorption equilibrium is reached, drain the solution and desorb the resin with a suitable eluent (e.g., ethanol-water). Seal the flask and shake again to reach desorption equilibrium [1].
  • Calculation:
    • Adsorption Capacity: ( Q_e = (C_0 - C_e) \times V / W )
    • Desorption Ratio: ( D = [C_d \times V_d / ( (C_0 - C_e) \times V )] \times 100% )
    • Where ( Q_e ) = adsorption capacity (mg/g); ( D ) = desorption ratio (%); ( C_0 ), ( C_e ), and ( C_d ) = initial, equilibrium, and desorbed concentrations (mg/mL), respectively; ( V ) = volume of sample solution (mL); ( V_d ) = volume of desorbent solution (mL); ( W ) = weight of dry resin (g).
Dynamic Adsorption and Desorption in a Packed Column

This is the core preparative purification process. The following optimized parameters are based on the use of HPD-200 resin [1] [4].

  • Column Packing: Pack the pre-treated HPD-200 resin into a glass column with a bed height of 30 cm [4].
  • Sample Loading:
    • Sample Concentration: 0.24 mg this compound/mL [1] [4].
    • Loading Volume: 4 Bed Volumes (BV) [1] [4].
    • Flow Rate: 2 BV/hour [1] [4].
    • Temperature: 25°C [1].
  • Washing: After sample loading, wash the column with 2-3 BV of deionized water to remove weakly adsorbed impurities [1].
  • Gradient Elution: Desorb the target compound using a stepwise ethanol-water gradient [1]:
    • Wash with 4 BV of 30% ethanol (v/v) to remove some impurities.
    • Elute with 2.5 BV of 40% ethanol (v/v). This fraction contains purified this compound.
    • A final wash with 3 BV of 60% ethanol (v/v) can be used to elute strongly adsorbed compounds and regenerate the column.
  • Fraction Collection & Analysis: Collect the 40% ethanol eluent and analyze it by HPLC. Concentrate this fraction under reduced pressure and lyophilize to obtain the purified this compound powder [1].

The diagram below illustrates the complete experimental workflow for the purification process.

rosavin_purification Start Start PlantMaterial Dried Rhodiola Powder Start->PlantMaterial End End CrudeExtract Crude Extract (75% Methanol) PlantMaterial->CrudeExtract ResinPretreat Resin Pretreatment (Soak in EtOH, rinse) CrudeExtract->ResinPretreat ColumnPack Column Packing (HPD-200, 30 cm bed) ResinPretreat->ColumnPack LoadSample Load Sample (4 BV, 0.24 mg/mL, 2 BV/h) ColumnPack->LoadSample WashWater Water Wash (2-3 BV) LoadSample->WashWater GradientElute Gradient Elution 1. 4 BV 30% EtOH (Impurities) 2. 2.5 BV 40% EtOH (this compound Fraction) 3. 3 BV 60% EtOH (Clean) WashWater->GradientElute CollectAnalyze Collect & Analyze (Concentrate, Lyophilize, HPLC) GradientElute->CollectAnalyze CollectAnalyze->End

Process Optimization and Performance Metrics

Adsorption Isotherm and Kinetics

The adsorption data of this compound on HPD-200 resin fits best to the Langmuir adsorption isotherm model, suggesting monolayer adsorption on a homogeneous surface [1] [4]. The adsorption process is influenced by processing parameters such as the concentration, volume, and flow rate of the loading sample, adsorption temperature, and the concentration and volume of the eluent [1].

Table 2: Optimized Process Parameters and Performance Outcomes for this compound Purification using HPD-200 Resin

Parameter Optimized Condition Outcome / Rationale
Sample Concentration 0.24 mg/mL Maximizes adsorption capacity and efficiency.
Sample Loading Volume 4 Bed Volumes (BV) Prevents premature breakthrough of this compound.
Sample Flow Rate 2 BV/hour Allows sufficient contact time for adsorption.
Adsorption Temperature 25°C Standard room temperature operation.
Elution Sequence 30% → 40% → 60% EtOH Stepwise gradient removes impurities before desorbing pure this compound.
This compound Content (Product) Increased from 0.69% to 11.02% Over 16-fold enrichment in a single run [4].
Recovery Yield 82.46% High recovery of the target compound [4].
Process Throughput 1.34 g this compound/L adsorbent/day Indicator of productivity for scale-up [4].
Solvent Usage 7.14 L ethanol/g this compound Metric for economic and environmental assessment [4].

Quality Control and Analysis

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying this compound during the purification process and in the final product [1] [2] [5].
    • Column: A CSH Fluoro-phenyl column has been shown to be suitable [5]. Alternatively, fused-core columns can be used for rapid analysis [2].
    • Detection: Diode-array detection (DAD) is commonly used [7] [5].
    • Mobile Phase: Typically, a gradient of methanol/ethanol and water or a buffer like ammonium acetate is used.
  • Thin-Layer Chromatography (TLC) can be used for fast, qualitative screening of samples to check for the presence of this compound and other markers like salidroside and p-tyrosol [7].
  • NMR Spectroscopy coupled with multivariate analysis can be used for advanced metabolite profiling and to detect adulteration with other Rhodiola species [7] [8].
Addressing Adulteration

It is critical to source authentic Rhodiola rosea material. This compound is considered a characteristic marker for R. rosea*, as other species like *R. crenulata typically do not contain it or have very low levels [2] [8]. Studies have shown that a significant proportion (up to 30%) of commercial samples can be adulterated with other Rhodiola species, which lack this compound [7] [8]. Using authenticated plant material and confirming the presence of this compound via HPLC or TLC at the crude extract stage is essential for a successful purification [7].

Conclusion

The protocol using HPD-200 macroporous adsorption resin provides a simple, efficient, and scalable method for the preparative separation and purification of this compound from Rhodiola rosea. The process avoids toxic organic solvents, increases safety, and has a strong industrial application prospect [4]. By following the optimized parameters for dynamic adsorption and desorption, researchers can achieve a significant enrichment of this compound with high recovery, facilitating further pharmacological studies and the development of standardized herbal medicinal products.

References

Comprehensive Application Notes and Protocols: Investigating Rosavin's Effects on Bone Metabolism Using In Vitro Osteoclastogenesis Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosavin and Bone Metabolism

This compound (C₂₀H₂₈O₁₀, MW: 428.4 g/mol) is a phenylpropanoid glycoside primarily isolated from the rhizome of Rhodiola rosea L. (golden root), a traditional herbal medicine with adaptogenic properties used for over 2000 years [1] [2]. This compound has garnered significant scientific interest due to its dual-action bone protective effects – simultaneously inhibiting bone resorption by osteoclasts while promoting bone formation by osteoblasts [3] [1]. Bone homeostasis is maintained through a delicate balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption, with imbalances leading to pathological conditions such as postmenopausal osteoporosis (PMOP), rheumatoid arthritis, and Paget's disease [3] [4]. With osteoporosis alone affecting over 200 million people worldwide and posing substantial healthcare economic burdens, the discovery of novel therapeutic compounds like this compound represents a promising avenue for clinical intervention [5] [6].

The therapeutic potential of this compound in bone metabolic disorders stems from its ability to modulate critical signaling pathways involved in osteoclast differentiation and function, particularly the RANKL-induced NF-κB and MAPK pathways [3] [4] [7]. Additionally, emerging evidence indicates that this compound influences epigenetic regulatory mechanisms through histone deacetylase 1 (HDAC1) inhibition and promotes osteoblast differentiation by enhancing BMP-2 expression [7] [5] [6]. These multi-faceted actions position this compound as a compelling candidate for further research and potential therapeutic development in the field of bone metabolism and orthopedic medicine.

Molecular Mechanisms of Action

Key Signaling Pathways in Osteoclastogenesis

This compound exerts its inhibitory effects on osteoclast differentiation and function primarily through interference with the RANKL/RANK signaling axis, a central pathway regulating osteoclastogenesis [3] [4]. When RANKL binds to its receptor RANK on osteoclast precursors, it initiates a cascade of intracellular signaling events that promote osteoclast differentiation and activation. This compound strategically targets multiple critical junctures in this cascade:

  • NF-κB Pathway Inhibition: this compound effectively blocks the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB [3] [4]. This is significant as NF-κB activation is essential for the initiation of osteoclast differentiation. The compound demonstrates a concentration-dependent inhibition of RANKL-induced phosphorylation events in this pathway [3].

  • MAPK Signaling Suppression: this compound treatment significantly reduces RANKL-induced phosphorylation of key MAPK family members including ERK, JNK, and p38 [3] [4]. These MAPKs play distinct roles in osteoclastogenesis – JNK and p38 regulate osteoclast differentiation, while ERK signaling influences both differentiation and survival [3].

  • Downstream Transcription Factor Modulation: Through its actions on NF-κB and MAPK signaling, this compound suppresses the induction of two critical transcription factors in osteoclastogenesis: c-Fos and NFATc1 [3] [1]. NFATc1 is considered the master regulator of osteoclast differentiation, controlling the expression of numerous osteoclast-specific genes [3].

The following diagram illustrates the molecular mechanisms through which this compound modulates osteoclastogenesis:

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NFkB TRAF6->NFkB Activates MAPK MAPK TRAF6->MAPK Activates cFos cFos NFkB->cFos MAPK->cFos NFATc1 NFATc1 OsteoclastGenes OsteoclastGenes NFATc1->OsteoclastGenes cFos->NFATc1 Osteoclastogenesis Osteoclastogenesis OsteoclastGenes->Osteoclastogenesis This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->NFATc1 Suppresses This compound->cFos Suppresses

Figure 1: Molecular mechanisms of this compound in osteoclastogenesis. This compound (green) inhibits key signaling pathways (red arrows) activated by RANKL-RANK binding, including NF-κB and MAPK pathways, ultimately suppressing the expression of critical transcription factors and osteoclast-specific genes.

Epigenetic Regulation and Effects on Osteoblasts

Beyond its direct actions on osteoclast signaling pathways, this compound demonstrates significant epigenetic modulatory properties that contribute to its bone-protective effects. Recent research has revealed that this compound regulates bone homeostasis through HDAC1-induced epigenetic regulation of eukaryotic translation elongation factor 2 (EEF2) [7]. Specifically, this compound treatment decreases HDAC1 expression while increasing EEF2 levels, resulting in enhanced histone H3 acetylation at the EEF2 promoter region [7]. This epigenetic modification facilitates a more open chromatin configuration, promoting gene expression patterns favorable to bone formation.

For osteoblastic bone formation, this compound exhibits dose-dependent stimulatory effects on human osteoblasts (HOBs) [5] [6]. Treatment with 100 μM this compound significantly increases BMP-2 expression – a key regulator of osteogenesis – particularly evident on days 14 and 21 of treatment [5] [6]. Additionally, this compound promotes osteoblast differentiation in bone marrow mesenchymal stem cells (BMSCs) as evidenced by increased Runx2 and osteocalcin (OCN) expression, along with enhanced alkaline phosphatase (ALP) activity and mineralized nodule formation [3] [1]. The compound also improves osteoblast culture confluence and promotes a cuboidal morphology characteristic of active HOBs, especially at 50 μM concentration [5] [6].

In Vitro Osteoclastogenesis Assay Protocols

Primary Mouse Bone Marrow Cell Isolation and Differentiation

This protocol adapts established methodologies for investigating this compound's effects on osteoclast differentiation [3] [8].

Day 0: Extraction of Bone Marrow Cells

  • Sacrifice 4-7 week old C57BL/6 mice according to approved ethical guidelines and disinfect body surface with 70% ethanol [8].
  • Dissect hind limbs and carefully remove femur and tibia, ensuring complete removal of muscle and connective tissues [8].
  • Remove both ends of each bone and flush marrow cavity with α-MEM medium using a 29-gauge syringe [8].
  • Pipet resultant cell suspension gently and filter through 40 μm nylon mesh cell strainer to remove debris and cell clusters [8].
  • Centrifuge cell suspension at 400 × g for 5 min at 4°C, resuspend pellet in 200 μl α-MEM, and add 2 ml red blood cell lysis buffer [8].
  • Incubate 5-10 min at room temperature until solution becomes transparent red, then centrifuge again at 400 × g for 5 min at 4°C [8].
  • Resuspend cells in complete culture medium (α-MEM with 10% FBS, 1% penicillin/streptomycin) and culture in 10 cm Petri dish overnight at 37°C, 5% CO₂ [8].

Day 1: Osteoclast Differentiation with this compound Treatment

  • Collect non-adherent myeloid precursor cells and count using hemacytometer (typical yield: 1-2 × 10⁷ cells/mouse) [8].
  • Seed cells in 24-well plates (with or without coverslips) at density of 1.6-2.0 × 10⁶ cells/ml in complete culture medium [3] [8].
  • Add M-CSF (30 ng/mL) and RANKL (100 ng/mL) to induce osteoclast differentiation [3].
  • Treat with this compound at varying concentrations (1.25, 2.5, and 5 μM) dissolved in PBS or vehicle control [3] [4].
  • Culture cells for 5-7 days at 37°C, 5% CO₂, with medium replacement every 2-3 days with fresh cytokines and this compound [3].
RAW 264.7 Cell Line Differentiation Protocol

As an alternative to primary cells, the murine macrophage RAW 264.7 cell line provides a more convenient model for osteoclastogenesis studies:

  • Maintain RAW 264.7 cells in DMEM or α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin [3].
  • Seed cells in 24-well plates at 2-3 × 10⁴ cells/well and allow to adhere overnight [3].
  • Add RANKL (100 ng/mL) to induce osteoclast differentiation [3].
  • Treat with this compound at concentrations (1.25, 2.5, and 5 μM) or vehicle control concurrently with RANKL stimulation [3].
  • Culture for 4-5 days with medium replacement every 2 days with fresh RANKL and this compound [3].
  • For time-dependent intervention studies, add this compound at different time points (day 0, 1, or 3) after RANKL stimulation to determine the most effective intervention window [3].

Osteoblast Differentiation Assays

Bone Marrow Mesenchymal Stem Cell (BMSC) Osteogenesis

Isolation and Differentiation Protocol:

  • Sacrifice C57BL/6 mice and dissect femurs under sterile conditions [3].
  • Flush bone marrow cavity with α-MEM to obtain bone marrow cells [3].
  • Culture cells in complete α-MEM medium for 3-5 days until stromal cells adhere and reach 80-90% confluence [3].
  • Passage cells and seed at appropriate density for differentiation experiments [3].
  • Induce osteogenic differentiation using complete medium supplemented with 20 mM β-glycerophosphate, 10 nM dexamethasone, and 100 μg/mL ascorbic acid [3].
  • Treat with this compound at concentrations ranging from 1.25-5 μM or vehicle control, with medium replacement every 3-4 days for up to 21 days [3].

Analysis Methods:

  • Alkaline Phosphatase (ALP) Staining: Perform after 7-10 days of differentiation using commercially available ALP staining kits [3].
  • Alizarin Red S Staining: After 14-21 days, fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S (pH 4.2) to detect calcium deposits [3].
  • Gene Expression Analysis: Harvest cells at various time points and analyze osteogenic marker expression (Runx2, OCN, BMP-2) using qRT-PCR [3] [5].
Human Osteoblast (HOB) Culture Studies

Cell Culture and Treatment:

  • Maintain human osteoblast cultures in appropriate growth medium (DMEM with 10% FBS) [5] [6].
  • For mineralization studies, use differentiation medium with 20 mM β-glycerophosphate, 10 nM dexamethasone, and 100 μg/mL ascorbic acid [5].
  • Treat with this compound at higher concentrations (50 μM and 100 μM) based on recent human cell studies, with treatment duration up to 21 days [5] [6].
  • Replace medium with fresh this compound every 3-4 days throughout the differentiation period [5].

Analysis Parameters:

  • BMP-2 Expression: Quantify using ELISA at days 0, 7, 14, and 21 of treatment [5] [6].
  • Collagen Production: Assess using Sirius Red staining on days 14 and 21 [5].
  • Cell Morphology and Confluence: Monitor regularly using phase-contrast microscopy [5] [6].
  • Mineralization Assessment: Evaluate using von Kossa staining or micro-CT analysis after 21-28 days [5].

Analytical Methods and Functional Assays

Osteoclast Identification and Characterization

TRAP Staining and Quantification

  • After 5-7 days of differentiation, fix cells with 4% paraformaldehyde for 10-15 minutes [3] [8].
  • Stain for tartrate-resistant acid phosphatase (TRAP) using commercial kits according to manufacturer's instructions [3] [8].
  • Incubate for 1 hour at 37°C in dark conditions [3].
  • Count TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts using light microscopy [3] [8].
  • Capture images and quantify osteoclast number and size using image analysis software (e.g., ImageJ) [3].

F-Actin Ring Immunofluorescence

  • Fix cells with 4% paraformaldehyde for 30 minutes [3].
  • Permeabilize with 0.1% Triton X-100 for 10 minutes [3].
  • Stain with FITC-phalloidin (1:100) for 2 hours at room temperature [3].
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes [3].
  • Visualize using fluorescence microscopy; intact F-actin rings appear as circular structures [3].
  • Quantify number and size of F-actin rings per well [3].
Bone Resorption Assay
  • Seed bone marrow-derived osteoclast precursors on Corning OsteoAssay Surface plates [3].
  • Differentiate cells with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in presence or absence of this compound (1.25-5 μM) for 7-10 days [3].
  • Remove cells using 10% bleach solution [3].
  • Wash plates thoroughly with distilled water and air dry completely [3].
  • Capture images of resorption pits using light microscopy [3].
  • Quantify resorbed area using image analysis software; express as percentage of total area [3].
Gene and Protein Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

  • Extract total RNA using TRIzol reagent according to standard protocols [3] [4].
  • Synthesize cDNA using reverse transcriptase kit [3].
  • Perform qRT-PCR using TB Green Premix Ex Taq kit with specific primers [3] [4].
  • Analyze expression of osteoclast-related genes (TRAP, cathepsin K, MMP-9, CTR, TRAF-6, RANK, c-fms, NFATc1) and osteoblast-related genes (Runx2, OCN, BMP-2) [3] [4] [5].
  • Normalize data using housekeeping genes (GAPDH, β-actin) and analyze using 2^(-ΔΔCt) method [3].

Western Blot Analysis

  • Harvest cells and extract total protein using RIPA buffer with protease and phosphatase inhibitors [3].
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes [3].
  • Block membranes with 5% non-fat milk for 1 hour [3].
  • Incubate with primary antibodies overnight at 4°C: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, NFATc1, c-Fos [3].
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature [3].
  • Detect signals using enhanced chemiluminescence substrate and visualize with imaging system [3].
  • Quantify band intensities using ImageJ or similar software [3].

Quantitative Data Summary

Table 1: Effects of this compound on Osteoclastogenesis Parameters in Cell Cultures

Parameter Cell Type This compound Concentration Effect Reference
TRAP+ multinucleated cells BMMCs 1.25, 2.5, 5 μM Concentration-dependent decrease; ~70% inhibition at 5 μM [3]
TRAP+ multinucleated cells RAW 264.7 1.25, 2.5, 5 μM Concentration-dependent decrease; complete inhibition at 5 μM [3]
F-actin ring formation BMMCs 1.25, 2.5, 5 μM Concentration-dependent reduction in number and size [3] [1]
Bone resorption area BMMCs 1.25, 2.5, 5 μM Significant reduction in resorbed area [3]
NFATc1 expression BMMCs/RAW 264.7 5 μM Marked downregulation at protein and mRNA levels [3] [1]
Cathepsin K expression BMMCs/RAW 264.7 5 μM Significant decrease [3] [1]
TRAP expression BMMCs/RAW 264.7 5 μM Significant decrease [3] [1]
MMP-9 expression BMMCs/RAW 264.7 5 μM Significant decrease [3] [1]
Phospho-p65 levels BMMCs/RAW 264.7 5 μM Inhibition of RANKL-induced phosphorylation [3]
Phospho-ERK levels BMMCs/RAW 264.7 5 μM Inhibition of RANKL-induced phosphorylation [3]
Phospho-p38 levels BMMCs/RAW 264.7 5 μM Inhibition of RANKL-induced phosphorylation [3]
Phospho-JNK levels BMMCs/RAW 264.7 5 μM Inhibition of RANKL-induced phosphorylation [3]

Table 2: Effects of this compound on Osteoblast Differentiation and Function

Parameter Cell Type This compound Concentration Effect Reference
BMP-2 expression Human osteoblasts 100 μM Significant increase on days 14 and 37% increase from day 14 to 21 [5] [6]
Cell confluence Human osteoblasts 50 μM Highest confluence observed on day 21 [5]
Runx2 expression BMSCs 5 μM Increased mRNA expression [3] [1]
Osteocalcin expression BMSCs 5 μM Increased mRNA expression [3] [1]
Alkaline phosphatase activity BMSCs 1.25-5 μM Concentration-dependent increase [3] [1]
Mineralized nodule formation BMSCs 1.25-5 μM Enhanced Alizarin Red staining [3] [1]
Cell morphology Human osteoblasts 50 μM Promotion of cuboidal morphology [5] [6]

Table 3: Optimal this compound Treatment Conditions for Different Assay Types

Assay Type Cell System Recommended this compound Concentration Treatment Duration Key Assessment Methods
Osteoclast differentiation BMMCs 1.25-5 μM 5-7 days TRAP staining, F-actin ring formation
Osteoclast differentiation RAW 264.7 1.25-5 μM 4-5 days TRAP staining, resorption pit assay
Osteoblast differentiation BMSCs 1.25-5 μM 14-21 days ALP staining, Alizarin Red, qRT-PCR
Osteoblast function Human osteoblasts 50-100 μM 14-21 days BMP-2 ELISA, confluence monitoring
Signaling pathway analysis BMMCs/RAW 264.7 5 μM 0-60 minutes Western blot, immunofluorescence
Gene expression studies BMMCs/RAW 264.7 1.25-5 μM 3-5 days qRT-PCR for osteoclast markers

Research Applications and Implementation Guidelines

Experimental Design Considerations

Timing of this compound Administration Research indicates that the inhibitory efficacy of this compound on osteoclastogenesis is most pronounced when administered during the early stages of differentiation [3]. For optimal results in osteoclast inhibition studies:

  • Add this compound within 24 hours of RANKL stimulation for maximal effect [3].
  • For BMMCs, significant inhibition is observed when this compound is added up to day 3 after RANKL stimulation [3].
  • For RAW 264.7 cells, add this compound no later than day 1 post-RANKL stimulation for effective suppression of osteoclast formation [3].
  • For osteoblast differentiation studies, include this compound from the initiation of osteogenic induction and maintain throughout the differentiation period [3] [5].

Dose-Response Considerations

  • For primary mouse cells (BMMCs), use this compound concentrations ranging from 1.25 to 5 μM for osteoclastogenesis assays [3].
  • For human osteoblast studies, significantly higher concentrations (50-100 μM) may be required to observe robust effects on BMP-2 expression and mineralization [5] [6].
  • Always include a vehicle control (PBS) and multiple concentration points to establish dose-dependency [3] [5].
  • Conduct cytotoxicity assays (MTT assay) prior to functional studies to ensure concentrations used do not affect cell viability [3].
Technical Notes and Troubleshooting

Cell Culture Considerations

  • Use fresh this compound solutions prepared in PBS or culture medium; avoid repeated freeze-thaw cycles of stock solutions [3].
  • For primary BMMC cultures, ensure adequate M-CSF (30 ng/mL) is present throughout the differentiation period to support precursor survival [3] [8].
  • When using RAW 264.7 cells, monitor passage number carefully, as higher passages may exhibit reduced differentiation capacity [3].
  • For osteoblast mineralization assays, ensure proper supplementation with ascorbic acid to support collagen matrix formation essential for mineralization [3] [5].

Analysis and Interpretation

  • For TRAP staining, include appropriate controls (no RANKL, no this compound) to verify differentiation efficiency [3] [8].
  • When quantifying resorption pits, ensure complete removal of cells before imaging to avoid interference [3].
  • For western blot analysis of signaling pathways, include early time points (5-60 minutes) after RANKL stimulation to capture phosphorylation events [3].
  • When assessing gene expression changes, analyze multiple time points during differentiation to capture dynamic regulation [3] [5].

The following diagram illustrates the experimental workflow for evaluating this compound's effects on bone cells:

G cluster_0 Osteoclast Analysis cluster_1 Osteoblast Analysis CellPreparation Cell Preparation (BMMCs, RAW 264.7, BMSCs, HOBs) RosavinTreatment This compound Treatment (1.25-5 μM for osteoclasts 50-100 μM for osteoblasts) CellPreparation->RosavinTreatment Differentiation Differentiation Induction (RANKL/M-CSF for osteoclasts Osteogenic medium for osteoblasts) RosavinTreatment->Differentiation Analysis Analysis Methods Differentiation->Analysis TRAP TRAP Staining Analysis->TRAP FActin F-Actin Ring Staining Analysis->FActin Resorption Bone Resorption Assay Analysis->Resorption OCgene Osteoclast Gene Expression (qRT-PCR) Analysis->OCgene Signaling Signaling Pathway Analysis (Western Blot) Analysis->Signaling ALP ALP Staining Analysis->ALP Alizarin Alizarin Red Staining Analysis->Alizarin BMP2 BMP-2 ELISA Analysis->BMP2 OBgene Osteoblast Gene Expression (qRT-PCR) Analysis->OBgene Confluence Confluence & Morphology Analysis Analysis->Confluence

Figure 2: Experimental workflow for evaluating this compound's effects on bone cells. The diagram outlines key steps from cell preparation through analysis, highlighting parallel approaches for osteoclast and osteoblast studies.

Conclusion and Research Perspectives

This compound demonstrates significant potential as a multi-target therapeutic candidate for bone metabolic disorders through its dual actions on osteoclasts and osteoblasts. The compound effectively suppresses RANKL-induced osteoclastogenesis by blocking NF-κB and MAPK signaling pathways and reducing expression of key osteoclastogenic genes including NFATc1, TRAP, cathepsin K, and MMP-9 [3] [4] [1]. Concurrently, this compound promotes osteoblast differentiation and function by enhancing BMP-2 expression, increasing Runx2 and osteocalcin production, and stimulating mineralization [3] [5] [6]. These preclinical findings provide a solid foundation for further investigation of this compound's therapeutic potential.

Future research should focus on addressing several critical knowledge gaps:

  • Elucidating the precise molecular targets through which this compound modulates HDAC1 activity and epigenetic regulation in bone cells [7].
  • Determining optimal bioavailability and dosing regimens for in vivo efficacy, particularly given the higher concentrations required for human osteoblast effects [5] [6].
  • Investigating potential synergistic effects of this compound with existing osteoporosis treatments such as bisphosphonates or RANKL inhibitors [1] [2].
  • Developing improved formulation strategies to enhance this compound's stability, bioavailability, and bone-targeting specificity [9].

The comprehensive protocols and application notes provided herein will enable researchers to consistently evaluate this compound's effects on bone metabolism and facilitate the translation of these preclinical findings toward potential clinical applications in osteoporosis and other bone metabolic disorders.

References

Application Note: Evaluating the Therapeutic Potential of Rosavin in Mouse Intestinal Organoid Models

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Intestinal organoids are complex, self-organizing 3D structures derived from intestinal stem cells (ISCs) that recapitulate the cellular diversity and functional characteristics of the native intestinal epithelium [1] [2]. These models have become invaluable for studying intestinal physiology, disease modeling, and drug discovery.

Rosavin (Rov), a characteristic glycoside from Rhodiola rosea, has demonstrated promising protective effects in a mouse model of acute colitis, showing efficacy in reducing inflammation and promoting the regeneration of the intestinal epithelial barrier [3]. A key mechanism identified was the enhancement of key intestinal epithelial cell populations, including Lgr5+ stem cells, Lyz1+ Paneth cells, and Muc2+ goblet cells [3]. This application note provides a detailed protocol for utilizing mouse intestinal organoids to investigate the cytoprotective and proliferative effects of this compound, enabling mechanistic studies in a controlled in vitro environment.

Experimental Workflow

The diagram below outlines the complete experimental procedure from organoid establishment to endpoint analysis.

Materials and Reagents

  • Animals: Male C57BL/6J mice (6–8 weeks) [3].
  • Crypt Isolation: Phosphate-buffered saline (PBS) without Mg²⁺ or Ca²⁺, 5 mM EDTA, Primocin [3] [4].
  • Basement Membrane Extract (BME): Cultrex Reduced Growth Factor BME Type II or Corning Matrigel [3] [4].
  • Organoid Growth Medium: IntestiCult Organoid Growth Medium (Mouse) [3] [2].
  • Test Compound: this compound (Rov), purity >99% [3].
  • Injury Inducer: Recombinant mouse TNF-α [3].

Detailed Methodology

4.1. Isolation of Mouse Intestinal Crypts

  • Euthanize a mouse and dissect to obtain the proximal segment of the small intestine.
  • Flush the intestinal lumen with cold PBS to remove content.
  • Open the intestine longitudinally and cut into 2–5 mm pieces.
  • Wash tissue pieces vigorously with cold PBS on a shaker.
  • Incubate tissues in 5 mM EDTA in PBS for 15–30 minutes on ice.
  • Remove EDTA and vigorously suspend tissues in cold PBS to release crypts.
  • Filter the suspension through a 70-100 µm strainer to remove debris.
  • Pellet the crypts by centrifugation at 450 × g for 3–5 minutes [3] [2] [4].

4.2. Organoid Establishment and Culture

  • Resuspend the pelleted crypts in an appropriate volume of chilled BME/Matrigel.
  • Plate 30-50 µL of the crypt-BME suspension as domes in the center of a pre-warmed 24-well or 96-well plate.
  • Polymerize the domes by incubating the plate at 37°C for 15–30 minutes.
  • Carefully overlay each dome with the appropriate volume of IntestiCult Organoid Growth Medium.
  • Refresh the medium every 2–3 days. Budding organoids should be visible within 2–4 days, reaching maturity in 5–7 days [3] [2].

4.3. This compound Treatment and Injury Induction The table below outlines the recommended treatment groups and concentrations based on current literature.

  • Table 1: Experimental Treatment Groups for this compound Study
Group Description Key Parameters Rationale & Reference
Control Healthy organoids in OGM. N/A Baseline for normal growth and morphology.
This compound Only Test for intrinsic effects. 50 µM, 100 µM [5] Assess any standalone impact on organoid health.
TNF-α Injury Inflamed model control. 500 ng/mL for 24h [3] Establishes a damage baseline for comparison.
TNF-α + this compound Investigate protective effect. 500 ng/mL TNF-α + 50 µM this compound (co-treatment) [3] [5] Core test for this compound's efficacy against inflammation.

Note on this compound Concentration: While 50 µM has been used effectively with human osteoblasts [5], the optimal concentration for intestinal organoids should be determined empirically via a dose-response curve. Concentrations of 12.5 and 25 mg/kg were effective in an in vivo mouse model of colitis [3].

Endpoint Analysis

To comprehensively evaluate the effects of this compound, the following analytical methods are recommended.

5.1. Morphological Analysis

  • Imaging: Use brightfield microscopy to capture images of organoids. Assess organoid size, budding efficiency (a proxy for stem cell activity), and overall structural integrity [4].
  • Viability Assays: Employ assays like CellTiter-Glo 3D to quantify cell viability after treatment [4].

5.2. Molecular and Functional Analyses

  • Immunofluorescence (IF) / Immunohistochemistry (IHC): Stain organoid sections or whole mounts to quantify key cell types and proteins.
    • Targets: LGR5 (stem cells), Lysozyme (Paneth cells), Muc2 (goblet cells), ZO-1/Occludin (tight junctions) [3].
  • TUNEL Assay: Quantify the number of apoptotic cells to assess protection against TNF-α-induced damage [3].
  • EdU Assay: Measure epithelial cell proliferation by incorporating EdU into newly synthesized DNA [3].
  • RNA Sequencing: For a global, unbiased view, perform RNA sequencing to observe genetic alteration profiles and identify upregulated pathways related to epithelial proliferation and defensin secretion [3].

Anticipated Results & Mechanism of Action

Based on the foundational in vivo and in vitro study, this compound treatment in the TNF-α + this compound group is expected to:

  • Improve organoid survival and budding efficiency compared to the TNF-α injury group.
  • Reduce apoptosis.
  • Restore the expression levels of key intestinal stem cell and differentiation markers (Lgr5, Lyz1, Muc2) [3].

The proposed mechanism by which this compound exerts its protective effects, based on RNA sequencing data, involves the upregulation of genes critical for epithelial proliferation and barrier function [3]. The following diagram illustrates this proposed signaling mechanism.

rosavin_mechanism This compound This compound Treatment gene_up Upregulation of Genes for: • Epithelial Proliferation • Defensin Secretion This compound->gene_up RNA Sequencing Data cell_effect Enhanced Cell Populations gene_up->cell_effect lgr5 Lgr5+ Stem Cells cell_effect->lgr5 lyz1 Lyz1+ Paneth Cells cell_effect->lyz1 muc2 Muc2+ Goblet Cells cell_effect->muc2 barrier Improved Barrier Function lgr5->barrier Renewal lyz1->barrier Antimicrobials muc2->barrier Mucus Layer


References

Application Notes and Protocols: Glycosyltransferase Engineering for Rosavin Production

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Rosavin and its Significance

This compound (Cinnamyl-(6′-O-α-L-arabinopyranosyl-)-O-β-glucopyranoside) is a characteristic bioactive compound found in the medicinal plant Rhodiola rosea L., recognized as a botanical adaptogen by the European Medicines Agency [1] [2]. This cinnamyl alcohol diglycoside, along with related compounds rosin and rosarin, constitutes a group of cinnamyl alcohol glycosides collectively known as rosavins that are considered the major active constituents of Rhodiola rosea [3] [2]. This compound has demonstrated significant pharmacological activities, including antitumor, antibacterial, antidepressant, antioxidative, and anti-inflammatory properties in preclinical studies [1]. Clinical trials of R. rosea extracts have reported positive efficacy on fatigue, depression, mountain sickness, and cardiovascular disease [3] [2].

The global demand for roseroot-based products has threatened wild R. rosea populations worldwide, creating an urgent need for alternative production methods [1]. Traditional extraction from plant material yields limited quantities due to the low natural abundance of this compound, while chemical synthesis requires elaborate protection and deprotection steps due to multiple hydroxy groups in the sugar moieties, resulting in tedious multistep protocols with low overall yield [1] [3]. These limitations have motivated the development of biotechnological approaches including metabolic engineering and enzyme engineering for more sustainable and efficient this compound production [1] [3] [4].

Glycosyltransferase Engineering Strategies

Key Enzyme Engineering and Design

Glycosyltransferases (GTs) play pivotal roles in this compound biosynthesis by catalyzing the sequential addition of sugar moieties to the cinnamyl alcohol aglycone. The enzymatic pathway begins with the formation of rosin (cinnamyl alcohol monoglucoside) through the action of a glucosyltransferase, followed by the addition of arabinose or xylose to produce this compound or its analogs [1] [3]. A major breakthrough in this compound production came from the rational engineering of a 1,6-glucosyltransferase (CaUGT3) from Catharanthus roseus to alter its sugar donor specificity [5] [3] [6].

Through structure-guided rational design and homology modeling, researchers identified key residues in the active site of CaUGT3 that determine UDP-sugar donor specificity. By replacing residue T145 with valine, they successfully converted this glucosyltransferase into a xylosyltransferase that preferentially utilizes UDP-xylose instead of UDP-glucose [5] [3]. The enzyme activity was further enhanced 2.9-fold by introducing an additional mutation N375Q, creating the double mutant CaUGT3T145V/N375Q with significantly improved catalytic efficiency for this compound E production [5] [6].

Table 1: Key Glycosyltransferase Mutations and Their Effects

Enzyme Mutations Functional Changes Production Impact
CaUGT3 T145V Altered donor specificity from UDP-glucose to UDP-xylose Enabled this compound E production
CaUGT3 T145V/N375Q 2.9-fold increased activity compared to single mutant Enhanced this compound E yield
AtUGT73C5 None Native glucosyltransferase for rosin production Base activity for this compound pathway

For arabinosyltransferase activity, researchers identified SlUGT91R1 as an efficient enzyme for attaching arabinose to the C-6′ position of the glucose moiety in rosin, enabling the production of authentic this compound [1]. This discovery provided a critical component for establishing complete biosynthetic pathways for this compound in microbial hosts.

UDP-Sugar Pathway Engineering

Efficient supply of UDP-sugars is a critical factor for the microbial synthesis of glycosides like this compound [1] [7]. Both UDP-glucose and UDP-arabinose are essential building blocks for this compound biosynthesis. While UDP-glucose is naturally present in E. coli, the host lacks the pathway for UDP-arabinose synthesis, requiring introduction of heterologous pathways [1].

Two distinct approaches have been developed for UDP-arabinose supply in engineered E. coli. The de novo pathway synthesizes UDP-arabinose from UDP-glucose through a series of enzymatic conversions: UDP-glucose is first oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGD), then converted to UDP-xylose by UDP-xylose synthase (UXS), and finally epimerized to UDP-arabinose by UDP-xylose 4-epimerase (UXE) [1]. The salvage pathway, alternatively, synthesizes UDP-arabinose directly from free L-arabinose using the sequential action of L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) [1].

Table 2: UDP-Sugar Biosynthesis Pathways for this compound Production

Pathway Type Key Enzymes Starting Substrate Advantages
De novo UDP-arabinose UGD, UXS, UXE UDP-glucose Uses inexpensive glucose
Salvage UDP-arabinose AraK, USP L-arabinose Higher efficiency, reduced metabolic burden
UDP-glucose pgm, galU Glucose-6-phosphate Endogenous in E. coli, requires enhancement

Engineering these pathways required balancing metabolic flux between UDP-glucose and UDP-arabinose biosynthesis, as these pathways compete for common precursors [1]. Co-overexpression of UXS enzymes from different sources (e.g., Sinorhizobium meliloti and Arabidopsis thaliana) significantly enhanced UDP-xylose supply, which subsequently improved this compound E production [5] [3].

This compound Production Protocols

Microbial Production in Engineered E. coli

Microbial synthesis in engineered E. coli has emerged as the most efficient method for this compound production, achieving remarkably high titers through systematic metabolic engineering [1]. The strategy involves constructing an artificial biosynthetic pathway in a phenylalanine-overproducing E. coli strain, combining upstream cinnamyl alcohol biosynthesis with glycosylation modules [5] [1] [3].

The protocol begins with the construction of a high-phenylalanine E. coli strain (such as BPHE) to ensure adequate precursor supply [5] [3]. The cinnamyl alcohol biosynthesis module is then incorporated, comprising phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and endogenous alcohol dehydrogenases (ADH) to convert phenylalanine to cinnamyl alcohol [1] [3]. For the glycosylation module, the glucosyltransferase AtUGT73C5 from Arabidopsis thaliana is introduced to produce rosin, followed by the engineered glycosyltransferase CaUGT3T145V/N375Q for this compound E or SlUGT91R1 for authentic this compound production [5] [1].

The UDP-sugar biosynthesis modules are then integrated to provide essential glycosyl donors. For this compound E production, UDP-xylose synthesis is enhanced by co-expressing UXS enzymes from Sinorhizobium meliloti (SmUXS) and Arabidopsis thaliana (AtUXS3) [5] [3]. For authentic this compound production, the UDP-arabinose salvage pathway (AraK and USP) is incorporated alongside the de novo pathway to maximize UDP-arabinose supply [1].

Fed-batch fermentation in a 5-L bioreactor with optimized feeding of D-glucose and L-arabinose has achieved the highest reported this compound titer of 7,539.1 ± 228.7 mg/L [1]. This represents a dramatic improvement over previous methods and demonstrates the commercial potential of this microbial production platform.

In Vitro Enzymatic Synthesis

In vitro enzymatic synthesis provides an alternative approach for this compound production that offers several advantages, including simpler purification, higher conversion efficiency, and avoidance of cellular regulatory mechanisms [4]. This method is particularly suitable for producing gram-scale quantities of this compound and its analogs for research and development.

A key breakthrough in in vitro synthesis has been the development of coupled enzyme systems that regenerate expensive UDP-sugar donors. For example, a system combining glycosyltransferase UGT73C5 with sucrose synthase AtSUS1 from Arabidopsis thaliana efficiently produces rosin from cinnamyl alcohol while regenerating UDP-glucose from sucrose and UDP [4]. This system achieved 96% conversion of cinnamyl alcohol to rosin while dramatically reducing costs by minimizing UDP-glucose usage.

The protocol involves first expressing and purifying the relevant enzymes—UGT73C5, CaUGT3, and AtSUS1—using E. BL21(DE3) expression systems [4]. The enzymatic reaction is typically performed in Tris-HCl buffer (pH 7.5) containing cinnamyl alcohol, sucrose, UDP (0.2 mM), and the enzyme mixture at 30°C for 12 hours [4]. Under optimized conditions, this system achieved 91% yield for rosin and 62% yield for this compound B at 50 mM cinnamyl alcohol concentration without the need for expensive UDP-glucose addition [4].

Detailed Experimental Protocols

Enzyme Engineering Protocol

Structure-guided rational design of glycosyltransferases follows a systematic protocol to alter sugar donor specificity [5] [3]:

  • Homology Modeling:

    • Retrieve the protein sequence of target GT (e.g., CaUGT3) from databases
    • Generate a 3D structure model using known GT structures as templates (e.g., PDB IDs of plant GTs)
    • Perform energy minimization and refinement of the model
  • Ligand Docking:

    • Prepare UDP-sugar ligands (UDP-glucose, UDP-xylose, UDP-arabinose) for docking
    • Dock ligands into the active site to identify key residues determining specificity
    • Analyze hydrogen bonding and hydrophobic interactions with different sugar moieties
  • Site Identification:

    • Identify residues within 5Å of the sugar moiety of UDP-sugar donors
    • Compare binding pockets for different UDP-sugars to pinpoint specificity determinants
    • Select candidate residues for mutagenesis (e.g., T145 in CaUGT3)
  • Saturation Mutagenesis:

    • Design primers for targeted residues
    • Perform site-directed mutagenesis using overlap extension PCR
    • Clone variants into expression vectors (e.g., pET series)
  • High-throughput Screening:

    • Express variant libraries in E. coli BL21(DE3)
    • Screen for desired sugar donor specificity using cell lysates
    • Confirm hits by purification and kinetic characterization
Pathway Assembly and Fermentation

Protocol for assembling the complete this compound pathway in E. coli [5] [1]:

  • Strain Construction:

    • Start with phenylalanine-overproducing E. coli base strain (BPHE)
    • Transform with plasmid expressing PAL, 4CL, CCR, and ADH for cinnamyl alcohol production
    • Introduce glucosyltransferase (AtUGT73C5) for rosin production
  • Glycosylation Module:

    • For this compound E: Introduce CaUGT3T145V/N375Q and UXS genes (SmUXS, AtUXS3)
    • For authentic this compound: Introduce SlUGT91R1 and UDP-arabinose pathway (AraK, USP)
  • Fermentation Process:

    • Seed culture: Inoculate single colony in LB medium with appropriate antibiotics, incubate at 37°C overnight
    • Batch fermentation: Transfer to minimal medium with 10-20 g/L glucose in bioreactor, maintain at 30°C, pH 6.8-7.0, DO at 30%
    • Fed-batch phase: Begin exponential feeding of glucose and L-arabinose when initial glucose depleted
    • Induction: Add IPTG (0.1-0.5 mM) at OD600 of 10-15 for pathway enzyme expression
    • Harvest: After 48-72 hours of fermentation, collect cells and media for product extraction
Analytical Methods

Standard protocols for this compound quantification and characterization [1] [4]:

  • Sample Preparation:

    • Centrifuge fermentation broth at 10,000 × g for 10 min
    • Extract supernatant with equal volume of ethyl acetate
    • Evaporate organic phase under nitrogen stream
    • Resuspend residue in methanol for analysis
  • HPLC Analysis:

    • Column: C18 reverse-phase column (4.6 × 250 mm, 5 μm)
    • Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)
    • Gradient: 10-30% A (0-20 min), 30-95% A (20-25 min), 95% A (25-30 min)
    • Flow rate: 1.0 mL/min
    • Detection: UV detector at 275 nm
    • Retention times: Rosin ~12.5 min, this compound ~15.8 min, this compound E ~16.2 min
  • LC-MS Confirmation:

    • Use UPLC-Q-TOF MS system for compound identification
    • Electrospray ionization in negative mode
    • Expected m/z: this compound [M-H]- 427.16, this compound E [M-H]- 427.16

Pathway Engineering and Optimization

Successful this compound production in microbial hosts requires careful modular optimization of the entire biosynthetic pathway. The complete pathway can be divided into three main modules: the phenylalanine biosynthesis module, the cinnamyl alcohol formation module, and the glycosylation module [1] [3].

The pathway engineering process begins with enhancing the endogenous phenylalanine biosynthesis in E. coli by overcoming feedback inhibition and removing metabolic bottlenecks [1] [3]. The cinnamyl alcohol formation module employs a plant-derived phenylpropanoid pathway comprising PAL, 4CL, CCR, and endogenous ADH to convert phenylalanine to cinnamyl alcohol [1]. Screening of enzyme variants from different plant sources identified optimal combinations with improved catalytic efficiency [1].

The glycosylation module represents the most challenging aspect, requiring not only the identification and engineering of specific glycosyltransferases but also the reconstitution of entire UDP-sugar biosynthetic pathways [5] [1] [3]. Balancing the expression levels of multiple enzymes in this module is critical for maximizing flux toward the desired products while minimizing the accumulation of intermediates or byproducts.

rosavin_pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase G1P G1P G6P->G1P pgm UDP_glucose UDP_glucose G1P->UDP_glucose galU UDP_glucuronic UDP_glucuronic UDP_glucose->UDP_glucuronic UGD UDP_xylose UDP_xylose UDP_glucuronic->UDP_xylose UXS (SmUXS, AtUXS3) UDP_arabinose UDP_arabinose UDP_xylose->UDP_arabinose UXE L_arabinose L_arabinose Ara1P Ara1P L_arabinose->Ara1P AraK Ara1P->UDP_arabinose USP Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Cinnamyl_CoA Cinnamyl_CoA Cinnamic_acid->Cinnamyl_CoA 4CL Cinnamyl_aldehyde Cinnamyl_aldehyde Cinnamyl_CoA->Cinnamyl_aldehyde CCR Cinnamyl_alcohol Cinnamyl_alcohol Cinnamyl_aldehyde->Cinnamyl_alcohol ADH Rosin Rosin Cinnamyl_alcohol->Rosin UGT73C5 (UDP-glucose) Rosavin_E Rosavin_E Rosin->Rosavin_E CaUGT3(T145V/N375Q) (UDP-xylose) This compound This compound Rosin->this compound SlUGT91R1 (UDP-arabinose)

Diagram 1: Complete biosynthetic pathway for this compound and this compound E production in engineered E. coli. The diagram shows the integration of de novo and salvage pathways for UDP-sugar synthesis with the phenylpropanoid pathway for cinnamyl alcohol production, culminating in the glycosylation steps to produce this compound and its analog.

Conclusion and Future Perspectives

The development of efficient glycosyltransferase engineering strategies and artificial pathway construction has enabled the high-level production of this compound and its analogs in engineered microbial hosts. The protocols outlined in this document provide researchers with comprehensive methods for recreating these production systems, from enzyme engineering and pathway assembly to fermentation and analysis.

The remarkable achievement of gram-per-liter level production of this compound in engineered E. coli [1] demonstrates the tremendous potential of synthetic biology and metabolic engineering for sustainable production of plant-derived natural products. These approaches not only provide viable alternatives to plant extraction but also enable the production of unnatural analogs with potentially improved pharmaceutical properties [5] [3].

Future directions in this field will likely focus on further optimizing glycosyltransferase specificity and catalytic efficiency through directed evolution and machine learning-guided protein design [7]. Additionally, the integration of cell-free biosynthesis systems may complement cellular production methods for specific applications [4]. As these technologies mature, we anticipate increased translation of these academic achievements into industrial-scale production processes that can meet the growing demand for this compound and related bioactive compounds.

References

Comprehensive Analytical Methods for Rosavin Quality Control: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rosavin, a characteristic cinnamyl alcohol glycoside, serves as a key marker compound for quality assessment of Rhodiola rosea L. (golden root or arctic root) materials and products [1]. As the predominant phenylpropanoid in Rhodiola rosea, this compound is recognized for its adaptogenic properties and multipotential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. However, the quality of commercial Rhodiola rosea products shows significant variability, with some products lacking this compound entirely due to adulteration with inferior Rhodiola species or improper manufacturing processes [3]. These quality concerns necessitate robust, standardized analytical methods to ensure product efficacy, safety, and consistency. This document provides detailed protocols for the qualitative and quantitative analysis of this compound in Rhodiola rosea raw materials and finished products, incorporating validated chromatographic approaches and practical applications for quality control in research and development settings.

Analytical Techniques for this compound Analysis

Sample Preparation and Extraction

Proper sample preparation is critical for accurate this compound quantification, as extraction efficiency significantly impacts measured content [1].

2.1.1 Materials and Reagents
  • Dried Rhodiola rosea root and rhizome powder (particle size 2-3 mm recommended)
  • Methanol, HPLC grade (70-75% in water)
  • Ethanol, HPLC grade (70-75% in water)
  • Deionized water
  • Reference standards: this compound, Salidroside, p-Tyrosol
  • Syringe filters (nylon, 0.45 μm or 0.22 μm)
2.1.2 Extraction Protocol
  • Weighing: Accurately weigh 1.0 g of homogenized plant material into a sealed container.
  • Solvent Addition: Add 10 mL of 70% methanol (v/v) to achieve a 1:10 solid-to-solvent ratio.
  • Extraction: Perform maceration with continuous shaking for 60 minutes at room temperature. Alternative methods include sonication (30 minutes) or microwave-assisted extraction (optimized for specific equipment).
  • Centrifugation: Centrifuge the extract at 4000 × g for 10 minutes.
  • Filtration: Filter the supernatant through a syringe filter prior to chromatographic analysis.
  • Storage: Store extracts at 4°C if not analyzed immediately (within 24 hours recommended).

Technical Notes: Ethanol (70-75%) represents a suitable alternative solvent, particularly for products intended for human consumption [4] [5]. For complex multi-ingredient dietary supplements (MIDS), additional purification steps such as solid-phase extraction (SPE) may be necessary to overcome matrix effects and ingredient interactions [6].

High-Performance Liquid Chromatography (HPLC-DAD/UV)

Reversed-phase HPLC with diode-array detection (DAD) or UV detection represents the most widely employed technique for this compound quantification [3] [4].

2.2.1 Chromatographic Conditions

Table 1: Optimized HPLC-DAD Conditions for this compound Analysis

Parameter Specification Alternative/Notes
Column CSH Fluoro-Phenyl (e.g., 150 × 4.6 mm, 2.7 μm) C18 columns with similar particle size acceptable
Mobile Phase Gradient: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid Methanol-acetonitrile mixtures possible
Gradient Program 0 min: 5% B; 0-20 min: 5-25% B; 20-25 min: 25-95% B; 25-30 min: 95% B; 30-35 min: 95-5% B Adjust gradient to achieve resolution >1.5
Flow Rate 1.0 mL/min 0.8-1.2 mL/min acceptable with pressure considerations
Column Temperature 30°C 25-40°C acceptable
Injection Volume 10 μL 5-20 μL depending on concentration
Detection Wavelength 254 nm DAD scan 200-400 nm for peak purity
Run Time 35 minutes May be adjusted based on sample complexity
2.2.2 System Suitability Tests
  • Retention Time: this compound typically elutes at approximately 17.2 minutes under these conditions [3].
  • Theoretical Plates: >2000 for this compound peak.
  • Tailing Factor: <2.0 for all marker compounds.
  • Resolution: >1.5 between this compound and adjacent peaks.

The following workflow visualizes the complete analytical process from sample to result:

G cluster_1 Extraction Parameters cluster_2 HPLC Parameters Plant Material Plant Material Sample Preparation Sample Preparation Plant Material->Sample Preparation Reference Standards Reference Standards Reference Standards->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Solvent: 70% MeOH Solvent: 70% MeOH Sample Preparation->Solvent: 70% MeOH Ratio: 1:10 (w/v) Ratio: 1:10 (w/v) Sample Preparation->Ratio: 1:10 (w/v) Time: 60 min Time: 60 min Sample Preparation->Time: 60 min Temperature: RT Temperature: RT Sample Preparation->Temperature: RT Data Analysis Data Analysis HPLC Analysis->Data Analysis Column: Fluoro-Phenyl Column: Fluoro-Phenyl HPLC Analysis->Column: Fluoro-Phenyl Detection: UV 254 nm Detection: UV 254 nm HPLC Analysis->Detection: UV 254 nm Flow: 1.0 mL/min Flow: 1.0 mL/min HPLC Analysis->Flow: 1.0 mL/min Inj. Volume: 10 µL Inj. Volume: 10 µL HPLC Analysis->Inj. Volume: 10 µL Quality Assessment Quality Assessment Data Analysis->Quality Assessment

Method Validation Parameters

For regulatory compliance and quality control applications, analytical methods must undergo comprehensive validation [4].

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Results for this compound Acceptance Criteria
Linearity Range 1-200 μg/mL [3] R² ≥ 0.990
Regression Equation y = 33071x + 413929 [3] -
Limit of Detection (LOD) 3.76 μg/mL [3] Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 11.41 μg/mL [3] Signal-to-Noise ≥ 10:1
Precision (RSD) <5% for system precision; <10% for method precision RSD ≤ 5% (system); RSD ≤ 10% (method)
Accuracy (Recovery) 90-110% 80-120% for complex matrices
Specificity No interference at this compound RT Resolution ≥ 1.5 from adjacent peaks
Thin-Layer Chromatography (TLC) for Rapid Screening

TLC provides a cost-effective qualitative method for initial product screening and authenticity assessment [3].

2.4.1 TLC Screening Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
  • Application: Spot 10 μL of standard solutions (1 mg/mL) and sample extracts.
  • Mobile Phase: Ethyl acetate:methanol:water (approximately 20:5:4, v/v/v; optimize for specific separation needs).
  • Development: Develop in a saturated chamber until the solvent front travels 8 cm from the origin.
  • Visualization:
    • Examine under UV light at 254 nm and 366 nm.
    • Chemical visualization with anisaldehyde-sulfuric acid (AS) reagent or thymol reagent.
    • Bioautography assays for antioxidant (DPPH) and enzyme inhibition (tyrosinase, α-glucosidase) activities.
2.4.2 Expected Results
  • hRF Value: this compound standard appears at hRF 24 [3].
  • Visualization: this compound visible under UV 254 nm and after chemical visualization with AS and thymol reagents [3].
  • Bioactivity: this compound shows inhibition of tyrosinase and α-glucosidase at 5 μg [3].

Quality Assessment and Troubleshooting

Quality Specifications

Table 3: Quality Standards for Rhodiola rosea Raw Materials

Parameter Specification Reference
This compound Content Minimum 0.6-3.0% (dry weight extract) [4] [5]
Salidroside Content Minimum 0.3% (dry weight extract) [4]
Total Rosavins (this compound + Rosarin + Rosin) Minimum 0.6-3.0% (dry weight extract) [4]
Authenticity This compound must be detectable by TLC and HPLC [3]
Common Analytical Challenges and Solutions

Analysis of complex multi-ingredient dietary supplements presents specific challenges that may require method modifications [6].

  • Matrix Interference:

    • Challenge: Excipients or other herbal ingredients obscure target peaks.
    • Solution: Implement sample clean-up with SPE or modify gradient elution for better separation.
  • Ingredient Interactions:

    • Challenge: Physical or chemical interactions between components affect extraction efficiency.
    • Solution: Optimize extraction solvent composition and validate recovery rates for each matrix.
  • Formulation-Specific Issues:

    • Challenge: Liquid formulations, soft capsules, or jellies require specialized extraction.
    • Solution: Develop matrix-specific pretreatment protocols (e.g., defatting for soft capsules).

Advanced Techniques and Applications

NMR Spectroscopy for Confirmatory Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation for this compound identity and purity, particularly when adulteration is suspected [3]. (^1)H-NMR fingerprints can differentiate authentic Rhodiola rosea from other Rhodiola species and detect the absence of characteristic markers in adulterated products [3].

Analysis of Multi-Ingredient Dietary Supplements (MIDS)

The complexity of MIDS necessitates additional considerations for accurate this compound quantification [6]:

  • Standard Addition Methods: Employ when matrix effects significantly impact quantification.
  • Extended Chromatographic Separation: Required to resolve this compound from interfering compounds.
  • Stability Studies: Monitor this compound degradation in finished products under various storage conditions.

Conclusion

The analytical methods described herein provide robust protocols for the quality control of this compound in Rhodiola rosea raw materials and finished products. The combination of TLC screening with quantitative HPLC-DAD analysis represents a balanced approach for identity confirmation and content uniformity assessment. Method validation ensures reliability, while troubleshooting guidelines address common challenges in analyzing complex products. Implementation of these standardized protocols will enhance quality assurance practices, ultimately supporting the development of Rhodiola rosea products with consistent phytochemical profiles and reproducible pharmacological efficacy.

References

Understanding Rosavin and Its Extraction Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Rosavin is a characteristic bioactive compound from Rhodiola rosea L. (RRL). Its extraction efficiency is influenced by several inherent and technical factors [1] [2].

  • Botanical Source: this compound is a characteristic marker compound for Rhodiola rosea L. and is not found, or is found only in very low levels, in other Rhodiola species such as R. crenulata and R. kirilowii [1]. Using the correct plant material is the first critical step.
  • Physicochemical Properties: this compound is a glycoside with relatively high water solubility and low oil-water partition coefficient, which can lead to poor membrane permeability and challenges in absorption [3] [4].
  • Stability: As a glycoside, this compound can be easily hydrolyzed to its aglycone in acidic environments, which may affect its stability during extraction and storage [3].

Optimizing Extraction Parameters & Methods

The choice of method and parameters significantly impacts the yield and quality of this compound. The following table summarizes optimal conditions based on recent research.

Extraction Parameter Recommended Optimal Condition Technical Notes & Impact on Yield
Source Material Roots & rhizomes of Rhodiola rosea L. Confirm species identity; content varies with geography, harvest time, and plant age [1] [2].
Solvent System 70-75% Ethanol (v/v) in water [5] [1] [2] Higher polarity than pure ethanol improves extraction of phenolic glycosides. One study achieved ~969.71 mg this compound/100 g dry plant material [1].
Advanced Solvents Natural Deep Eutectic Solvents (NADES) Choline chloride + Tartaric acid combination is highly efficient, reaching ~1000 μg/mL extract concentration [1] [2].
Assisted Techniques Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) Disrupts plant cell walls, reduces time/temperature, and improves yield. Optimize amplitude/duration to prevent compound degradation [6].
Detailed Protocol: Ethanol Maceration with UAE Assist
  • Preparation: Dry Rhodiola rosea roots and rhizomes and grind to a particle size of 2–3 mm [5].
  • Extraction: Use 70% (m/m) ethanol. Employ fractionated maceration methodology [5]. For enhanced efficiency, use an ultrasonic bath (e.g., 40% amplitude, 22-minute duration) to assist the process [7] [6].
  • Filtration and Concentration: Filter the mixture and remove the solvent under reduced pressure to obtain a dry extract [5].
  • Standardization: Standardize the final dry extract to a specific this compound content (e.g., 3.0% m/m) by blending different batches and verifying with validated HPLC methods [5].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in this compound extraction and analysis.

Problem: Low extraction yield of this compound.

  • Potential Cause 1: Incorrect plant species or plant part.
    • Solution: Verify the botanical identity of your source material as Rhodiola rosea L. and use only the roots and rhizomes [5] [1].
  • Potential Cause 2: Suboptimal solvent or technique.
    • Solution: Switch to 70-75% ethanol. Incorporate an assisted technique like UAE or MAE, and optimize the parameters using Response Surface Methodology (RSM) [7] [6].
  • Potential Cause 3: Inadequate extraction time.
    • Solution: For maceration, ensure sufficient time. Note that for some methods like NADES extraction, the optimal yield may be reached at 60 minutes [1] [2].

Problem: Inconsistent this compound content between extraction batches.

  • Potential Cause: Natural variation in raw material or unstandardized process.
    • Solution: Source plant material from a consistent, verified supplier. Develop a standardized Standard Operating Procedure (SOP) for every step. Finally, blend multiple batches of the dry extract and standardize it to a fixed this compound content (e.g., 3.0%) using HPLC analysis [5].

Problem: Poor bioavailability of extracted this compound in formulations.

  • Potential Cause: this compound's high water solubility and low membrane permeability lead to low oral bioavailability (reported as 4.7%) [3] [4].
    • Solution: Use advanced formulation technologies. Research shows that forming inclusion complexes with cyclodextrins (e.g., HPβCD) or creating electrospun nanofibers with PVP and cyclodextrins can significantly improve dissolution rate and permeability [4].

Advanced Purification & Formulation Strategies

For applications requiring high-purity this compound or enhanced delivery, consider these advanced strategies.

  • Purification: To isolate and purify this compound from a crude extract, macroporous adsorption resin is an effective and scalable method. One study increased this compound content from 3.00% to 68.76% with a recovery rate of 85.44% [1] [2].
  • Formulation: To overcome low bioavailability, advanced delivery systems are key. The workflow below illustrates the development of nanofiber systems that have proven successful.

rosavin_nanofiber Start Start: Optimized R. rosea Extract A Prepare Polymer Solution (PVP + Hydroxypropyl-cyclodextrin) Start->A B Mix Extract and Polymer Solution A->B C Electrospinning Process B->C D Characterize Nanofibers (Morphology, Content) C->D E Test Bioactivity (Dissolution, Permeability, Antioxidant) D->E End Enhanced Bioavailability Formulation E->End

Development of Electrospun Nanofibers for Enhanced this compound Delivery.

Key Takeaways for Your Research

  • Standardization is Critical: Ensure consistent starting material and a validated HPLC method for analysis to achieve reproducible results [5].
  • Embrace Green Solvents: Natural Deep Eutectic Solvents (NADES) like choline chloride-tartaric acid are promising for efficient this compound extraction [1] [2].
  • Address Bioavailability Early: Consider formulation strategies like cyclodextrin complexes or nanofibers during product development to overcome this compound's inherent permeability limitations [4].

References

optimizing Rosavin chemical synthesis route

Author: Smolecule Technical Support Team. Date: February 2026

Rosavin Synthesis FAQs

Here are answers to some frequently asked questions about this compound synthesis:

  • What are the main methods for producing this compound? There are three primary methods: traditional plant extraction, chemical synthesis, and microbial synthesis using engineered organisms.

    • Plant Extraction: This is the traditional method, but it is hindered by the low natural content of this compound in Rhodiola rosea (typically 0.08% to 0.6% of dry weight), the plant's slow growth, and its endangered status, making it unsustainable for large-scale production [1].
    • Chemical Synthesis: Fully chemical routes have been developed. One 2021 method used cinnamyl alcohol and fully acetyl-α-D-bromoglucose, achieving this compound through a 7-step synthesis with an overall yield of 15.92%. The advantages include lower cost, milder conditions, and simpler operation compared to earlier synthetic routes [1].
    • Microbial Synthesis (most promising): This approach uses engineered E. coli as a cell factory to produce this compound from simple sugars like D-glucose and L-arabinose. This is considered a breakthrough, with recent fed-batch fermentations achieving remarkably high titers of 7,539 mg/L [2]. This method is sustainable and avoids the challenges of plant sourcing.
  • Why is microbial synthesis considered a superior method? Microbial synthesis in engineered E. coli addresses the key limitations of other methods. It does not rely on endangered plants, avoids the complex protection and deprotection steps of chemical synthesis, and has demonstrated the potential for industrially relevant, high-yield production [2] [1].

  • What are the key challenges in the microbial biosynthetic pathway? The main challenge is the efficient supply and balancing of nucleotide sugars, specifically UDP-glucose and UDP-arabinose, which are the building blocks for this compound. The pathway for UDP-arabinose is not native to E. coli and must be engineered into the strain. Furthermore, the supply of UDP-arabinose competes with the pathway for UDP-glucose, requiring careful metabolic balancing to optimize production [2].

Troubleshooting Guide for Microbial Synthesis

This guide addresses specific issues that may arise when working with engineered E. coli for this compound production.

Problem Area Specific Issue Potential Causes & Solutions

| Low this compound Titer | Low yield of the intermediate, cinnamyl alcohol | Cause: Inefficient conversion from cinnamic acid. Solution: Screen and recruit better enzymes. Replacing the commonly used Pc4CL and AtCCR with Sb4CL and FfCCR significantly enhanced cinnamyl alcohol production [2]. | | | Inefficient glycosylation (low Rosin production) | Cause: The uridine diphosphate-glycosyltransferase (UGT) has low activity. Solution: Screen for more effective UGTs. The glycosyltransferase SlUGT91R1 was identified as highly effective in attaching the first glucose moiety [2]. | | | Inefficient arabinosylation (low This compound production) | Cause: The glycosyltransferase cannot attach the final arabinose moiety. Solution: Discover and express a suitable arabinosyltransferase. The glycoside-specific glycosyltransferase SlUGT91R1 was also key for this final step [2]. | | UDP-Sugar Supply | Imbalanced UDP-glucose and UDP-arabinose supply | Cause: The de novo UDP-arabinose pathway competes for UDP-glucose. Solution: Implement a salvage pathway. Introduce the enzymes L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP), which can synthesize UDP-arabinose directly from externally supplied L-arabinose, thereby reducing metabolic competition and enhancing this compound yield [2]. | | Strain Engineering | Low overall metabolic flux | Cause: The host strain's native metabolism is not optimized for phenylalanine and sugar nucleotide production. Solution: Use a high phenylalanine-producing E. coli strain as a chassis. Further apply metabolic engineering strategies to remove carbon catabolite repression and enhance the flux towards the target compounds [2]. |

Experimental Protocols & Data

Here are detailed methodologies and summarized data from key experiments.

Protocol 1: High-Level Production in E. coli

This protocol is adapted from the 2024 study that achieved gram-per-liter production of this compound [2].

  • Strain Construction:

    • Start with an E. coli chassis engineered for high phenylalanine production.
    • Introduce genes for the cinnamyl alcohol pathway: a phenylalanine ammonia-lyase (PAL), a hydroxycinnamate:CoA ligase (4CL, e.g., Sb4CL), and a cinnamyl-CoA reductase (CCR, e.g., FfCCR).
    • Introduce the glycosyltransferase SlUGT91R1 for glucosylation and arabinosylation.
    • Incorporate the UDP-arabinose salvage pathway by expressing genes for L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP).
  • Fermentation:

    • Medium: Use a defined medium with D-glucose and L-arabinose as carbon sources.
    • Process: Conduct fed-batch fermentation in a 5-L bioreactor to maintain optimal nutrient levels and avoid substrate inhibition.
    • Conditions: Control temperature, pH, and dissolved oxygen throughout the process.
  • Analysis:

    • Use HPLC for quantification. Compare retention times and UV spectra with authentic this compound standards.

The table below summarizes the key optimization steps and their impact on production in the referenced study [2]:

Optimization Step Enzyme/Pathway Used Key Improvement
Enhanced cinnamyl alcohol production Sb4CL & FfCCR Increased flux towards the core aglycone intermediate.
Efficient glycosylation SlUGT91R1 High conversion of cinnamyl alcohol to Rosin and then to this compound.
UDP-arabinose supply AraK & USP salvage pathway Bypassed competitive pathways, significantly boosting final titer.
Fed-batch fermentation Process optimization Achieved a final this compound titer of 7539.1 ± 228.7 mg/L.
Protocol 2: Precursor Feeding in Plant Cultures

For researchers working with Rhodiola rosea plant or cell cultures, precursor feeding is an effective strategy to enhance this compound content [3].

  • Plant Material: Use whole R. rosea plants grown in vitro with a well-developed root system.
  • Precursor Treatment:
    • Prepare a liquid Murashige and Skoog (MS) medium.
    • Add filter-sterilized precursors to a final concentration of 2 mM. Cinnamaldehyde was found to be most effective, but cinnamyl alcohol also works well.
  • Culture: Submerge the roots of the plants in the precursor-containing medium.
  • Harvest: Harvest root tissues after 7 days of treatment.
  • Extraction & Analysis: Oven-dry the roots. Extract compounds using methanol and analyze this compound content via HPLC.

The study found that feeding 2 mM cinnamaldehyde increased the content of rosin and this compound by 92.7-fold and 8.0-fold, respectively [3].

Biosynthetic Pathway Visualization

The following diagram, described using the DOT language, illustrates the engineered metabolic pathway for producing this compound in E. coli, integrating the key steps and optimization strategies discussed above.

rosavin_pathway cluster_precursors Precursors cluster_central_metabolism Central Metabolism cluster_rosavin_path This compound Biosynthetic Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glucose->G6P pgm L_arabinose L_arabinose UDP_arabinose_salvage UDP-Arabinose (Salvage Pathway) L_arabinose->UDP_arabinose_salvage L_arabinose->UDP_arabinose_salvage AraK, USP Phe Phenylalanine Cinnamic_acid Cinnamic_acid Phe->Cinnamic_acid PAL PAL Phe->PAL G1P Glucose-1-P G6P->G1P UDP_glucose UDP-Glucose G1P->UDP_glucose G1P->UDP_glucose galU UDP_arabinose_de_novo UDP-Arabinose (de Novo Pathway) UDP_glucose->UDP_arabinose_de_novo UGD, UXS, UXE Rosin Rosin UDP_glucose->Rosin Attach Glucose p1 UDP_arabinose_salvage->p1 UDP_arabinose_de_novo->p1 Cinnamyl_alcohol Cinnamyl_alcohol Cinnamic_acid->Cinnamyl_alcohol CCL_CCR 4CL & CCR (Optimized: Sb4CL, FfCCR) Cinnamic_acid->CCL_CCR Cinnamyl_alcohol->Rosin UGT UGT (Key: SlUGT91R1) Cinnamyl_alcohol->UGT This compound This compound Rosin->this compound p2 Rosin->p2 PAL->Cinnamic_acid CCL_CCR->Cinnamyl_alcohol CCL_CCR->Cinnamyl_alcohol Enzyme Screening UGT->Rosin UGT->Rosin Key UGT Identified Salvage_enzymes Salvage Pathway (AraK, USP) Salvage_enzymes->UDP_arabinose_salvage Critical Boost p1->this compound Attach Arabinose p2->this compound SlUGT91R1

This diagram summarizes the complete workflow from basic precursors to the final product, this compound, highlighting the critical engineered steps (green arrows) that lead to high-level production.

References

purification challenges Rosavin separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the primary challenges in obtaining high-purity Rosavin? The main challenges stem from its low natural abundance and the complexity of the plant matrix. This compound is found in relatively low concentrations (typically 0.08% to 0.6%) in its primary source, Rhodiola rosea L. [1] [2]. Furthermore, the plant contains over a hundred other compounds, including structurally similar phenylpropanoid analogs like Rosarin and Rosin, making selective separation difficult and costly [1] [2].

  • FAQ 2: Which purification techniques are most effective for this compound? Advanced chromatography techniques are the most effective. Research highlights several methods:

    • Macroporous Adsorption Resin: This is a highly effective and scalable method, reported to increase this compound content from 3.00% to 68.76% with a recovery rate of 85.44% [1] [2].
    • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid separation technique avoids irreversible adsorption losses. It has been used to isolate this compound with 97% purity from a methanolic extract [1] [2].
    • Flash Chromatography: Using techniques like a polyamide column in series with a macroporous resin flash column, purities of 98.2% have been achieved [1] [2].
  • FAQ 3: Are there alternatives to purification from plant material? Yes, due to the challenges of plant extraction, both chemical and biological synthesis routes have been developed. These methods aim to provide a more reliable and scalable supply of this compound. Chemical synthesis routes have been established using starting materials like glucose and cinnamyl alcohol, and more recently, biosynthesis using engineered E. coli has been successfully demonstrated [1] [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery yield during purification Compound loss from irreversible adsorption to solid-phase media. Switch to High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid method that minimizes adsorption losses [1] [2].
Inability to separate this compound from Rosarin/other analogs The structural similarity of rosavins leads to co-elution. Optimize the chromatographic method. Use macroporous adsorption resin or a series of columns (e.g., polyamide + resin) for higher selectivity [1] [2].
Low initial concentration in extract Inefficient initial extraction from plant material. Use 70-75% ethanol as the extraction solvent, which is more effective than water. Alternatively, Natural Deep Eutectic Solvents (NADES) have shown high efficiency for extraction [1] [2].
High cost and complexity of isolation Reliance on complex multi-step purification from plant material. Investigate synthetic pathways (chemical or biological) as an alternative source to circumvent plant-based purification challenges [1] [2].

Methods & Data Summary

The table below summarizes key quantitative data from recent research on this compound extraction and purification to aid in your experimental planning.

Table 1: Summary of this compound Extraction and Purification Methods

Method Key Details Performance (Purity & Yield) Reference
Solvent Extraction 70-75% Ethanol Extracted content: ~969.71 mg/100 g plant material [1] [2]
NADES Extraction Choline Chloride + Tartaric Acid Concentration: ~1000 μg/mL at 60 min [1] [2]
Macroporous Resin Purification Not specified Purity: 68.76% (from 3.00%), Recovery: 85.44% [1] [2]
HSCCC Purification Methanolic extract of root Purity: 97%, Content: 3.4 mg/13.5 g root [1] [2]
Flash Chromatography Polyamide + Macroporous resin columns Purity: 98.2%, Recovery: 60.6% [1] [2]

Experimental Workflow

For a visual guide, the following diagram outlines the two primary pathways for obtaining this compound, integrating both traditional and modern approaches.

rosavin_workflow cluster_path1 Pathway A: Plant Extraction & Purification cluster_path2 Pathway B: Synthesis Start Start: Plant Material (Rhodiola rosea L. root) A1 Extraction (Solvent: 70-75% Ethanol or NADES) Start->A1 B1 Chemical or Biological Synthesis Start->B1 Alternative Route End End: Pure this compound A2 Crude Extract A1->A2 A3 Purification A2->A3 A4 Macroporous Resin A3->A4 High Scalability A5 Flash Chromatography A3->A5 High Purity A6 HSCCC A3->A6 Minimal Adsorption A4->End A5->End A6->End B1->End

References

Rosavin Production Methods for Scaling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary methods for obtaining Rosavin, which is crucial for selecting a scale-up strategy.

Method Key Features Reported Yield / Efficiency Remarks on Scalability

| Plant Extraction [1] | Traditional method from Rhodiola rosea rhizomes. | - Content in plants: 0.08% - 0.6% [1]

  • 70-75% ethanol extraction: ~970 mg/100 g dry weight [1]
  • NADES extraction: ~1000 μg/mL [1] | Limited by slow plant growth (4-6 years), endangered species status, and complex purification. | | Chemical Synthesis [1] | Multi-step synthesis from sugar and alcohol precursors. | - Early method (2006): 4 steps, complex raw materials [1].
  • Newer method (2021): 7 steps, 15.92% overall yield, milder conditions [1]. | Potential for scale-up with improved, cheaper routes. Requires expertise in organic synthesis. | | Biosynthesis [1] | Uses engineered microorganisms (e.g., E. coli). | Successful production of this compound analogs demonstrated [1]. | Emerging technology with high potential for sustainable and scalable industrial production. | | Precursor Feeding in In Vitro Cultures [2] [3] | Adding biosynthetic precursors to plant cultures to boost yield. | - Cinnamyl alcohol: Increased rosin (13.8x) and This compound (6.9x) [2] [3].
  • Cinnamaldehyde: Increased rosin (92.7x) and This compound (8.0x), triggered rosarin production [2] [3]. | Highly effective for enhancing yield in a controlled, sustainable system less constrained by natural plant growth. |

Experimental Protocol: Enhancing this compound Yield via Precursor Feeding

This detailed methodology, based on recent research, can be implemented at a laboratory scale to significantly increase this compound accumulation in Rhodiola rosea cultures [2] [3].

  • Plant Material Preparation:

    • Sterilization and Germination: Surface-sterilize mature Rhodiola rosea seeds using 40% (v/v) NaOCl for 7 minutes, followed by a 30-second immersion in 70% (v/v) ethanol. Rinse three times with sterile distilled water [3].
    • Culture Conditions: Germinate seeds on half-strength Murashige and Skoog (MS) medium, solidified with plant agar, and supplemented with 25 g/L sucrose. Adjust pH to 5.8 before autoclaving. Maintain cultures at 24°C with a 16-hour light/8-hour dark photoperiod [3].
    • Preparation for Experiment: Subculture plantlets every 3-4 weeks. Use well-rooted plants, approximately 6-7 cm tall and 6 months old, for the precursor feeding experiment [3].
  • Precursor Solution Preparation:

    • Prepare stock solutions of the precursors (trans-cinnamic acid, cinnamaldehyde, or cinnamyl alcohol) at a concentration of 2 mM [2] [3].
    • Dissolve trans-cinnamic acid directly in sterile water. For cinnamaldehyde and cinnamyl alcohol, first dissolve a small quantity in a few drops of ethanol, then dilute with sterile water [3].
    • Filter-sterilize all solutions using a 0.22 μm syringe filter [3].
    • Mix the sterile precursor solutions with cooled, autoclaved liquid MS medium to the final working concentration (2 mM) [3].
  • Biotransformation Process:

    • Carefully transfer the selected in vitro plants to glass jars containing 35 mL of the liquid MS medium with the precursor.
    • Include a control group cultured on precursor-free MS medium.
    • In the cited study, treatments were carried out for 1, 2, 4, or 7 days. Harvest root samples at the desired time points [3].
  • Sample Harvest and Analysis:

    • Harvesting: Remove plants from the culture, and wash roots three times with distilled water to remove residual medium and precursor. Separate roots from shoots [3].
    • Drying: Dry the root samples in an oven at 40°C for 24 hours [3].
    • Extraction: Grind 100 mg of dried roots. Extract the powder three times with 2 mL of methanol using an ultrasonic bath for 30 minutes per extraction. Centrifuge the extracts at 14,000 rpm for 5 minutes after each extraction. Combine the supernatants and filter through a 0.22 μm PTFE filter [3].
    • HPLC Analysis: Analyze the filtered extracts using an HPLC system with a C18 column. Use a gradient elution with 0.1% formic acid (eluent A) and acetonitrile (eluent B). The following gradient can be applied: 0 min (5% B) → 30.0 min (19% B) → 35 min (19% B). The flow rate is 1.0 mL/min, and the detection wavelength is 251 nm for rosavins [3].

This workflow maps the entire experimental process from plant preparation to final analysis:

Start Start: In Vitro Plant Preparation P1 Seed Sterilization & Germination Start->P1 P2 Subculture Plantlets P1->P2 P3 Select Well-Rooted Plants (6-7 cm tall, 6 months old) P2->P3 B1 Transfer Plants to Precursor Medium P3->B1 Provides Plant Material Prep Precursor Solution Prep C1 Prepare 2 mM Stock Solutions (trans-Cinnamic Acid, Cinnamaldehyde, Cinnamyl Alcohol) Prep->C1 C2 Filter-Sterilize Solutions (0.22 μm filter) C1->C2 C3 Mix with Liquid MS Medium C2->C3 C3->B1 Provides Treatment Medium Process Biotransformation Process Process->B1 B2 Incubate for Set Duration (1, 2, 4, or 7 days) B1->B2 B3 Include Control Group (No Precursor) B2->B3 A1 Harvest Root Samples B2->A1 After Incubation Period B3->A1 Harvest Control Samples Analysis Sample Harvest & Analysis Analysis->A1 A2 Wash and Separate Roots A1->A2 A3 Dry at 40°C for 24h A2->A3 A4 Grind & Extract with Methanol (Ultrasonic Bath) A3->A4 A5 Filter Extract (0.22 μm PTFE filter) A4->A5 A6 HPLC Analysis (Detect at 251 nm) A5->A6 End End: Data Collection A6->End

General Scale-Up Challenges in Bioprocessing

When moving this compound production from lab to industrial scale, several common bioprocessing challenges must be considered, regardless of the chosen method.

  • Oxygen Transfer: In larger bioreactors, the surface area-to-volume ratio decreases, making oxygen transfer less efficient. This can be a critical limitation for aerobic processes and may require sophisticated aeration systems [4] [5].
  • Shear Stress: Increased agitation and aeration in large tanks can generate shear forces that damage sensitive cells or microorganisms, reducing viability and productivity [4] [5].
  • Mixing and Homogeneity: Achieving a uniform environment for nutrients, pH, and temperature becomes difficult at large scales. Gradients can form, leading to inconsistent product quality and reduced yield [4] [6] [5].
  • Heat Transfer: The metabolic heat generated in a large-volume bioreactor is significant and requires efficient cooling systems to prevent hotspots that could deactivate the biological process [5].
  • Economic and Regulatory Considerations: Scaling up involves high costs for equipment, facilities, and validation. The process must also comply with stringent regulatory requirements to ensure product safety, efficacy, and quality [4].

Strategies and Further Assistance

To tackle scaling challenges, you can consider the following approaches:

  • Define Your Scaling Strategy: Choose between scale-up (using larger single vessels) for high-volume batches like monoclonal antibodies, and scale-out (running multiple small bioreactors in parallel) for patient-specific therapies like autologous cell treatments [6].
  • Utilize Collaboration and Expertise: Leverage resources like M Lab Collaboration Centers, which provide access to experts, training, and non-GMP lab spaces to troubleshoot and optimize your bioprocess before committing to full-scale production [7].
  • Implement Process Analytical Technology (PAT): Use advanced sensors and control systems for real-time monitoring of critical parameters (pH, dissolved oxygen, nutrients) to maintain process consistency and product quality during scaling [4].

References

methods to increase Rosavin in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Rosavin Production

The table below summarizes the core methods, their key findings, and implementation contexts.

Method Key Finding / Improvement Implementation Context

| Precursor Feeding | Cinnamyl alcohol: 13.8-fold increase in rosin, 6.9-fold in this compound. Cinnamaldehyde: 92.7-fold increase in rosin, 8.0-fold in this compound [1]. | Rhodiola rosea whole plants grown in vitro [1]. | | Culture Medium Optimization | Best callus growth (703%) and high phenolic compound production achieved with specific NH4+/K+ and PGR ratios [2]. | Callus cultures of Rhodiola rosea [2]. | | Microbial Synthesis | Production of 7539.1 mg/L of this compound from D-glucose and L-arabinose in a 5-L bioreactor [3]. | Engineered E. coli; a synthetic biology approach [3]. |

Detailed Experimental Protocols

Protocol 1: Precursor Feeding for Whole In Vitro Plants

This protocol is adapted from the study that demonstrated significant boosts in this compound using precursors [1].

  • Step 1: Prepare Plant Material

    • Germination: Surface-sterilize R. rosea seeds and germinate on half-strength MS medium, solidified with plant agar. Maintain at 24°C under a 16/8 hour light/dark photoperiod [1].
    • Growth: Subculture plantlets every 3-4 weeks. Use well-rooted plants approximately 6-7 cm tall after about 6 months [1].
  • Step 2: Prepare Precursor Solutions

    • Use precursors like cinnamyl alcohol or cinnamaldehyde at a final concentration of 2 mM in MS media [1].
    • Dissolve cinnamyl alcohol/cinnamaldehyde in a few drops of ethanol first, then dilute with water. Filter-sterilize the solution using a 0.22 µm filter and mix with cooled, autoclaved MS media [1].
  • Step 3: Biotransformation and Harvest

    • Transfer plants to glass jars containing the precursor-supplemented media.
    • Harvest root samples after 1, 2, 4, or 7 days of treatment.
    • Wash roots thoroughly to remove residual precursor and medium, then dry at 40°C for 24 hours [1].
  • Step 4: Analysis

    • Extract dried, ground roots with methanol using an ultrasonic bath [1].
    • Analyze this compound content via HPLC with a C18 column and a gradient elution of 0.1% formic acid and acetonitrile [1].

The experimental workflow for this precursor feeding process is as follows:

G Start Start: R. rosea Seeds Germination Germinate on ½ MS Medium Start->Germination Growth Grow Plants for 6 Months Germination->Growth Treatment Treat Plants for 1-7 Days Growth->Treatment Prep Prepare 2 mM Precursor Solution Prep->Treatment Harvest Harvest & Dry Roots Treatment->Harvest Analysis HPLC Analysis for this compound Harvest->Analysis

Protocol 2: Optimizing Callus Growth Medium via DoE

This protocol uses Design of Experiments (DoE) to systematically optimize factors for biomass and metabolite production [2].

  • Step 1: Callus Culture Initiation

    • Use explants like cotyledons or hypocotyls.
    • Induce callus formation on media containing a combination of a cytokinin (e.g., BAP) and an auxin (e.g., NAA or 2,4-D) [2].
  • Step 2: Experimental Design for Optimization

    • The DoE approach tests the interacting effects of multiple factors simultaneously [2]. Key factors to optimize include:
      • Mineral Salts: Ratio of NH4+ to K+; concentration of NO3-.
      • Plant Growth Regulators (PGRs): Total concentration of BAP + NAA; ratio of BAP to NAA.
    • The study found optimal conditions for callus growth and phenolic production were an NH4+/K+ ratio of 0.33 and a BAP/NAA ratio of 0.33, with a total PGR concentration of 30 µM [2].
  • Step 3: Elicitation (Optional)

    • To further boost secondary metabolism, add an elicitor like Methyl Jasmonate (MJ) to the optimized culture medium [2].

Troubleshooting Common Issues

  • Problem: Low or No Yield of Rosavins

    • Cause: Many standard R. rosea in vitro cultures do not naturally produce detectable levels of rosavins without specific stimulation [2].
    • Solution: Precursor feeding is essential. The addition of cinnamyl alcohol or cinnamaldehyde is required to trigger and enhance the specific biosynthetic pathway for rosavins [1] [2].
  • Problem: Precursor Toxicity

    • Cause: High concentrations of precursors can be toxic to cells.
    • Solution: Test a range of concentrations. The 2 mM concentration was effective for whole plants [1], but you may need to optimize for your specific culture system. Monitor cell viability.
  • Problem: High Heterogeneity in Results

    • Cause: Uncontrolled variation in culture conditions or non-standardized plant material.
    • Solution: Employ a DoE methodology instead of testing one factor at a time. This helps identify interactions between factors (like minerals and PGRs) and leads to a more robust and optimized process [2].

Future Perspectives: Microbial Synthesis

For very high-level production, engineered microbial factories are a promising alternative. Recent research has successfully engineered E. coli to produce this compound directly from simple sugars (D-glucose and L-arabinose) by reconstructing its biosynthetic pathway [3]. This method achieved extraordinarily high titers of 7539 mg/L in a bioreactor, overcoming the limitations of plant-based cultivation [3].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions and solutions to typical problems encountered in the lab.

Q1: My NADES is too viscous, leading to poor extraction efficiency. What can I do?

  • Cause: High viscosity is a common property of many NADES, which can hinder penetration into the plant matrix and reduce mass transfer.
  • Solution: Adjust the water content in your NADES formulation. Adding 20-40% (w/w) water can significantly decrease viscosity and improve extraction yield without necessarily requiring heat, which might degrade thermolabile compounds [1] [2]. The optimal amount should be determined experimentally for your specific system.

Q2: My HPLC analysis shows no or very low Rosavin content. What might have gone wrong?

  • Cause 1: Use of non-authentic Rhodiola rosea material. this compound is a characteristic marker for Rhodiola rosea L. (RRL), but it is absent or found in very low levels in other, cheaper species (e.g., R. crenulata, R. kirilowii) [1] [3].
    • Solution: Verify the botanical origin of your plant material with a certified supplier. Implement Thin-Layer Chromatography (TLC) or HPLC screening to confirm the presence of this compound, Salidroside, and p-Tyrosol in your raw material before extraction [3].
  • Cause 2: Inefficient extraction solvent or method.
    • Solution: Switch from conventional solvents to a optimized NADES system. As shown in the table below, a Choline Chloride-Tartaric Acid NADES can achieve high this compound concentrations [1]. Ensure you are using an effective method like Ultrasound-Assisted Extraction (UAE) [2].

Q3: How can I make my this compound extraction process more environmentally sustainable?

  • Solution: Adopt the principles of Green Chemistry by using NADES. You can evaluate your method's environmental impact using metrics like AGREE (Agreeable Greenness Score), where NADES-based methods can score significantly higher (e.g., 0.7) than conventional methanolic extraction (e.g., 0.54) [4]. NADES are biodegradable, have low toxicity, and are derived from renewable resources [5].

Experimental Protocols for Key Procedures

Here are detailed methodologies for critical experiments cited in the FAQs and scientific literature.

Protocol 1: Optimized NADES-Ultrasound Assisted Extraction of this compound

This protocol is adapted from procedures used for this compound and similar compounds like Naringin [1] [2].

  • Objective: To efficiently extract this compound from Rhodiola rosea root and rhizome powder using a green NADES-UAE approach.
  • Materials:
    • Plant Material: Dried, powdered root/rhizome of authentic Rhodiola rosea L.
    • Chemicals: Choline Chloride (HBA), Tartaric Acid (HBD), Deionized water [1].
    • Equipment: Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W), analytical balance, hotplate stirrer, vacuum filtration setup, HPLC system for analysis [2].
  • Procedure:
    • NADES Preparation: Combine Choline Chloride and Tartaric Acid at a predetermined molar ratio in a glass flask. Heat the mixture in an oil bath at 80°C with constant stirring at 500 rpm for 30-60 minutes until a clear, homogeneous liquid forms [1] [2].
    • Water Adjustment: Add 30-40% (w/w) deionized water to the NADES to reduce its viscosity [2].
    • Extraction: Weigh 0.1 - 0.2 g of powdered plant material into a glass vial. Add NADES at a solid-to-liquid ratio of 1:60 to 1:65 (w/v) [1] [2]. Seal the vial and place it in the ultrasonic bath.
    • Ultrasonication: Extract for 40-60 minutes at a controlled temperature of 60°C [1] [2].
    • Separation & Analysis: After extraction, dilute the mixture with deionized water, filter through a 0.22 µm membrane, and analyze the filtrate for this compound content using HPLC [3] [2].
Protocol 2: Quality Control of Rhodiola Raw Material via TLC

This protocol is based on quality control methods used to detect adulteration [3].

  • Objective: To quickly screen raw plant material for the presence of the authenticity marker this compound.
  • Materials: TLC plates, 70% Methanol (for extraction), TLC developing chamber, this compound standard, appropriate visualizing reagents (e.g., Anisaldehyde-Sulfuric acid) [3].
  • Procedure:
    • Extract Preparation: Extract a small sample of the powdered plant material with 70% methanol via maceration [3].
    • Spotting: Spot the sample extract and a this compound standard solution on the TLC plate.
    • Development: Develop the plate in an appropriate mobile phase within a saturated chamber.
    • Visualization: Dry the plate and visualize under UV light (254 nm) and after derivatization with the chosen reagent. The presence of this compound in the sample is confirmed by a spot at the same hRF value (e.g., ~24) as the standard [3].

Data Summary Tables for Easy Comparison

Table 1: Comparison of NADES Formulations for Bioactive Compound Extraction

This table synthesizes data from successful NADES applications for this compound and other compounds to guide solvent selection [1] [2] [4].

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Target Compound Reported Performance
Choline Chloride Tartaric Acid Information Missing This compound Concentration reached ~1000 µg/mL [1]
Choline Chloride Levulinic Acid Information Missing Naringin Yield of 4.7%, higher than methanol [2]
Choline Chloride Lactic Acid Information Missing Anthraquinones High extraction efficiency [2]
Sorbitol Citric Acid, Glycine 6 M : 60 mM : 300 mM Total Phenolics High extraction efficiency in some matrices [4]
Table 2: Key Parameters for Optimizing NADES-UAE

This table summarizes critical parameters to optimize during method development, based on experimental findings [1] [2].

Parameter Recommended Range Impact on Extraction
Water Content 30 - 40% (w/w) Critical for reducing viscosity; higher content can increase yield but may decrease solvent strength [2].
Solid-to-Liquid Ratio 1:60 - 1:65 (w/v) Affects the concentration gradient and mass transfer; too high a ratio can lead to saturation [2].
Extraction Temperature 50 - 60 °C Higher temperature reduces viscosity and increases solubility/kinetics, but must be balanced against compound degradation [1] [2].
Extraction Time 40 - 60 min Required for the process to reach equilibrium; ultrasonic assistance significantly reduces time compared to maceration [1] [2].
Ultrasonic Power 200 - 300 W Higher power improves cell wall disruption and cavitation, but may generate excess heat [2].

Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core experimental and troubleshooting processes.

NADES Extraction Optimization Workflow

This diagram outlines the logical flow for developing and optimizing a NADES-based extraction method.

NADES_Optimization NADES Extraction Optimization Workflow Start Start Method Development NADES_Select Select HBA & HBD (e.g., Choline Chloride, Tartaric Acid) Start->NADES_Select NADES_Prep Prepare NADES (Heat & Stir) NADES_Select->NADES_Prep Param_Opt Optimize Extraction Parameters NADES_Prep->Param_Opt Single_Factor Single-Factor Experiments (Water %, S/L Ratio, Time, Temp, Power) Param_Opt->Single_Factor RSM Response Surface Methodology (RSM) Single_Factor->RSM Validate Validate Optimized Method RSM->Validate End Scaled-up Extraction Validate->End

This compound QC & Troubleshooting Pathway

This diagram provides a clear, step-by-step guide for diagnosing low this compound yield, directly addressing a key FAQ.

Rosavin_Troubleshooting This compound QC & Troubleshooting Pathway Start Low this compound Yield Q_RawMaterial Raw Material Authenticity Verified? Start->Q_RawMaterial Q_NADES_Viscous Is NADES too viscous? Q_RawMaterial->Q_NADES_Viscous Yes Act_VerifyMaterial Perform TLC/HPLC QC on Raw Material Q_RawMaterial->Act_VerifyMaterial No Q_Params_Opt Parameters Optimized via RSM? Q_NADES_Viscous->Q_Params_Opt No Act_AdjustWater Adjust Water Content (30-40% w/w) Q_NADES_Viscous->Act_AdjustWater Yes Act_Optimize Return to Parameter Optimization Workflow Q_Params_Opt->Act_Optimize No Act_CheckProtocol Re-check NADES preparation and extraction protocol Q_Params_Opt->Act_CheckProtocol Yes Act_VerifyMaterial->Q_NADES_Viscous Material OK Act_AdjustWater->Q_Params_Opt

References

countercurrent chromatography Rosavin purification

Author: Smolecule Technical Support Team. Date: February 2026

A Standardized HPCCC Method for Rosavin

For fast and efficient isolation of this compound and other constituents from a complex Rhodiola rosea extract, the following HPCCC method has been successfully established [1] [2].

Key Parameters of the HPCCC Separation:

Parameter Specification
Sample Standardized Rhodiola rosea root and rhizome extract (SHR-5) [1].
Solvent System Ethyl acetate / n-butanol / water [1] [2].
Elution Mode Three-stage gradient elution in reversed-phase mode (the lower, aqueous phase was used as the mobile phase) [1].
Gradient Program 1 : 4 : 5 → 2 : 3 : 5 → 3 : 2 : 5 (ethyl acetate / n-butanol / water) [1].
Outcome Fractionation of the complex extract in a single step, requiring only one additional orthogonal purification to isolate 12 constituents, including this compound, Rosarin, Rosin, and Salidroside [1].

The workflow for this purification process is summarized below:

rosavin_hpccc_workflow Start Start: Rhodiola rosea Crude Extract Solvent Prepare Solvent System: Ethyl Acetate / n-Butanol / Water Start->Solvent Gradient Set Three-Stage Gradient: 1:4:5 → 2:3:5 → 3:2:5 Solvent->Gradient Mode Set Reversed-Phase Mode (Aqueous Phase as Mobile Phase) Gradient->Mode Run Run HPCCC Separation Mode->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions (e.g., HPLC) Collect->Analyze Ortho Perform One Additional Orthogonal Purification Analyze->Ortho Pure Obtain Pure this compound Ortho->Pure

Troubleshooting Common HPCCC Issues

Here are solutions to frequently encountered problems when performing CCC separations in general and for this method specifically.

Problem & Phenomenon Possible Causes Solutions & Recommendations

| Poor Stationary Phase Retention (Sf) Low volume of stationary phase in column. | High flow rate disrupting equilibrium [3]. Extreme solvent composition (e.g., very low interfacial tension) [3]. Incorrect mobile phase identity in chosen elution mode. | Reduce mobile phase flow rate [3]. Adjust solvent system to increase interfacial tension/settling time [3]. Verify head-tail and phase identity for correct setup [3]. | | Poor Peak Resolution Inadequate separation of compounds. | Sample overloaded. Inappropriate solvent system (KDGradient too steep. | Reduce sample load. Optimize solvent system so KDFlatten gradient profile or use isocratic elution. | | Excessive Separation Time Run time is impractically long. | Flow rate is too low. Solvent system causing slow compound partitioning. | Slightly increase flow rate while monitoring Sf retention. Consider a different solvent system with faster settling time. |

Alternative and Complementary Methods

While HPCCC is highly effective, other methods are also used for this compound purification, which can serve as a standalone technique or a subsequent orthogonal step.

Macroporous Adsorption Resins offer a simpler, low-cost option suitable for large-scale industrial production [4].

Key Steps for Resin Purification:

  • Resin Selection: HPD-200 resin showed the best adsorption/desorption performance for this compound [4].
  • Adsorption: Load the crude Rhodiola rosea extract in water onto the resin column.
  • Washing: Use distilled water to remove impurities like polysaccharides and proteins.
  • Elution: Recover this compound with a 20% ethanol solution [4].

This method can increase the this compound content in the product from 3.00% to over 68% with a high recovery rate of 85.44% [5] [4]. The workflow is as follows:

resin_workflow A Crude Extract Solution B Load onto HPD-200 Resin Column A->B C Wash with Water (Removes sugars, proteins) B->C D Elute with 20% Ethanol C->D E Collect Eluate (Enriched this compound Fraction) D->E F Concentrate & Dry E->F G Final this compound Product F->G

References

Rosavin vs salidroside biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Rosavin: Key Experimental Data & Protocols

This compound shows significant promise in bone health and neuroprotection research. Below is a summary of critical experimental findings and the methodologies used to obtain them.

Study Focus Experimental Model Key Findings Detailed Protocol & Methodology

| Bone Formation [1] [2] | In vitro: Human Osteoblasts (HOBs); Bone Marrow Mesenchymal Stem Cells (BMMSCs). In vivo: Mouse model of postmenopausal osteoporosis. | - ↑ BMP-2 expression (37% on day 21 with 100µM) [1].

  • ↑ Osteoblast confluence & cuboidal morphology [1].
  • ↑ Bone mineral density (BMD); ↓ bone resorption markers (CTX-1, RANKL) [2]. | Cell Culture: HOBs treated with 50 µM or 100 µM this compound for 21 days in a mineralization medium [1]. BMP-2 Measurement: Quantified by ELISA on days 0, 7, 14, and 21 [1]. Osteoblast Activity: Cell morphology and confluence assessed via phase-contrast microscopy; collagen production assessed via Sirius Red staining [1]. | | Neuroprotection [3] | In vivo: Rat model of ischemic stroke (Middle Cerebral Artery Occlusion, MCAO). | - ↓ Cerebral infarct volume by ~50% (80 mg/kg dose) [3].
  • Improved neurological and memory deficits.
  • Mechanism: Activated HIF-1α/VEGF signaling pathway. | Animal Model: SD rats subjected to MCAO surgery [3]. Treatment: this compound (20, 40, 80 mg/kg) administered intraperitoneally for 7 days post-surgery [3]. Infarct Analysis: T2-weighted magnetic resonance imaging (MRI) at 7.0 T [3]. Pathway Analysis: Western blot and immunofluorescence for HIF-1α and VEGF expression [3]. | | Anti-inflammation [4] | In vitro/vivo: LPS-induced models of Acute Lung Injury (ALI) in RAW264.7 cells, A549 cells, and mice. | - ↓ LPS-induced production of NO, ROS, TNF-α, and IL-6 [4].
  • Ameliorated histopathological lung damage in mice.
  • Mechanism: Inhibited TLR-4/NF-κB/MAPK signaling pathways. | Cell Assays: RAW264.7 macrophages pre-treated with this compound (16-64 µM) for 1h, then stimulated with LPS (1 µg/mL) [4]. Viability Test: MTT assay to determine non-toxic doses [4]. Pathway Analysis: Western blot for TLR-4, NF-κB p65, COX-2; immunofluorescence for p65 nuclear translocation [4]. |

Salidroside: Key Experimental Data & Protocols

Salidroside research extensively covers anti-aging, cardioprotection, and neuroprotection. The table below outlines foundational experimental data.

Study Focus Experimental Model Key Findings Detailed Protocol & Methodology

| Anti-Cellular Senescence [5] | In vitro: D-gal/H2O2-induced cardiomyocyte senescence model. | - Reduced senescence-associated β-galactosidase (SA-β-gal) activity.

  • ↓ Expression of senescence markers p16, p21, and p53.
  • Mechanism: Activated AMPK signaling pathway and repaired DNA damage. | Senescence Model: Cardiomyocytes induced with D-galactose and H2O2 [5]. Senescence Assessment: SA-β-gal staining kit [5]. Marker Analysis: Western blot for p16, p21, p53 [5]. Mechanism: Western blot, ELISA, and flow cytometry for AMPK pathway and DNA damage markers [5]. | | Cardioprotection [6] | In vitro/vivo: Models of cardiac hypoxia and ischemia-reperfusion (I/R) injury. | - Inhibited cardiomyocyte apoptosis.
  • Improved mitochondrial function and energy metabolism.
  • Mechanism: Regulated PI3K/AKT/HIF-1α and miR-378a-3p/IGF-1R pathways. | Hypoxia Model: Cardiomyocytes treated with CoCl₂ to simulate chemical hypoxia [6]. Apoptosis Assay: Analysis of apoptotic pathways (Fas-dependent, mitochondria-dependent) [6]. Pathway Analysis: Western blot for key proteins in PI3K/AKT/HIF-1α and other pathways [6]. | | Immunomodulation & Neuroprotection [7] | In vivo: Rat model of Experimental Autoimmune Neuritis (EAN). | - Reduced neurological deficits and histopathological damage.
  • Restored Th1/Th17-Treg immune balance; promoted M1 to M2 macrophage polarization.
  • Mechanism: Modulated neuroinflammation via PI3K/AKT signaling, inhibiting NF-κB. | Animal Model: EAN induced in rats [7]. Treatment: Salidroside (100 mg/kg/day) administered intragastrically [7]. Immune Analysis: Flow cytometry for T-cell subsets and macrophage phenotypes [7]. Pathway Analysis: Western blot for PI3K/AKT and NF-κB pathway components (IκBα, p65) [7]. |

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound and salidroside are mediated through their interactions with specific cellular signaling pathways. The diagrams below summarize the key mechanisms for each compound.

This compound Signaling Pathways

RosavinPathways cluster_bone Bone Formation cluster_inflam Anti-inflammation cluster_neuro Neuroprotection (Ischemic Stroke) This compound This compound BMP2 ↑ BMP-2 Expression This compound->BMP2 Stimulates LPS_TLR4 LPS/TLR-4 This compound->LPS_TLR4 Antagonizes HIF1a Activates HIF-1α This compound->HIF1a Osteoblast Osteoblast Differentiation & Bone Formation BMP2->Osteoblast Runx2 ↑ Runx2 / OCN Osteoblast->Runx2 NFkB_MAPK Inhibits NF-κB & MAPK Pathways LPS_TLR4->NFkB_MAPK Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB_MAPK->Cytokines Induces VEGF ↑ VEGF Expression HIF1a->VEGF NeuroProt Neuroprotective Effects VEGF->NeuroProt

This diagram illustrates the primary signaling pathways through which this compound exerts its documented effects.

Salidroside Signaling Pathways

SalidrosidePathways cluster_aging Anti-aging / Senescence cluster_protect Cardio/Neuro Protection cluster_immune Immunomodulation Salidroside Salidroside AMPK Activates AMPK Salidroside->AMPK PI3K_Akt Activates PI3K/AKT Salidroside->PI3K_Akt NFkB Inhibits NF-κB Pathway Salidroside->NFkB DNArepair Promotes DNA Repair AMPK->DNArepair Senescence ↓ Senescence Markers (p16, p21, p53) DNArepair->Senescence HIF1a Modulates HIF-1α PI3K_Akt->HIF1a Apoptosis Inhibits Apoptosis & Protects Cells HIF1a->Apoptosis Macrophage M1 to M2 Macrophage Polarization NFkB->Macrophage ImmuneBalance Restores Immune Homeostasis Macrophage->ImmuneBalance

This diagram illustrates the primary signaling pathways through which salidroside exerts its documented effects.

Research Implications and Future Directions

The experimental data reveals a compelling picture of two compounds with distinct therapeutic specializations:

  • For bone-related disorders like osteoporosis, This compound appears to be the more promising candidate due to its direct and potent dual action on osteoblasts and osteoclasts [1] [2].
  • For age-related diseases, cardiovascular protection, and immunomodulation, Salidroside has a broader and more deeply studied profile, showing efficacy against cellular senescence and hypoxic damage [5] [6] [7].

A critical consideration for future research is bioavailability and dosing. Most studies, especially on this compound, are conducted in vitro, and effective concentrations (e.g., 50-100 µM) may be challenging to achieve in vivo [1]. Furthermore, since these compounds are often administered together in Rhodiola extracts, investigating potential synergistic effects is a logical and valuable next step.

References

Dual-Acting Efficacy of Rosavin in Osteoporosis Models

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key experimental findings from preclinical studies on Rosavin.

Table 1: Inhibitory Effects of this compound on Osteoclastogenesis (Bone Resorption)

Experimental Model Key Findings Concentrations/Doses Tested Citation
In vitro: BMMCs and RAW 264.7 cells ↓ Number of TRAP-positive osteoclasts; ↓ expression of TRAP, Cathepsin K, MMP-9, CTR, TRAF-6, RANK; Disruption of F-actin ring formation 1.25, 2.5, 5 µM [1] [2]
In vitro: BMMCs and RAW 264.7 cells Inhibition of RANKL-induced NF-κB and MAPK (ERK, p38, JNK) signaling pathways; ↓ NFATc1 expression 1.25, 2.5, 5 µM [1] [3] [2]
In vivo: Ovariectomized (OVX) mice (Postmenopausal Osteoporosis model) Alleviated bone loss; ↓ serum levels of bone resorption markers (CTX-1, TRACP5b) Not specified in excerpts [3] [4]

Table 2: Promotive Effects of this compound on Osteogenesis (Bone Formation)

Experimental Model Key Findings Concentrations/Doses Tested Citation
In vitro: Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) ↑ Osteoblast differentiation; ↑ Expression of osteogenic genes (Runx2, Osteocalcin) 1.25, 2.5, 5 µM [1] [3] [2]
In vitro: Human Osteoblasts (HOBs) ↑ Expression of BMP-2, a key osteogenic protein; Higher culture confluence 50 and 100 µM [5]
In vivo: Ovariectomized (OVX) mice ↑ Bone Mineral Density (BMD); ↑ Percentage of active osteoblasts in bone tissue; ↑ serum ALP (a bone formation marker) Not specified in excerpts [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies used in the cited literature.

1. In Vitro Osteoclastogenesis Assay

  • Cell Sources: Bone marrow monocyte cells (BMMCs) isolated from C57BL/6 mice or murine RAW 264.7 macrophage cell line [1] [2].
  • Differentiation Induction: Cells are cultured in medium containing Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast formation [1] [2].
  • Treatment: Cells are co-treated with various concentrations of this compound.
  • Outcome Measurement:
    • TRAP Staining: Used to identify and count mature osteoclasts (TRAP-positive multinucleated cells) [1] [2].
    • F-Actin Staining: Visualizes the actin rings, which are specialized structures for bone resorption in mature osteoclasts [1] [2].
    • PCR Analysis: Measures the expression of osteoclast-specific genes [1].
    • Western Blotting: Evaluates the activation (phosphorylation) of proteins in the NF-κB and MAPK pathways [1] [2].

2. In Vitro Osteogenesis Assay

  • Cell Source: Bone marrow mesenchymal stem cells (BMSCs) isolated from C57BL/6 mice [1] [2] or commercial Human Osteoblasts (HOBs) [5].
  • Differentiation Induction: Cells are cultured in a mineralization medium, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone [1] [5].
  • Treatment: Cells are treated with this compound for the duration of the differentiation process.
  • Outcome Measurement:
    • Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation [1] [2].
    • Alizarin Red Staining: Detects calcium deposits, indicating late-stage matrix mineralization [1] [2].
    • ELISA: Used to quantify the secretion of BMP-2 in the culture medium [5].
    • PCR Analysis: Measures the expression of osteoblast-specific genes [1].

3. In Vivo Efficacy Study

  • Animal Model: Ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis [1] [3].
  • Intervention: Mice are treated with this compound for a specific period post-ovariectomy.
  • Outcome Measurement:
    • Bone Mineral Density (BMD): Measured using micro-CT or similar techniques [3].
    • Serum Biomarkers: Levels of bone resorption markers and bone formation markers are analyzed [3] [4].
    • Bone Histomorphometry: Analysis of bone tissue sections to quantify osteoclast and osteoblast numbers [3].

This compound's Mechanism of Action in Bone Metabolism

The following diagram illustrates the key signaling pathways through which this compound exerts its dual-acting effects on bone cells, based on the experimental data.

G cluster_0 Osteoclast Inhibition cluster_1 Osteoblast Promotion RANKL RANKL RANK RANK RANKL->RANK Osteoclast Mature Osteoclast Formation SignalingCascade Downstream Signaling (NF-κB & MAPK pathways) RANK->SignalingCascade NFATc1 NFATc1 SignalingCascade->NFATc1 OsteoclastGenes Osteoclast-Specific Genes (TRAP, Cathepsin K, MMP-9) NFATc1->OsteoclastGenes OsteoclastGenes->Osteoclast This compound This compound This compound->SignalingCascade Inhibits This compound->NFATc1 Inhibits BMP2 BMP-2 Expression This compound->BMP2 Promotes OsteoblastGenes Osteoblast-Specific Genes (Runx2, Osteocalcin) BMP2->OsteoblastGenes Osteoblast Osteoblast Differentiation & Mineralization OsteoblastGenes->Osteoblast

Research Implications and Context

  • Dual-Action Profile: this compound's ability to target both osteoclasts and osteoblasts is significant. Many current treatments are primarily anti-resorptive (e.g., bisphosphonates) or anabolic (e.g., teriparatide), but few single agents demonstrate both effects [3] [6].
  • Research Gaps: The existing data is primarily from preclinical studies (mouse models and cell cultures). While one study used human osteoblasts [5], robust clinical trials in humans are needed to confirm efficacy, safety, and appropriate dosing in patients.
  • Comparative Potential: The dual mechanism is conceptually similar to romosozumab, a recognized osteoporosis treatment that also inhibits bone resorption and promotes formation [7]. This positions this compound as a potential natural product-derived candidate with a similar profile, though direct head-to-head comparisons are not available.

References

Documented Anti-inflammatory & Therapeutic Effects of Rosavin

Author: Smolecule Technical Support Team. Date: February 2026

Health Area / Condition Observed Effects (Rosavin) Proposed Mechanisms Relevant Experimental Models
Neuroinflammation Inhibition of IL-6 & TNF-α secretion [1] Dose-dependent suppression of pro-inflammatory cytokines [1] LPS-stimulated BV2 microglial cells (in vitro) [1]
Liver Disease (NASH) Attenuated hepatic inflammation & fibrosis; Reduced IL-6, TNF-α, and caspase-3 [2] Modulated hepatic cell death-related RNA panel (HSPD1/TNF/MMP14/ITGB1 mRNAs, miRNA-6881-5P, lnc-SPARCL1-1:2) [2] High sucrose high fat (HSHF) diet-induced NASH rat model (in vivo) [2]
Metabolic Disease (T2DM) Reduced inflammation in liver & kidney; Improved insulin resistance [3] Suppressed cGAS-STING pathway; Enhanced autophagy [3] HFD/STZ-induced T2DM rat model (in vivo) [3]
Bone Health Increased BMP-2 expression; Promoted osteoblast proliferation [4] [5] Enhanced expression of Bone Morphogenetic Protein-2 (BMP-2), a key regulator of osteogenesis [4] [5] Human Osteoblast (HOB) cultures (in vitro) [4] [5]

Key Experimental Protocols from the Cited Research

To help you evaluate the quality of the data, here are the methodologies from some of the key studies:

  • Phytochemical Analysis & Neuroinflammation (BV2 Microglial Model) [1]: The anti-neuroinflammatory effect was evaluated in an in vitro model. Lipopolysaccharide (LPS)-stimulated BV2 microglial cells were treated with this compound. The secretion of inflammatory cytokines IL-6 and TNF-α was subsequently measured to assess the compound's efficacy [1].
  • NASH Rat Model [2]: The in vivo study used a High Sucrose High Fat (HSHF) diet to induce NASH in rats. The treated groups then received daily doses of this compound (10, 20, or 30 mg/kg) for four weeks. Efficacy was assessed through liver function tests, histological examination of liver tissues (H&E staining), and analysis of RNA expression panels related to hepatic cell death [2].
  • T2DM Rat Model [3]: Type 2 diabetes was induced in rats using a combination of a High-Fat Diet (HFD) and Streptozotocin (STZ). The treatment groups received this compound (10, 20, or 30 mg/kg daily) for four weeks. Researchers then analyzed metabolic parameters (blood glucose, insulin), tissue damage, and the expression of genes in the cGAS-STING pathway and autophagy signaling [3].

This compound's Anti-inflammatory Mechanisms of Action

The experimental data suggest that this compound does not work through a single target but exerts its anti-inflammatory effects via multiple pathways, which is characteristic of many phytochemicals. The following diagram synthesizes the key mechanisms identified across the studies.

Interpretation and Research Gaps

  • Focus on Mechanisms, Not Direct Comparisons: The available research is primarily focused on elucidating this compound's standalone mechanisms and efficacy in various disease models. There is a significant lack of studies that directly pit this compound against a standard anti-inflammatory drug (like dexamethasone or NSAIDs) in an equivalent experimental setup.
  • Consider the Source and Quality: One analysis of commercial products claiming to contain Rhodiola rosea found that nearly 60% did not contain the declared amount of marker compounds, with this compound absent in many products [1]. This highlights the importance of sourcing high-quality, well-characterized material for both research and potential therapeutic use.
  • The "Standard Drug" is Context-Dependent: The choice of an appropriate "standard drug" for comparison would depend heavily on the specific disease context. For example, a comparison in a NASH model would require different standard therapeutics than a model of neuroinflammation or osteoporosis.

References

Comparison of Rosavin Extraction & Synthesis Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key methods for obtaining Rosavin, based on recent research:

Method Key Description / Raw Material Typical this compound Yield / Purity Key Advantages Key Disadvantages / Challenges
Ethanol Extraction [1] [2] Dried Rhodiola rosea root powder with 70-75% ethanol. ~969.71 mg/100 g dried plant material [1] [2]. Established, simple, uses common solvents. Lower purity; requires further purification; yield depends on plant source quality [1].
NADES Extraction [1] [2] Rhodiola rosea with Choline Chloride-Tartaric Acid solvent. Concentration reached ~1000 μg/mL at 60 min [1] [2]. "Green"/environmentally friendly; high efficiency for concentration. Emerging method; requires optimization for large-scale use.
Macroporous Resin Purification [1] [2] Further purification of crude extracts. Purity increased from 3.00% to 68.76%; recovery rate of 85.44% [1] [2]. Highly effective for purity; suitable for industrial production. Multi-step process; adds complexity to the overall workflow.
Chemical Synthesis [1] [2] E.g., Glucose, Arabinopyranose, Cinnamyl alcohol. Overall yield of 15.92% reported for one 7-step route [1] [2]. Independent of plant sources; allows large-scale production. Complex multi-step synthesis; requires expertise and purification.
Biological Synthesis [1] [2] Engineered E. coli expression systems. Successful production of natural this compound analogs [1] [2]. Sustainable and potentially low-cost; uses fermentation. Early-stage research; not yet established for industrial use.

Detailed Experimental Protocol: Macroporous Resin Purification

This protocol, detailed by Yang Q. et al., outlines the steps following an initial ethanol extraction to achieve high-purity this compound [1] [2]. The workflow is as follows:

Key Experimental Details [1] [2]:

  • Objective: To separate and purify this compound from a crude Rhodiola rosea extract.
  • Methodology: The process utilizes the high physical adsorption capacity of macroporous adsorption resin. The crude extract is passed through a flash column packed with the resin. After adsorption, impurities are washed away, and finally, this compound is eluted with a suitable solvent.
  • Outcome: This method significantly increased the this compound content from an initial 3.00% in the crude extract to 68.76% in the final product, with a high recovery rate of 85.44%. This demonstrates its effectiveness for industrial-scale purification.

Key Considerations for Researchers

Based on the available literature, here are some critical points to guide your method selection:

  • Source Material is Critical: The this compound content in plants varies widely (0.08% to 0.6%) and is considered a characteristic marker specifically for Rhodiola rosea L., as it is absent in other common species like R. crenulata [1] [2]. Proper botanical identification is essential.
  • Addressing Market Challenges: Due to the low natural abundance and complex extraction, the market price of this compound is high. This drives research into synthetic routes (both chemical and biological) as promising alternatives for scalable production [1] [2].
  • Quality Control is Non-Trivial: Studies note that commercial Rhodiola supplements are sometimes adulterated with cheaper species or lack the advertised markers [3] [4]. Rigorous quality control using techniques like HPLC-DAD is necessary to verify the presence and quantity of this compound in your extracts [3] [5].

The field of this compound extraction is evolving, with a clear trend towards developing more efficient and sustainable methods. The best choice depends heavily on your specific research goals, available resources, and desired purity.

References

Rosavin mechanism of action NF-κB MAPK validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

Condition / Disease Model Effect on NF-κB Pathway Effect on MAPK Pathway Key Experimental Findings & Downstream Effects

| Postmenopausal Osteoporosis [1] [2] [3] | Inhibits phosphorylation of p65 and IκBα; blocks p65 nuclear translocation [2] [3]. | Inhibits RANKL-induced phosphorylation of ERK, p38, and JNK [1] [2]. | • Downregulates osteoclast genes: TRAP, cathepsin K, MMP-9, CTR [1] [2]. • Reduces osteoclast F-actin ring formation [1] [2]. • Promotes osteoblast differentiation & increases BMP-2, Runx2, OCN [1] [4]. | | Acute Lung Injury (ALI) [5] [6] | Attenuates LPS-induced activation of TLR-4/NF-κB; reduces p65 nuclear translocation [5] [6]. | Inhibits LPS-induced MAPK pathway activation [5] [6]. | • Decreases pro-inflammatory cytokines: TNF-α, IL-6, IL-1β [5] [6]. • Reduces oxidative stress and ROS production [6]. | | Neuroinflammation [7] | Associated with inhibition of NF-κB phosphorylation [7]. | Information not specified in search results. | Shows inhibitory effects on β-amyloid oligomer-induced damage in microglia [7]. |

The following diagram synthesizes findings from multiple studies to illustrate how rosavin simultaneously targets the NF-κB and MAPK pathways to produce its anti-osteoclastogenic and anti-inflammatory effects.

rosavin_mechanism RANKL RANKL RANK RANK RANKL->RANK LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 RANK->TRAF6 TLR4->TRAF6 NF_kB_Pathway NF-κB Pathway (Inhibition of IκBα/p65 phosphorylation & nuclear translocation) TRAF6->NF_kB_Pathway MAPK_Pathway MAPK Pathway (Inhibition of ERK, p38, JNK phosphorylation) TRAF6->MAPK_Pathway NFATc1 NFATc1 (Reduced expression) NF_kB_Pathway->NFATc1 Inflammation ↓ Inflammation ↓ Cytokine Production NF_kB_Pathway->Inflammation MAPK_Pathway->NFATc1 Osteoclastogenesis ↓ Osteoclastogenesis ↓ Bone Resorption NFATc1->Osteoclastogenesis This compound This compound This compound->NF_kB_Pathway Inhibits This compound->MAPK_Pathway Inhibits

This compound's Dual Inhibition of NF-κB and MAPK Signaling

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here is a summary of the key methodologies used in the cited literature.

In Vitro Osteoclastogenesis and Signaling Assays [2]
  • Cell Models: Primary Bone Marrow Macrophages (BMMs) or RAW 264.7 murine macrophage cell line.
  • Osteoclast Differentiation: Cells are stimulated with RANKL (100 ng/mL) and M-CSF (30 ng/mL) for 5-7 days to induce osteoclast formation.
  • This compound Treatment: Typically applied at concentrations ranging from 1.25 to 5 µM, often added one day after RANKL stimulation.
  • Key Readouts:
    • TRAP Staining: To identify and count mature, TRAP-positive osteoclasts.
    • F-Actin Staining: Using FITC-phalloidin to visualize the characteristic actin rings in mature osteoclasts.
    • Western Blotting: To assess protein phosphorylation and total levels of key signaling molecules (e.g., IκBα, p65, p38, ERK, JNK) and the expression of the master transcription factor NFATc1.
    • qRT-PCR: To quantify mRNA levels of osteoclast-specific genes like TRAP, cathepsin K, MMP-9, and CTR.
In Vitro Anti-Inflammatory Assays (e.g., Acute Lung Injury Model) [6]
  • Cell Models: RAW 264.7 macrophages and A549 lung epithelial cells.
  • Inflammation Induction: Cells are stimulated with LPS (1 µg/mL) to trigger an inflammatory response.
  • This compound Treatment: Tested at higher concentrations than in bone studies, often 16 to 64 µM, applied in conjunction with or before LPS.
  • Key Readouts:
    • NO Production: Measured using the Griess reagent.
    • ROS Detection: Using the fluorescent probe DCFH-DA.
    • Cytokine Analysis: ELISA or Western Blot to measure levels of TNF-α, IL-6, and COX-2.
    • Immunofluorescence: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
    • Western Blotting: To analyze the expression of TLR-4, MyD88, and phosphorylated MAPK proteins.
In Vivo Validation Models
  • Postmenopausal Osteoporosis: Ovariectomized (OVX) mice are a standard model. This compound is administered systemically, and its effects are evaluated by measuring Bone Mineral Density (BMD) via micro-CT and analyzing serum markers of bone turnover (e.g., CTX-1, TRAP5b, ALP, OCN) [1] [2] [3].
  • Acute Lung Injury: Mice are injected intraperitoneally with LPS (5 mg/kg) to induce systemic inflammation and lung injury. This compound is administered at doses of 20, 40, and 80 mg/kg, leading to dose-dependent amelioration of histopathological damage and reduction of inflammatory cytokines in lung tissue [5] [6].

Conclusion and Research Implications

For drug development professionals, these findings position this compound as a promising multi-target lead compound. However, it is crucial to note that most data are from preclinical models. Key questions regarding its bioavailability, optimal therapeutic dosing, and safety profile in humans remain critical areas for future investigation [4].

References

Mechanisms of Action: Rosavin vs. Anthocyanins

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the immunomodulatory mechanisms of rosavin and the broader class of anthocyanins based on recent experimental findings.

Compound Primary Immunomodulatory Mechanisms Key Signaling Pathways Involved Representative Experimental Models

| This compound | • Inhibits pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β) [1] [2]. • Suppresses ROS production [2]. • Modulates neutrophil extracellular traps (NETs) formation [2]. | • TLR-4/NF-κB: Inhibits pathway activation, reducing downstream inflammation [2]. • MAPK: Suppresses phosphorylation of ERK1/2 and JNK [2]. | • In vitro: LPS-stimulated RAW 264.7 macrophages, A549 lung cells [2]. • In vivo: LPS-induced murine acute lung injury (ALI) model [2]. | | Anthocyanins | • Scavenges free radicals and reduces oxidative stress [3] [4]. • Lowers pro-inflammatory markers (IL-6, IL-1β, CRP) [3] [4]. • Modulates gut microbiota and enhances SCFA production [4]. | • NF-κB: Downregulates activity, reducing cytokine expression [3] [4]. • Nrf2: Activates this pathway to boost antioxidant defenses [3]. | • In vitro: Human endothelial cells, keratinocytes [3]. • Clinical Trials: Human studies on inflammatory and metabolic biomarkers [3]. |

Quantitative Data on this compound's Immunomodulatory Effects

The following table summarizes key quantitative findings from recent experimental studies on this compound.

Assay/Model Treatment Groups Key Outcome Measures Results

| LPS-induced inflammation in RAW 264.7 macrophages [2] | • LPS (1 μg/mL) • LPS + this compound (16, 32, 64 μM) | • Nitric Oxide (NO) production • Intracellular ROS levels • Protein levels (TLR-4, TNF-α, COX-2) | • Dose-dependent inhibition of NO and ROS [2]. • Significant downregulation of TLR-4, TNF-α, and COX-2 protein levels [2]. | | LPS-induced inflammation in A549 lung cells [2] | • LPS (1 μg/mL) • LPS + this compound (16, 32, 64 μM) | • Secretion of IL-6 and TNF-α • Expression of MCP-1, CXCL2, MIP-3α | • Significant reduction in IL-6 and TNF-α release [2]. • Marked decrease in chemokine expression [2]. | | LPS-induced Acute Lung Injury (ALI) in Mice [2] | • LPS (5 mg/kg, i.p.) • LPS + this compound (20, 40, 80 mg/kg) | • Lung histopathology • Inflammatory cytokines in serum/BALF • Pathway protein analysis (p-p65, p-ERK, p-JNK) | • Dose-dependent amelioration of lung tissue damage [2]. • Reduced cytokine levels and inhibited phosphorylation in NF-κB and MAPK pathways [2]. |

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from the key studies cited.

  • In Vitro Model (RAW 264.7 & A549 Cells) [2]:

    • Cell Culture & Treatment: RAW 264.7 murine macrophage and A549 human lung epithelial cell lines are cultured. Cells are pre-treated with various concentrations of this compound (e.g., 16, 32, 64 μM) for a set period (e.g., 1-2 hours).
    • Inflammation Induction: Inflammation is stimulated by adding Lipopolysaccharide (LPS) from E. coli at a concentration of 1 μg/mL.
    • Incubation & Sampling: Cells are incubated for a further 12-24 hours. Subsequently, the cell culture supernatant is collected for cytokine analysis, and cells are harvested for protein or RNA extraction.
    • Analysis: NO production is measured using the Griess reagent. Cytokine levels (e.g., TNF-α, IL-6) are quantified via ELISA. Protein expression and phosphorylation are analyzed by Western Blot. Intracellular ROS is detected using fluorescent probes like DCFH-DA.
  • In Vivo Model (Murine Acute Lung Injury) [2]:

    • Animal Grouping: Mice (e.g., C57BL/6) are randomly divided into groups: control, model (LPS), and this compound treatment groups (e.g., 20, 40, 80 mg/kg).
    • Disease Induction & Treatment: ALI is induced by a single intraperitoneal injection of LPS (5 mg/kg). This compound is administered (e.g., orally) at specified times before or after LPS challenge.
    • Sample Collection: After a set period (e.g., 24 hours), blood is collected for serum, and Bronchoalveolar Lavage Fluid (BALF) is obtained. Lung tissues are harvested for histopathological examination (H&E staining) and molecular analysis.
    • Analysis: Cytokine levels in serum and BALF are measured by ELISA. Lung tissue protein lysates are subjected to Western Blot to analyze the expression and phosphorylation of proteins in the TLR-4/NF-κB/MAPK pathways.

Visualizing this compound's Action: Signaling Pathways

The diagram below illustrates the primary molecular mechanism by which this compound exerts its anti-inflammatory effects, as identified in recent research [2].

rosavin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) MyD88->NFkB_Inactive Activates MAPK_Inactive MAPK (Inactive) MyD88->MAPK_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Phosphorylation Nucleus Nucleus NFkB_Active->Nucleus MAPK_Active MAPK (Active) MAPK_Inactive->MAPK_Active Phosphorylation MAPK_Active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->NFkB_Inactive Inhibits This compound->MAPK_Inactive Inhibits

This compound inhibits the TLR-4/NF-κB/MAPK signaling pathway

Another study highlighted a different, bone-specific pathway through which this compound may exert its effects [5].

rosavin_bone Rosavin_Bone This compound (100 µM) HOB Human Osteoblast (HOB) Rosavin_Bone->HOB BMP2 BMP-2 Expression Collagen Collagen Production BMP2->Collagen Morphology Cuboidal Morphology BMP2->Morphology Confluence Increased Confluence BMP2->Confluence HOB->BMP2 Bone_Health Osteogenic Activity Collagen->Bone_Health Morphology->Bone_Health Confluence->Bone_Health

This compound enhances osteogenic activity via BMP-2

Key Insights for Researchers

  • Promising Multi-Target Anti-Inflammatory Agent: this compound shows strong potential as it simultaneously targets key pro-inflammatory pathways (TLR-4, NF-κB, and MAPK), which are often implicated in chronic and acute inflammatory diseases [2].
  • Critical Consideration of Source and Quality: A significant challenge in this compound research is product quality. A recent analysis found that nearly 60% of commercial Rhodiola rosea supplements did not contain the declared amount of marker compounds, with this compound itself undetectable in several products [1]. Sourcing high-purity, well-characterized material is essential for reproducible experimental results.
  • Comparative Advantage with Anthocyanins: While both are natural products, this compound's action appears more focused on specific receptor-mediated inflammatory pathways (e.g., TLR-4). In contrast, anthocyanins offer a broader, more systemic effect that includes potent antioxidant activity and significant gut microbiota modulation [3] [4]. The choice between them depends on the desired therapeutic focus.

References

Neuroprotective Profile: Rosavin vs. Other Adaptogens

Author: Smolecule Technical Support Team. Date: February 2026

Adaptogen / Compound Key Neuroprotective Mechanisms & Targets Experimental Models Key Quantitative Findings

| Rosavin (from Rhodiola rosea) | • HIF-1α signaling activation: Stabilizes HIF-1α protein by inhibiting VHL, leading to upregulation of pro-survival genes VEGF and EPO [1] [2]. • Anti-inflammatory: Reduces pro-inflammatory cytokines (IL-6, TNF-α) [3]. • Anti-apoptotic: Modulates Bax/Bcl-2 ratio, reducing cell death [1]. • Blood-Brain Barrier Protection: Regulates MAPK-mediated MMPs pathway [2]. | • MCAO/IR rat model (ischemic stroke) [1] [2]. • LPS-stimulated BV2 microglial cells [3]. • OGD/R-induced HUVECs [1]. | • ↓ Infarct volume: Significant reduction on MRI [1] [2]. • ↑ Neurological score: Improved mNSS scores [1]. • ↑ Learning/memory: Improved performance in Morris water maze [1]. • ↓ Inflammation: Dose-dependent inhibition of IL-6 and TNF-α secretion [3]. | | *Rhodiola rosea* Extract | • Modulates neurotransmission: Increases serotonin, dopamine, norepinephrine [4]. • Enhances neuroplasticity: Increases LTP-like plasticity and averts LTD-like plasticity in humans [4]. • Anti-inflammatory & HPA axis regulation [4]. | • Human clinical trial (tDCS/TMS) [4]. • Rodent stress models [4]. | • Altered cortical plasticity: Significant modulation of LTP/LTD-like phenomena in healthy subjects [4]. | | Ashwagandha (Withania somnifera) | • Antioxidant properties: Reduces oxidative stress [5]. • Modulates GABAergic and serotonergic systems for stress reduction [5]. • Enhances brain function and may treat mental/neurological diseases [5]. | • Preclinical studies (in vitro and in vivo) [5]. | • Neuroprotective potential acknowledged, though specific quantitative data on infarct volume or behavioral tests in stroke models is less defined compared to this compound studies [5]. | | Panax Ginseng | • Antioxidant & anti-inflammatory effects via ginsenosides [6]. • Modulates stress response pathways [6]. | • Preclinical studies [6]. | • Primary evidence from preclinical models; detailed mechanistic data in defined neuroprotection contexts (like stroke) for direct comparison is not highlighted in the results [6]. |


Experimental Protocols for Key this compound Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal studies.

In Vivo Neuroprotection Model (Ischemic Stroke)

This protocol is central to establishing this compound's efficacy [1] [2].

  • Animal Model: Sprague-Dawley rats subjected to Middle Cerebral Artery Occlusion/Reperfusion (MCAO/IR).
  • Treatment: this compound was administered via intraperitoneal (i.p.) injection.
  • Assessment Timeline: Evaluations were conducted over 7 days post-surgery.
  • Key Outcome Measures:
    • Cerebral Infarct Volume: Measured by T2-weighted MRI.
    • Neurological Deficit: Scored using the modified Neurological Severity Score (mNSS).
    • Spatial Learning and Memory: Assessed with the Morris water maze test.
    • Molecular Analysis: Protein and gene expression levels (e.g., HIF-1α, VEGF, EPO, Bax, Bcl-2) in ischemic cortical tissue were detected by Western blotting and RT-qPCR.
In Vitro Anti-inflammatory Assay

This protocol details how this compound's effect on neuroinflammation was tested [3].

  • Cell Model: BV2 mouse microglial cells.
  • Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS).
  • Treatment: Cells were treated with various concentrations of this compound.
  • Key Outcome Measure: The secretion of pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) was measured to assess anti-inflammatory activity.
In Vitro Angiogenesis Assay

This protocol explains the testing of a key recovery mechanism [1].

  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Injury Induction: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) to mimic ischemic conditions.
  • Treatment: Cells were treated with this compound.
  • Key Outcome Measure: Tube formation was assessed as an indicator of angiogenic potential.

The following diagram illustrates the central neuroprotective mechanism of this compound identified in these studies.

rosavin_pathway This compound This compound VHL VHL This compound->VHL Inhibits HIF1a HIF1a VHL->HIF1a  Degrades HIF1a_stable HIF1a_stable HIF1a->HIF1a_stable Stabilizes VEGF VEGF HIF1a_stable->VEGF EPO EPO HIF1a_stable->EPO Neuroprotection Neuroprotection VEGF->Neuroprotection Promotes EPO->Neuroprotection Promotes

Research Implications and Considerations

  • Mechanistic Distinction: this compound's targeted action on the HIF-1α-VHL interface offers a clear and promising mechanism for post-stroke recovery, distinguishing it from adaptogens with broader, less-defined actions [1].
  • Clinical Translational Potential: The ability of Rhodiola rosea extracts to modulate neuroplasticity in human brains provides strong justification for further clinical investigation into this compound as a specific active component [4].
  • Quality of Materials is Critical: A significant finding for researchers is that many commercial Rhodiola products are adulterated or contain trace amounts of this compound [3]. Verifying the quality and chemical makeup of any extract used is paramount for reproducing results.

References

validating Rosavin quality commercial extracts

Author: Smolecule Technical Support Team. Date: February 2026

Documented Quality Issues in the Market

Recent studies reveal widespread problems with commercial products claiming to contain Rhodiola rosea, underlining the critical need for thorough validation.

Study Focus Key Finding on Product Quality Adulteration/Substitution Issues
Phytochemical Analysis of 13 Supplements [1] Nearly 60% of tested preparations did not contain the declared amount of R. rosea or its characteristic markers [1]. Misidentification was most frequent in tablet and capsule forms; cut raw material was highest quality [1].
Analysis of Artic Root Products [2] 4 out of 7 tested samples lacked rosavin, a key authenticity marker, as confirmed by TLC, HPLC-DAD, and NMR [2]. Adulteration with cheaper Rhodiola species (e.g., R. crenulata, R. kirilowii) is common due to morphological similarity and cost [1] [2].

Core Analytical Methods for this compound Validation

A combination of chromatographic and spectroscopic techniques forms the backbone of a robust quality control protocol for identifying and quantifying this compound.

Thin-Layer Chromatography (TLC) Screening
  • Purpose: A rapid, cost-effective method for initial qualitative analysis and fingerprint comparison of samples [2].
  • Protocol Summary:
    • Extraction: Sample dried roots/rhizomes with 70% methanol via maceration [2].
    • Application: Spot sample extracts and reference standards (this compound, salidroside) on TLC plate [2].
    • Development: Develop plate in a suitable solvent chamber [2].
    • Detection: Visualize under UV 254 nm and after derivatization with Anisaldehyde-Sulfuric acid (AS) reagent [2].
  • Result Interpretation: this compound standard has an hRF value of approximately 24. Its presence is confirmed by corresponding bands in samples at the same hRF [2].
High-Performance Liquid Chromatography (HPLC)
  • Purpose: The primary tool for precise separation, identification, and quantification of this compound and other markers (salidroside, rosarin, rosin) [3] [4] [2].
  • Protocol Summary:
    • Chromatographic System:
      • Column: CSH Fluoro-phenyl column or equivalent C8 column [4] [5].
      • Mobile Phase: Methanol and 0.1 M formic acid (e.g., 75:25, v/v) [5].
      • Flow Rate: 1.0 mL/min [5].
      • Detection: Diode-array detector (DAD) [2].
    • Sample Prep: Extract powdered plant material with 75% methanol [4].
    • Quantification: Use a calibration curve from this compound reference standard. A published method reports a linear range of 1–200 µg/mL with an R² = 0.993 [2].
  • Quality Standards: For raw plant material, consider a minimum limit of 0.3% salidroside and 0.6% for the sum of rosin, rosarin, and this compound (calculated as rosin) [4]. The European Pharmacopoeia specifies a salidroside-to-rosavins ratio of not less than 1:3 [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: A powerful orthogonal method for definitive structural confirmation of this compound and detection of complex adulteration that chromatography might miss [2].
  • Protocol Summary:
    • Sample Preparation: Dissolve the extract or isolated compound in a deuterated solvent (e.g., DMSO-d6 or CD3OD) [2].
    • Data Acquisition: Run 1H-NMR spectrum [2].
    • Analysis: Compare the sample's spectrum with the 1H-NMR spectrum of an authentic this compound standard for definitive identification [2].

The workflow below illustrates how these techniques integrate into a comprehensive quality control process.

rosavin_qa_workflow Start Start: Sample Receipt TLC TLC Screening Start->TLC HPLC HPLC-DAD Analysis TLC->HPLC Markers Detected Fail Result: Fail/Adulterated TLC->Fail No this compound Found NMR NMR Spectroscopy HPLC->NMR Quantification OK HPLC->Fail Content Below Standard NMR->Fail Structure Mismatch Pass Result: Pass/Authentic NMR->Pass Structure Confirmed

Efficacy and Bioactivity Correlations

Chemical quantification alone is insufficient to guarantee reproducible pharmacological effects. Advanced bioassays are needed to confirm biological potency [6].

Bioassay Model Experimental Measure Correlation with this compound
Hippocampal LTP (Synaptic Model of Memory) [6] Potentiation of synaptic response in rat brain slices. This compound showed significant activity, particularly at higher concentrations. Efficacy varied across commercial extracts with similar this compound content [6].
BV2 Microglial Cell (Neuroinflammation Model) [1] Inhibition of LPS-induced IL-6 and TNF-α secretion. This compound demonstrated significant and dose-dependent inhibition of pro-inflammatory cytokines [1].
Human Osteoblasts (Bone Formation Model) [7] Expression of Bone Morphogenetic Protein-2 (BMP-2). Treatment with 100 µM this compound significantly increased BMP-2 expression after 14 and 21 days, suggesting a pro-osteogenic effect [7].

The following diagram outlines the signaling pathway through which this compound exhibits anti-inflammatory effects, as identified in a model of acute lung injury [8].

rosavin_pathway LPS LPS Stimulus TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammation Inflammatory Response (Release of cytokines) NFkB->Inflammation MAPK->Inflammation This compound This compound Treatment This compound->TLR4 Modulates

Key Validation Recommendations

For researchers and drug development professionals, establishing a rigorous quality control framework is paramount.

  • Adopt a Multi-Method Approach: Relying on a single analytical method is inadequate. Use TLC for quick screening, HPLC for quantification, and NMR for confirmatory identity testing [2].
  • Source Certified Reference Standards: Accurate quantification depends on high-quality this compound and salidroside standards for calibration [4] [2].
  • Incorporate Bioactivity Testing: Go beyond chemical assays. For cognitive health products, consider functional models like LTP to assess potential efficacy directly [6].
  • Scrutinize Supply Chain: Be aware that products from certain regions and in specific formulations (tablets/capsules) may pose a higher adulteration risk [6] [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

428.16824709 Da

Monoisotopic Mass

428.16824709 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1R72C0ROME

Wikipedia

Rosavin

Dates

Last modified: 08-15-2023
1: Chen D, Sun H, Shen J, Igor LP, Zheng X, Hu S, Xiang Z. A Simple and Rapid UPLC Method for the Determination of Rosavin in Rat Plasma and Its Application to a Pharmacokinetic Study. J Chromatogr Sci. 2016 Aug;54(7):1166-70. doi: 10.1093/chromsci/bmw044. Epub 2016 Apr 4. PubMed PMID: 27048645.
2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.
3: Nabavi SF, Braidy N, Orhan IE, Badiee A, Daglia M, Nabavi SM. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy. Phytother Res. 2016 Apr;30(4):532-9. doi: 10.1002/ptr.5569. Epub 2016 Jan 11. Review. PubMed PMID: 27059687.
4: Perfumi M, Mattioli L. Adaptogenic and central nervous system effects of single doses of 3% rosavin and 1% salidroside Rhodiola rosea L. extract in mice. Phytother Res. 2007 Jan;21(1):37-43. PubMed PMID: 17072830.
5: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.
6: Pomari E, Stefanon B, Colitti M. Effects of Two Different Rhodiola rosea Extracts on Primary Human Visceral Adipocytes. Molecules. 2015 May 11;20(5):8409-28. doi: 10.3390/molecules20058409. PubMed PMID: 25970041.
7: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.
8: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.
9: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
10: Ioset KN, Nyberg NT, Van Diermen D, Malnoe P, Hostettmann K, Shikov AN, Jaroszewski JW. Metabolic profiling of Rhodiola rosea rhizomes by ¹H NMR spectroscopy. Phytochem Anal. 2011 Mar-Apr;22(2):158-65. doi: 10.1002/pca.1262. Epub 2010 Sep 16. PubMed PMID: 20848394.
11: Wang Z, Hu H, Chen F, Zou L, Yang M, Wang A, Foulsham JE, Lan K. Metabolic profiling assisted quality assessment of Rhodiola rosea extracts by high-performance liquid chromatography. Planta Med. 2012 May;78(7):740-6. doi: 10.1055/s-0031-1298373. Epub 2012 Mar 22. PubMed PMID: 22441833.
12: Jäger AK, Saaby L, Kudsk DS, Witt KC, Mølgaard P. Short communication: Influence of pasteurization on the active compounds in medicinal plants to be used in dairy products. J Dairy Sci. 2010 Jun;93(6):2351-3. doi: 10.3168/jds.2009-2910. PubMed PMID: 20494140.
13: Mudge E, Lopes-Lutz D, Brown PN, Schieber A. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography. Phytochem Anal. 2013 Feb;24(2):129-34. doi: 10.1002/pca.2391. Epub 2012 Jul 19. PubMed PMID: 22811209.
14: Booker A, Jalil B, Frommenwiler D, Reich E, Zhai L, Kulic Z, Heinrich M. The authenticity and quality of Rhodiola rosea products. Phytomedicine. 2016 Jun 15;23(7):754-62. doi: 10.1016/j.phymed.2015.10.006. Epub 2015 Oct 31. PubMed PMID: 26626192.
15: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
16: Elameen A, Dragland S, Klemsdal SS. Bioactive compounds produced by clones of Rhodiola rosea maintained in the Norwegian germplasm collection. Pharmazie. 2010 Aug;65(8):618-23. PubMed PMID: 20824964.
17: Cifani C, Micioni Di B MV, Vitale G, Ruggieri V, Ciccocioppo R, Massi M. Effect of salidroside, active principle of Rhodiola rosea extract, on binge eating. Physiol Behav. 2010 Dec 2;101(5):555-62. doi: 10.1016/j.physbeh.2010.09.006. Epub 2010 Sep 15. PubMed PMID: 20837037.
18: Peschel W, Prieto JM, Karkour C, Williamson EM. Effect of provenance, plant part and processing on extract profiles from cultivated European Rhodiola rosea L. for medicinal use. Phytochemistry. 2013 Feb;86:92-102. doi: 10.1016/j.phytochem.2012.10.005. Epub 2012 Nov 5. PubMed PMID: 23137726.
19: Verpeut JL, Walters AL, Bello NT. Citrus aurantium and Rhodiola rosea in combination reduce visceral white adipose tissue and increase hypothalamic norepinephrine in a rat model of diet-induced obesity. Nutr Res. 2013 Jun;33(6):503-12. doi: 10.1016/j.nutres.2013.04.001. Epub 2013 May 8. PubMed PMID: 23746567; PubMed Central PMCID: PMC3808124.
20: Kwon JY, Lee SH, Jhun J, Choi J, Jung K, Cho KH, Kim SJ, Yang CW, Park SH, Cho ML. The Combination of Probiotic Complex, Rosavin, and Zinc Improves Pain and Cartilage Destruction in an Osteoarthritis Rat Model. J Med Food. 2018 Apr;21(4):364-371. doi: 10.1089/jmf.2017.4034. Epub 2018 Jan 18. PubMed PMID: 29346012.

Explore Compound Types